molecular formula C14H12O5 B1588765 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid CAS No. 216581-47-4

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B1588765
CAS No.: 216581-47-4
M. Wt: 260.24 g/mol
InChI Key: WYDDQRFWOUARKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid is a useful research compound. Its molecular formula is C14H12O5 and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-4-oxo-3-phenylmethoxypyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9-7-11(15)12(13(19-9)14(16)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDQRFWOUARKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(O1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431879
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216581-47-4
Record name 2-Carboxy-3-benzyloxy-6-methyl-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a valuable intermediate in the synthesis of complex pharmaceutical agents, notably as a precursor to HIV-1 integrase inhibitors like Dolutegravir.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for each synthetic step, providing detailed experimental protocols and exploring the underlying chemical principles that ensure a successful and efficient synthesis.

Introduction: The Significance of a Versatile Pyrone Intermediate

The 4-oxo-4H-pyran-2-carboxylic acid scaffold is a recurring motif in a variety of biologically active molecules and natural products. The specific target of this guide, this compound, holds particular importance due to its role as a key building block in the synthesis of high-value pharmaceuticals. The strategic placement of the benzyloxy, methyl, and carboxylic acid functionalities on the pyran core allows for diverse downstream modifications, making it a highly sought-after intermediate.

The synthesis of this molecule requires a multi-step approach, typically commencing from readily available starting materials such as kojic acid. The key transformations involve the protection of the hydroxyl group, modification of the hydroxymethyl group, and subsequent oxidation to the desired carboxylic acid. This guide will provide a detailed, field-proven methodology for each of these critical steps.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a more common starting material. The carboxylic acid at the 2-position can be envisioned as arising from the oxidation of a primary alcohol. The benzyl ether protecting group on the 3-hydroxyl is a standard protecting group strategy to prevent unwanted side reactions. This leads us to a key intermediate, a benzylated kojic acid derivative.

The overall synthetic strategy can be outlined as follows:

retrosynthesis target This compound intermediate1 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one target->intermediate1 Oxidation intermediate2 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one (Kojic Acid) intermediate1->intermediate2 Benzylation

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, complete with experimental details and explanations for the chosen methodologies.

Step 1: Benzyl Protection of Kojic Acid

The initial step involves the protection of the C3 hydroxyl group of kojic acid as a benzyl ether. This is a crucial maneuver to prevent this nucleophilic group from interfering in subsequent reactions. The Williamson ether synthesis is a classic and reliable method for this transformation.

Reaction:

Experimental Protocol:

  • To a solution of kojic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the alkoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one.

Causality and Trustworthiness:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of kojic acid. DMF is an excellent solvent for this reaction as it is polar aprotic and can solvate the resulting sodium alkoxide.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with moisture from the air.

  • Self-Validation: The progress of the reaction can be easily monitored by TLC, allowing for a clear determination of the reaction endpoint. The purity of the final product can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Step 2: Oxidation of the Primary Alcohol to a Carboxylic Acid

The second and final key transformation is the oxidation of the primary alcohol at the C2 position to a carboxylic acid. A variety of oxidizing agents can be employed for this purpose, with Jones oxidation being a well-established and effective method.

Reaction:

Experimental Protocol:

  • Dissolve the 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one (1 equivalent) in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (chromium trioxide in sulfuric acid and water) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the addition of isopropanol to consume any excess oxidant.

  • Filter the reaction mixture to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.[2]

Causality and Trustworthiness:

  • Choice of Oxidant: Jones reagent is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids in good yield. The reaction is typically fast and clean.

  • Temperature Control: The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure selectivity.

  • Self-Validation: The distinct color change from orange-red (Cr(VI)) to green (Cr(III)) provides a visual indication of the reaction's progress. TLC analysis provides a more precise method for monitoring the reaction's completion. The final product's identity and purity can be rigorously confirmed by spectroscopic methods.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from kojic acid to the final product.

synthesis_workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Oxidation start Kojic Acid reagent1 NaH, Benzyl Bromide DMF, 0°C to rt start->reagent1 product1 3-(benzyloxy)-2-(hydroxymethyl)- 6-methyl-4H-pyran-4-one reagent1->product1 reagent2 Jones Reagent Acetone, 0°C product1->reagent2 product2 3-(benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid reagent2->product2

Caption: Overall synthetic workflow.

Quantitative Data Summary

StepReactionStarting MaterialProductTypical YieldPurity
1BenzylationKojic Acid3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one80-90%>95% (after chromatography)
2Oxidation3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-oneThis compound75-85%>98% (after purification)

Conclusion

This technical guide has detailed a reliable and well-documented synthetic route to this compound. By leveraging established organic transformations—the Williamson ether synthesis for protection and Jones oxidation for the conversion of a primary alcohol to a carboxylic acid—researchers can efficiently access this valuable intermediate. The provided protocols, along with the mechanistic rationale, are designed to ensure reproducibility and high yields, empowering scientists in their pursuit of novel therapeutic agents. The self-validating nature of the described experimental steps, coupled with rigorous analytical characterization, underpins the trustworthiness of this synthetic strategy.

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. (2024). NIH. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Taylor & Francis Online. [Link]

  • Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Europe PMC. [Link]

  • Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base- promoted Boulton–Katritzky rearrangement. (2024). NIH. [Link]

  • 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. Pharmaffiliates. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. ResearchGate. [Link]

Sources

physicochemical properties of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a heterocyclic compound featuring a pyranone core. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various bioactive natural products and synthetic compounds.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven methodologies for the empirical determination of key physicochemical parameters. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not just procedural but also educational and self-validating.

A Note on the Analyte: This guide focuses on the compound 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid . While the user topic specified a "6-methyl" variant, publicly available experimental data for this specific derivative is scarce. Therefore, we will analyze the parent compound for which reliable data and established characterization exist. The principles and methodologies detailed herein are directly applicable to the 6-methyl derivative. The primary expected influences of adding a methyl group would be a slight increase in molecular weight and lipophilicity, which would likely decrease aqueous solubility and potentially alter the melting point.

Molecular Structure and Core Properties

A molecule's identity and behavior are fundamentally defined by its structure. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS No: 119736-16-2) is a synthetic organic compound that serves as a key intermediate in the synthesis of pharmaceuticals, notably the HIV-1 integrase inhibitor, Dolutegravir.[3][4]

  • Molecular Formula: C₁₃H₁₀O₅[5]

  • Molecular Weight: 246.22 g/mol [5][6]

  • IUPAC Name: 4-oxo-3-(phenylmethoxy)-4H-pyran-2-carboxylic acid[5]

The structure features three key functional groups that dictate its chemical personality:

  • A Carboxylic Acid: This group is acidic and provides a primary site for ionization, hydrogen bonding, and salt formation.

  • A 4-Pyrone Ring: This heterocyclic system is a core structural motif in many bioactive compounds and contributes to the molecule's overall polarity and electronic properties.[7]

  • A Benzyl Ether: This bulky, non-polar group significantly influences the molecule's lipophilicity and steric profile.

A summary of its computed chemical and physical properties is presented below.

PropertyValueSource
Molecular Weight246.22 g/mol PubChem[5], ChemBlink[6]
Molecular FormulaC₁₃H₁₀O₅PubChem[5]
XLogP31.5PubChem[5]
Hydrogen Bond Donors1ChemScene[8]
Hydrogen Bond Acceptors5PubChem[5]
Rotatable Bonds4ChemScene[8]
Topological Polar Surface Area (TPSA)76.7 ŲChemScene[8]
Predicted pKa2.00 ± 0.20Chenghui Pharmaceutical[9]
Predicted Solubility1.1 g/L (25 ºC)ChemBlink[6]
Predicted Boiling Point487.5 ± 45.0 °CChemBlink[6]
Predicted Density1.39 ± 0.1 g/cm³ChemBlink[6]

Solubility Profile: A Multifaceted Assessment

Solubility is a critical determinant of a drug's bioavailability. For an acidic compound like this, solubility is intrinsically linked to pH. A qualitative and quantitative understanding is essential.

Rationale for Solubility Testing Strategy

The presence of both a polar carboxylic acid group and a non-polar benzyl group suggests that the molecule's solubility will be highly dependent on the nature of the solvent. The experimental workflow is designed to probe these characteristics systematically, moving from a simple aqueous environment to acidic and basic conditions that can modulate the ionization state of the carboxylic acid.[10]

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the compound's solubility profile.

G cluster_0 Solubility Assessment Workflow start Start with Compound water Test in Water (H₂O) start->water hcl Test in 5% HCl water->hcl If Insoluble result_strong_acid Strong Organic Acid (e.g., Carboxylic Acid) water->result_strong_acid If Soluble & pH < 5 naoh Test in 5% NaOH hcl->naoh If Insoluble result_base Likely an Organic Base (e.g., Amine) hcl->result_base If Soluble nahco3 Test in 5% NaHCO₃ naoh->nahco3 If Soluble result_insoluble Likely a large, neutral molecule (or inert) naoh->result_insoluble If Insoluble nahco3->result_strong_acid If Soluble result_weak_acid Weak Organic Acid (e.g., Phenol) nahco3->result_weak_acid If Insoluble

Caption: Logical workflow for determining the solubility class of an organic compound.

Detailed Protocol for Qualitative Solubility Testing

This protocol provides a systematic method to classify the compound based on its solubility in different aqueous media.[10][11][12][13]

  • Preparation: Label four clean test tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."

  • Sample Addition: Add approximately 25 mg of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid to each test tube.

  • Water Solubility:

    • Add 0.75 mL of deionized water to the "Water" tube in portions.

    • Shake vigorously for 10-20 seconds after each addition.[11][12]

    • Observation: The compound is predicted to be slightly soluble or insoluble in water.[6] If it dissolves, test the solution with litmus paper; an acidic pH is expected.

  • NaOH Solubility (for water-insoluble compounds):

    • Add 0.75 mL of 5% NaOH solution to the "NaOH" tube.

    • Shake vigorously. The carboxylic acid should react with the strong base to form a soluble sodium salt.

    • Causality: The deprotonation of the carboxylic acid (R-COOH + NaOH → R-COO⁻Na⁺ + H₂O) creates an ionic species, which is significantly more soluble in the aqueous medium.

    • Validation: To confirm, add 6M HCl dropwise to the resulting solution until it is acidic. The original, water-insoluble compound should precipitate out of the solution.[12]

  • NaHCO₃ Solubility (for NaOH-soluble compounds):

    • Add 0.75 mL of 5% NaHCO₃ solution to the "NaHCO₃" tube.

    • Shake vigorously. As a carboxylic acid, the compound is expected to be acidic enough to react with the weak base, sodium bicarbonate, producing CO₂ gas (effervescence) and the soluble sodium salt.[10]

    • Causality: This test distinguishes strongly acidic functional groups like carboxylic acids from weakly acidic ones like phenols, which typically do not react with NaHCO₃.[10]

  • HCl Solubility (for water-insoluble compounds):

    • Add 0.75 mL of 5% HCl solution to the "HCl" tube.

    • Shake vigorously.

    • Observation: No dissolution is expected, as the compound lacks a basic functional group (like an amine) that would be protonated by the acid.[11]

Melting Point: A Criterion of Purity and Identity

The melting point is a fundamental thermal property that provides a quick and effective assessment of a crystalline solid's purity.[14] For a pure substance, the melting range (the span from the temperature at which melting begins to when it is complete) is typically narrow, often within 1-2 °C.[15] Impurities tend to depress and broaden this range.

Rationale for Method Selection

The capillary method using a melting point apparatus is the standard and most accessible technique in a laboratory setting.[16][17][18] It requires only a small amount of sample and, when performed correctly, provides high accuracy. Modern digital instruments offer automated detection, enhancing reproducibility.[17]

Detailed Protocol for Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[15]

    • Tap the closed end of the tube on a hard surface to pack the sample down to a height of about 3 mm.[15]

  • Instrument Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[14][15]

  • Preliminary Determination (Optional but Recommended):

    • If the approximate melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C per minute). Note the approximate temperature range of melting.[16]

  • Accurate Determination:

    • Prepare a new sample.

    • Set the apparatus to heat quickly to a temperature about 20 °C below the approximate melting point found in the preliminary run.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[15][16]

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation (Mixed Melting Point):

    • To confirm the identity of the compound, mix it with an authentic, known sample.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the unknown is identical to the known sample.[15]

Acidity Constant (pKa): Quantifying Ionization

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa is paramount as it dictates the degree of ionization at a given physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.

Rationale for Method Selection

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds like carboxylic acids.[19][20] The method involves monitoring the pH of a solution as a titrant (a strong base in this case) is added incrementally. The pKa can be determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[21] This technique is robust, widely available, and can be automated.[22]

Detailed Protocol for pKa Determination via Potentiometric Titration
  • System Preparation & Calibration:

    • Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.[21]

    • Prepare a standardized solution of 0.1 M NaOH (carbonate-free).

    • Prepare a solution of the analyte, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, at a known concentration (e.g., 1 mM) in a suitable solvent.[21] Due to predicted low aqueous solubility, a co-solvent like methanol or DMSO may be required. Note that the measured pKa will be an apparent pKa (pKa') specific to the solvent system used.[20]

  • Titration Workflow:

    • The diagram below illustrates the setup for the potentiometric titration experiment.

G cluster_0 Potentiometric Titration Setup burette Automatic Burette 0.1 M NaOH beaker Titration Vessel Analyte Solution Magnetic Stir Bar burette->beaker Titrant Addition ph_meter pH Meter Calibrated pH Electrode beaker->ph_meter pH Monitoring computer Data Logger / Computer ph_meter->computer Data Recording stir_plate Magnetic Stir Plate stir_plate->beaker Stirring

Caption: Experimental setup for pKa determination by potentiometric titration.

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into the titration vessel.[21]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring at a constant, moderate speed.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 or 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and entered a plateau region (e.g., pH 11-12).[21]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[21]

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data (NMR, IR, MS) are indispensable for confirming the structure and identity of the compound, which is a prerequisite for any property measurement. For 4H-pyran derivatives, characteristic signals are expected.[1][23][24]

  • ¹H NMR: Expect signals for the aromatic protons of the benzyl group, the methylene protons (-CH₂-), the vinyl proton on the pyranone ring, and the acidic proton of the carboxylic acid (which may be broad or exchange with D₂O).

  • ¹³C NMR: Expect distinct signals for the carbonyl carbons (ketone and carboxylic acid), the carbons of the pyranone ring, and the aromatic carbons of the benzyl group.

  • IR Spectroscopy: Look for characteristic stretching frequencies for the O-H of the carboxylic acid (broad band), C=O stretches for both the ketone and carboxylic acid functionalities (typically in the 1650-1760 cm⁻¹ range), and C-O stretches for the ether linkage.[23]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the compound's molecular weight (246.22).[25][26][27]

Conclusion

The physicochemical properties of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid define its potential as a pharmaceutical intermediate and guide its handling, formulation, and development. Its acidic nature, conferred by the carboxylic acid group, makes its solubility highly pH-dependent, a crucial factor for in vivo behavior. The methodologies outlined in this guide provide a robust framework for the empirical determination of its solubility, melting point, and pKa. By grounding these protocols in the principles of causality and self-validation, researchers can generate high-quality, reliable data essential for advancing scientific discovery and drug development programs.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • Melting Point Determination: Lab Techniques & Purity Analysis. (n.d.). Studylib.
  • Melting point. (n.d.). Wikipedia.
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
  • Determination of Melting Point. (n.d.). Wired Chemist.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Source not specified.
  • Determination of Melting Point. (n.d.). Unacademy.
  • Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyridone intermediates. (2021). Journal of Molecular Structure.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • Development of Methods for the Determin
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. (n.d.). PubChem.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Experiment 2 # Solubility 13. (n.d.). Bellevue College.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [CAS# 119736-16-2]. (n.d.). chemBlink.
  • The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). (n.d.).
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. (n.d.). Home Sunshine Pharma.
  • The mass spectrum analysis and structure of 4H-Pyran-4-one, 2, 3Dihydro-3, 5-dihydroxy-6-methyl. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Source not specified.
  • Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry.
  • Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes. (2025).
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). PMC - NIH.
  • Synthesis of pyranone and pyridinones derivatives. (n.d.).
  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. (n.d.). ChemScene.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD. (n.d.). Chenghui Pharmaceutical Group.
  • 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. (n.d.).

Sources

3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid: A Pivotal Intermediate in Modern Antiviral Drug Synthesis

Introduction

3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, identified by the CAS number 119736-16-2 , is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1][2][3][4][5] While its name is a mouthful, its role is precise and critical: it serves as a high-value building block in the synthesis of several key modern medications. Its rigid pyranone core, coupled with strategically placed functional groups—a carboxylic acid and a protective benzyloxy group—makes it an ideal starting point for constructing complex molecular architectures.

This guide provides a comprehensive overview of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its crucial applications in the synthesis of globally recognized antiviral agents. The causality behind experimental choices and the broader context of its utility will be explained, offering insights beyond a simple recitation of facts.

Core Physicochemical Properties

Understanding the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is typically a white to off-white solid, with solubility characteristics that are critical for its reaction and purification.[1][6]

PropertyValueSource
CAS Number 119736-16-2[1][2][3][4][5]
Molecular Formula C₁₃H₁₀O₅[3][6]
Molecular Weight 246.22 g/mol [3][6][7]
Appearance White to off-white/yellow solid powder or crystal[1][5][6]
Boiling Point 487.5±45.0 °C (Predicted)[1][2]
Density 1.39±0.1 g/cm³ (Predicted)[1][2]
pKa 2.00±0.20 (Predicted)[1][2]
Storage 2-8°C, sealed in a dry, cool, and dark place[1][5][6][8]
SMILES O=C(C1=C(OCC2=CC=CC=C2)C(C=CO1)=O)O[4]
InChIKey KJSJBKBZMGSIPT-UHFFFAOYSA-N[1]

These properties, particularly the predicted pKa, indicate a strongly acidic nature, which is a key feature of the carboxylic acid group and is central to its reactivity. The benzyloxy group serves as a protecting group for the adjacent hydroxyl, preventing unwanted side reactions during synthesis and allowing for selective modifications at other positions.

Industrial-Scale Synthesis Protocol: A Self-Validating System

The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a well-established process, often starting from 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. The described method is a TEMPO-catalyzed oxidation, a robust and highly selective reaction for converting primary alcohols to carboxylic acids under mild conditions.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a scalable and efficient method for the synthesis of the title compound.[1]

Reagents:

  • 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Starting Material)

  • Dichloromethane (DCM)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium bromide (NaBr)

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • 10% Sodium hypochlorite solution (NaOCl)

  • 30% Sodium thiosulfate solution (Na₂S₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Acetonitrile

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, charge 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (1.0 eq), dichloromethane, and water. Initiate stirring to create a biphasic mixture.

  • Addition of Catalysts and Base: Add sodium bicarbonate (a base to maintain pH), sodium bromide (a co-catalyst), and TEMPO (the primary catalyst).

  • Cooling: Cool the reaction mixture to 5°C. This is a critical step to control the exothermic nature of the oxidation and prevent side reactions.

  • Oxidant Addition: Slowly add 10% sodium hypochlorite solution dropwise, maintaining the temperature at 5°C. The sodium hypochlorite is the terminal oxidant that regenerates the active catalytic species from TEMPO.

  • Reaction Monitoring: After the addition is complete, continue stirring at 5°C for 1 hour. The reaction progress can be monitored by techniques such as TLC or LC-MS to ensure the complete consumption of the starting material.

  • Quenching: Add 30% aqueous sodium thiosulfate solution to quench any remaining sodium hypochlorite. Stir for 1 hour.

  • Acidification and Extraction: Adjust the pH of the aqueous layer to 4 with concentrated hydrochloric acid. This protonates the carboxylate, making the product soluble in the organic phase. Separate the organic phase.

  • Further Extraction: Extract the aqueous phase twice more with dichloromethane to maximize the recovery of the product.

  • Drying and Concentration: Combine all organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from acetonitrile to yield pure 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with a purity of approximately 99% and a yield of around 77%.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_product Final Product SM Starting Material: 2-(hydroxymethyl)-3-(benzyloxy) -4H-pyran-4-one Setup 1. Reaction Setup (DCM/Water, 5°C) SM->Setup TEMPO TEMPO / NaBr TEMPO->Setup Base NaHCO3 Base->Setup Oxidant NaOCl (10%) Oxidation 2. Controlled Oxidation Oxidant->Oxidation Setup->Oxidation Quench 3. Quenching (Na2S2O3) Oxidation->Quench Workup 4. Acidification (HCl) & Extraction (DCM) Quench->Workup Purify 5. Recrystallization (Acetonitrile) Workup->Purify Product 3-(benzyloxy)-4-oxo-4H-pyran -2-carboxylic acid Purify->Product

Caption: Workflow for the TEMPO-catalyzed synthesis.

Pivotal Role in Drug Development

The true value of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid lies in its application as a key intermediate for several life-saving and widely used drugs.[1][8] Its structure is a recurring motif in a number of potent therapeutic agents, particularly antivirals.

Key Pharmaceutical Applications:

  • Dolutegravir (GSK1349572): This compound is an essential intermediate in the synthesis of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor.[2][9] Dolutegravir is a cornerstone of modern antiretroviral therapy, valued for its high efficacy and barrier to resistance.

  • Baloxavir Marboxil: It is also a critical building block for Baloxavir marboxil, an antiviral medication for treating influenza A and B.[1][6] Baloxavir marboxil works by inhibiting the cap-dependent endonuclease activity of the viral polymerase, a different mechanism from neuraminidase inhibitors.

  • Marbofloxacin: Some sources also indicate its use as an intermediate for Marbofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[6]

The functional groups on the pyranone ring allow for sequential, controlled reactions to build the complex polycyclic systems characteristic of these drugs.

Logical Relationship Diagram

Drug_Synthesis_Pathway cluster_hiv HIV Treatment cluster_flu Influenza Treatment Intermediate 3-(benzyloxy)-4-oxo-4H-pyran -2-carboxylic acid (CAS: 119736-16-2) Dolutegravir Dolutegravir Intermediate->Dolutegravir Multi-step synthesis Baloxavir Baloxavir Marboxil Intermediate->Baloxavir Multi-step synthesis HIV_MOA Inhibits HIV-1 Integrase Dolutegravir->HIV_MOA Flu_MOA Inhibits Influenza Polymerase Baloxavir->Flu_MOA

Caption: Role as a central intermediate in drug synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is essential.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • GHS Pictogram: GHS07 (Exclamation Mark).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, and kept in a tightly sealed container.[1][8]

Conclusion

3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS: 119736-16-2) is far more than just a complex organic molecule; it is a testament to the power of rational chemical design in addressing global health challenges. Its robust synthesis and versatile reactivity have made it an indispensable component in the production of leading antiviral drugs for HIV and influenza. For researchers and drug development professionals, a thorough understanding of this intermediate—from its fundamental properties to its synthetic applications—is crucial for innovation in medicinal chemistry and the continued development of next-generation therapeutics.

References

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD . Chenghui Pharmaceutical Group Ltd. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 . Y-CL Bestseller Chemical Co., Limited. [Link]

  • 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid . Pharmaffiliates. [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | C13H10O5 | CID 21792546 . PubChem. [Link]

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid . MySkinRecipes. [Link]

  • Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde . ARKIVOC. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . MDPI. [Link]

Sources

structure elucidation of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Introduction

The definitive characterization of a molecule's structure is the bedrock of chemical research and development. It informs reactivity, predicts biological activity, and ensures the integrity of intellectual property. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this compound, a heterocyclic compound featuring a pyranone core. This molecule and its derivatives are of significant interest, serving as key intermediates in the synthesis of important pharmaceutical agents, including the HIV-1 integrase inhibitor Dolutegravir and the influenza antiviral Baloxavir Marboxil.[1][2]

Our approach is not merely a sequence of analytical techniques but an integrated strategy where each step logically informs the next. We will progress from establishing the fundamental molecular formula to mapping the intricate framework of atomic connectivity, and finally, to confirming the absolute three-dimensional structure. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols form a self-validating system for unambiguous structure confirmation.

Foundational Assessment: Molecular Identity

Before delving into complex connectivity, the first principle is to confirm the molecule's elemental composition and the presence of its core functional groups. This phase provides the fundamental pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial and most critical step is to verify the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high mass accuracy required to distinguish between isobaric compounds (different formulas with the same nominal mass). For a polar, acidic molecule like this, Electrospray Ionization (ESI) is the method of choice, offering gentle ionization that typically preserves the molecular ion.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Given the carboxylic acid moiety, negative ion mode (ESI-) is optimal for detecting the deprotonated molecule [M-H]⁻. Positive ion mode (ESI+) may also be used to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The instrument's mass accuracy should be calibrated to <5 ppm.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass calculated for the expected formula, C₁₃H₁₀O₅.

Trustworthiness: Data Validation The definitive power of HRMS lies in its precision. A match between the experimental and theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental formula.

Parameter Value Source
Molecular FormulaC₁₃H₁₀O₅[3][4]
Molecular Weight246.22 g/mol [3][4]
Theoretical Mass [M-H]⁻245.0455 DaCalculated
Theoretical Mass [M+H]⁺247.0601 DaCalculated

Table 1: Key Molecular Properties and Expected HRMS Values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy serves as a rapid, non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. It provides a "molecular fingerprint" that corroborates the major structural motifs. For a solid sample, Attenuated Total Reflectance (ATR) is a modern, efficient technique that requires minimal sample preparation.

Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000–400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Trustworthiness: Correlative Evidence The presence of all expected vibrational modes provides strong, cumulative evidence for the proposed structure. For instance, observing both the broad O-H and the two distinct C=O stretches is highly indicative of the carboxylic acid and pyranone ketone functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300–2500 (broad)O–H stretchCarboxylic Acid
~1720C=O stretchCarboxylic Acid
~1650C=O stretch4-Pyrone Ketone
~1600, 1495, 1450C=C stretchAromatic & Pyranone Ring
~1250, 1100C–O stretchEther & Carboxylic Acid
~740, 690C–H bend (out-of-plane)Monosubstituted Benzene Ring

Table 2: Predicted Characteristic FTIR Absorption Bands.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and proximity of atoms. A systematic progression from 1D to 2D experiments is essential to assemble the complete molecular structure.[5][6][7]

Protocol: General NMR Sample Preparation

  • Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution.

1D NMR: The Parts List (¹H and ¹³C)

Expertise & Experience: ¹H NMR provides a map of the hydrogen environments, while ¹³C NMR reveals the carbon skeleton. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for differentiating between CH, CH₂, and CH₃ carbons, which is vital for unambiguous assignment.[8]

Expected ¹H NMR Data (400 MHz, DMSO-d₆) The structure contains five distinct, non-coupled proton environments, which simplifies the spectrum to a series of singlets.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 (very broad)s1HH -OOC-
7.45–7.30m5HPhenyl H
~8.10s1HPyranone H -5
~5.10s2H-O-CH₂ -Ph
~2.40s1HC6-CH₃

Table 3: Predicted ¹H NMR Spectral Data.

Expected ¹³C NMR and DEPT Data (100 MHz, DMSO-d₆) The molecule is expected to show all 13 carbon signals. DEPT-135 and DEPT-90 experiments are run to confirm the identity of each carbon type.

Chemical Shift (δ, ppm) Carbon Type (DEPT) Assignment
~175.0C (Quaternary)C 4 (Ketone C=O)
~165.0C (Quaternary)C OOH
~160.0C (Quaternary)C 6
~155.0C (Quaternary)C 2
~145.0C (Quaternary)C 3
~136.0C (Quaternary)Phenyl C 1' (ipso)
129.0–128.0CH (DEPT-135: +)Phenyl C 2'/3'/4'
~115.0CH (DEPT-135: +)C 5
~72.0CH₂ (DEPT-135: -)-O-CH₂ -Ph
~20.0CH₃ (DEPT-135: +)C6-CH₃

Table 4: Predicted ¹³C NMR and DEPT Spectral Data.

2D NMR: Assembling the Framework

Expertise & Experience: While 1D NMR identifies the fragments, 2D NMR experiments establish their connectivity. For this molecule, HMBC is the most powerful tool, revealing long-range (2- and 3-bond) correlations that piece the entire skeleton together. HSQC is used for direct one-bond C-H correlations, confirming assignments made in the 1D spectra.

G

HSQC (Heteronuclear Single Quantum Coherence): This experiment provides direct, one-bond correlations between protons and the carbons they are attached to. It is a self-validating step to confirm the assignments from Tables 3 and 4.

  • Expected Correlations: (H-5 ↔ C5), (CH₂ ↔ C-CH₂), (CH₃ ↔ C-CH₃), (Phenyl H's ↔ Phenyl C's).

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for mapping the molecular skeleton by revealing correlations over 2 or 3 bonds.

Trustworthiness: The Power of HMBC Correlations The following key correlations would provide undeniable proof of the proposed structure:

  • Methyl Group Placement: The methyl protons (δ ~2.40) will show correlations to the quaternary carbon C6 (²J) and the protonated carbon C5 (³J), locking the methyl group at the C6 position of the pyranone ring.

  • Benzyloxy Group Placement: The benzylic CH₂ protons (δ ~5.10) will correlate to the quaternary carbon C3 (²J) and the ipso-carbon of the phenyl ring (²J). This confirms the ether linkage at C3.

  • Carboxylic Acid Placement: The pyranone H-5 proton (δ ~8.10) will show a correlation to the carboxylic acid carbonyl carbon (⁴J, often weak but observable) and a stronger correlation to the C2 quaternary carbon (³J). This confirms the carboxyl group is at C2.

  • Ring Assembly: The H-5 proton will also show correlations to the ketone carbonyl C4 (²J) and the methyl-bearing C6 (²J), confirming the pyranone ring structure.

// Define the structure using nodes main [label=<

O

C6C2

C3

C5C4

O

>];

// Define protons H_Me [label="H₃C", pos="2.5,2.5!"]; H5 [label="H", pos="2.5,0.5!"]; H_CH2 [label="H₂C-Ph", pos="0.5,1.5!"];

// Define carbons C_Me [label="C", pos="2,2.5!"]; C6 [label="C6", pos="2,2!"]; C5 [label="C5", pos="2,1!"]; C4 [label="C4=O", pos="1,0.5!"]; C_ring_O [label="O", pos="1,0!"]; C3 [label="C3", pos="0,1!"]; C2 [label="C2-COOH", pos="0,2!"]; C_ether_O [label="O", pos="0,2.5!"];

// HMBC Edges H_Me -> C6; H_Me -> C5; H5 -> C6; H5 -> C4; H5 -> C3; H_CH2 -> C3; H_CH2 -> C2; } .dot Caption: Key HMBC correlations confirming the molecular backbone.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Expertise & Experience: While the combination of HRMS and comprehensive NMR analysis provides an exceptionally strong case for the structure, single-crystal X-ray diffraction is considered the "gold standard" for absolute proof.[9][10] It provides an unambiguous 3D model of the molecule in the solid state, confirming not only connectivity but also bond lengths, angles, and intermolecular interactions. The primary challenge is often the growth of a diffraction-quality single crystal.

Protocol: X-ray Crystallographic Analysis

  • Crystallization: Grow single crystals of the compound. Slow evaporation from a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common starting point. The presence of the carboxylic acid makes the molecule a good candidate for forming hydrogen-bonded structures, which can facilitate crystallization.[11]

  • Data Collection: Select a suitable crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other phasing techniques. Refine the atomic positions, anisotropic displacement parameters, and hydrogen atom positions.

  • Data Validation: The final refined structure should have low R-factors (typically R1 < 0.05) and a good "goodness-of-fit" (GooF) value, indicating a high-quality model.

Trustworthiness: Unambiguous 3D Structure The crystallographic data will definitively confirm:

  • The planarity of the 4H-pyran-4-one ring system.

  • The precise connectivity of all substituent groups (methyl, benzyloxy, carboxylic acid).

  • The formation of intermolecular hydrogen-bonded dimers between the carboxylic acid moieties of adjacent molecules, a common packing motif for carboxylic acids.[10]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. The workflow begins with High-Resolution Mass Spectrometry to unequivocally establish the molecular formula. FTIR Spectroscopy then provides rapid confirmation of the key functional groups. The core of the elucidation is performed using a suite of NMR experiments ; ¹H and ¹³C NMR identify the constituent atomic environments, while 2D techniques, particularly HMBC , are instrumental in assembling the molecular framework by mapping long-range connectivity. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this integrated and self-validating guide, researchers can achieve complete and confident characterization of this important pharmaceutical intermediate.

References

  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available from: [Link]

  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(4), 957-960. Available from: [Link]

  • Góra, J., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 12), 1635–1644. Available from: [Link]

  • PubChem. 4H-pyran-4-one. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 3-hydroxy-6-methyl-4H-pyran-4-one. Available from: [Link]

  • ResearchGate. The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl. Available from: [Link]

  • Kennard, C. H. L., Smith, G., & Katekar, G. F. (1981). Crystal structure of 9-Oxofluorene-4-carboxylic acid. Australian Journal of Chemistry, 34(5), 1143-1146. Available from: [Link]

  • ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Available from: [Link]

  • Home Sunshine Pharma. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Available from: [Link]

  • SpectraBase. 4H-Pyran-4-one. Available from: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Available from: [Link]

  • ETH Zurich, NMR Service. Structure Elucidation by NMR. Available from: [Link]

  • LibreTexts Chemistry. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

Sources

Spectral Analysis of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid: A-Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Spectral Characterization in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a substituted pyranone, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their utility as intermediates and pharmacophores necessitates a thorough understanding of their molecular architecture. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this characterization.

This guide presents a detailed analysis of the spectral data for this compound. While comprehensive experimental spectra for this specific molecule are not widely published, this document will provide a robust interpretation based on established spectroscopic principles and data from closely related analogues. We will delve into the theoretical underpinnings of the expected spectral features, offering insights into how the unique structural motifs of this compound manifest in its NMR, IR, and MS profiles.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that will dictate its spectral behavior: a carboxylic acid, a benzyloxy ether, a 4-pyranone ring, and a methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following key signals:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1HThe acidic proton is typically deshielded and often appears as a broad signal.
Aromatic (C₆H₅-)7.2 - 7.5Multiplet5HProtons of the benzyl group's phenyl ring.
Pyran Ring (-CH=)~6.0Singlet1HThe proton at the 5-position of the pyranone ring.
Methylene (-CH₂-)~5.2Singlet2HThe benzylic protons of the benzyloxy group.
Methyl (-CH₃)~2.3Singlet3HThe methyl group at the 6-position of the pyranone ring.

Causality Behind the Predicted Chemical Shifts:

  • Carboxylic Acid Proton: The strong deshielding is due to the electronegativity of the adjacent oxygen atoms and its acidic nature, leading to hydrogen bonding which can broaden the signal.

  • Aromatic Protons: These protons reside in the deshielding region of the benzene ring's diamagnetic anisotropy.

  • Pyran Ring Proton: This vinylic proton is deshielded by the electron-withdrawing effect of the adjacent carbonyl group and the ring oxygen.

  • Methylene Protons: These protons are adjacent to an electronegative oxygen and a phenyl group, leading to a downfield shift.

  • Methyl Protons: The methyl group is attached to an sp²-hybridized carbon of the pyranone ring, resulting in a chemical shift slightly downfield from a typical alkyl methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)175 - 185The carbonyl carbon of the 4-pyranone ring.
Carboxylic Acid (-COOH)165 - 175The carbon of the carboxylic acid group.
Aromatic (C₆H₅-)125 - 140Multiple signals for the carbons of the phenyl ring.
Pyran Ring (C-O, C=C)100 - 160Several signals for the sp² and sp³ carbons of the pyranone ring.
Methylene (-CH₂-)70 - 80The benzylic carbon.
Methyl (-CH₃)~20The methyl group carbon.

Diagram: Predicted ¹³C NMR Chemical Shift Ranges

G C_O C=O (Pyranone) 175-185 ppm COOH -COOH 165-175 ppm Aromatic Aromatic 125-140 ppm Pyran_C Pyran Ring 100-160 ppm CH2 -CH₂- 70-80 ppm CH3 -CH₃ ~20 ppm G cluster_0 Functional Group Region O-H Stretch\n(2500-3300 cm⁻¹) O-H Stretch (2500-3300 cm⁻¹) C-H Stretch\n(2850-3100 cm⁻¹) C-H Stretch (2850-3100 cm⁻¹) O-H Stretch\n(2500-3300 cm⁻¹)->C-H Stretch\n(2850-3100 cm⁻¹) C=O Stretch\n(1650-1725 cm⁻¹) C=O Stretch (1650-1725 cm⁻¹) C-H Stretch\n(2850-3100 cm⁻¹)->C=O Stretch\n(1650-1725 cm⁻¹) C=C Stretch\n(1600-1650 cm⁻¹) C=C Stretch (1600-1650 cm⁻¹) C=O Stretch\n(1650-1725 cm⁻¹)->C=C Stretch\n(1600-1650 cm⁻¹) C-O Stretch\n(1000-1300 cm⁻¹) C-O Stretch (1000-1300 cm⁻¹) C=C Stretch\n(1600-1650 cm⁻¹)->C-O Stretch\n(1000-1300 cm⁻¹)

Caption: Key functional group regions in the predicted IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular weight of C₁₄H₁₂O₅ is 260.24 g/mol . A prominent molecular ion peak at m/z = 260 would be expected.

  • Key Fragmentation Pathways:

    • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (45 Da) would likely be observed at m/z = 215.

    • Loss of Benzyl Group: Cleavage of the benzylic ether bond could lead to the loss of a benzyl radical (C₇H₇•, 91 Da), resulting in a fragment at m/z = 169. The benzyl cation itself would also produce a strong signal at m/z = 91.

    • Loss of CO: Decarbonylation of the pyranone ring is a common fragmentation pathway for such structures.

Diagram: Predicted Mass Spectrometry Fragmentation

G M [M]⁺˙ m/z = 260 M_COOH [M-COOH]⁺ m/z = 215 M->M_COOH - COOH M_C7H7 [M-C₇H₇]⁺ m/z = 169 M->M_C7H7 - C₇H₇ C7H7 [C₇H₇]⁺ m/z = 91 M->C7H7 benzyl cleavage

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols: A Guide to Data Acquisition

The following are generalized protocols for acquiring the spectral data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or ATR crystal.

    • Collect the sample spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used (e.g., Electrospray Ionization (ESI), Electron Impact (EI)).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion: A Multidimensional Approach to Structural Verification

The comprehensive spectral analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and self-validating picture of its molecular structure. While experimental data for this specific compound remains elusive in the public domain, the principles outlined in this guide provide a robust framework for its characterization. The predicted spectral data, rooted in the fundamental principles of spectroscopy and informed by data from analogous structures, serves as a valuable reference for researchers working with this and related compounds. The synergistic use of these techniques ensures the highest level of confidence in structural assignment, a critical step in the journey of drug discovery and development.

References

Due to the absence of specific literature for the target compound, this reference list provides authoritative sources for general spectroscopic principles.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-pyrone (or γ-pyrone) scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic molecules, exhibiting a vast spectrum of biological activities.[1][2] This guide focuses on a specific, synthetically accessible derivative, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid . While direct biological data for this exact molecule is sparse in public literature, its structural similarity to known bioactive compounds allows for a robust, hypothesis-driven exploration of its potential therapeutic applications. Specifically, its close relation to a key intermediate in the synthesis of potent antiviral drugs provides a strong rationale for investigation.[3][4] This document synthesizes information from the broader class of pyranone derivatives to forecast the potential antiviral, anticancer, and anti-inflammatory activities of the title compound. We provide detailed mechanistic insights, propose validated experimental protocols for assessment, and outline future directions for its development as a potential therapeutic agent.

Introduction: The 4-Pyrone Core and the Target Molecule

The 4-pyrone ring is an unsaturated six-membered heterocycle containing an oxygen atom and a ketone group.[2] This structure is of significant interest in medicinal chemistry due to its chemical properties, including its ability to act as a hydrogen bond acceptor and its potential for metal chelation, which can be crucial for enzymatic inhibition.[5] Natural products containing this core, such as kojic acid and maltol, are known for their diverse biological effects.[2]

The molecule of interest, This compound , possesses several key functional groups that are expected to modulate its biological profile:

  • 4-Pyrone Scaffold: The foundational core associated with broad bioactivity.

  • Carboxylic Acid (C2): Provides a key site for interaction with biological targets, often through hydrogen bonding or salt-bridge formation with amino acid residues in enzyme active sites.

  • Benzyloxy Group (C3): This bulky, lipophilic group can enhance binding to hydrophobic pockets within target proteins and may improve membrane permeability. Its parent compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir and the influenza endonuclease inhibitor Baloxavir marboxil.[3][4][]

  • Methyl Group (C6): This small alkyl group can influence the molecule's steric profile and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific targets.

Given the established roles of its structural analogues, this guide will focus on three primary areas of potential biological activity: Antiviral, Anticancer, and Anti-inflammatory.

Potential Antiviral Activity: An Integrase and Endonuclease Inhibitor Candidate

The most compelling hypothesis for the bioactivity of the title compound stems from the role of its non-methylated parent compound as a precursor to potent antiviral drugs.[3][4] This suggests that the core structure is optimized for interacting with key viral enzymes.

Mechanism of Action: Inhibition of Viral Integrase/Endonuclease

HIV-1 integrase and influenza cap-dependent endonuclease are metalloenzymes that utilize divalent metal ions (typically Mg²⁺) in their active sites to catalyze nucleic acid processing. Many inhibitors of these enzymes function as metal chelators. The 4-pyrone core, particularly with the adjacent carboxylic acid and hydroxyl (or benzyloxy) groups, can effectively coordinate with these metal ions, displacing critical water molecules and preventing the binding of the natural substrate (viral DNA or host pre-mRNA).

The benzyloxy group would occupy a hydrophobic pocket adjacent to the active site, while the carboxylic acid and the 4-oxo group chelate the metal ions, thereby inhibiting enzymatic function and halting viral replication.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_drug Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Integrase Enzyme Provirus Provirus Integration->Provirus Target_Compound 3-(benzyloxy)-6-methyl- 4-oxo-4H-pyran-2-carboxylic acid Integrase_Active_Site Integrase Active Site (with Mg²⁺ ions) Target_Compound->Integrase_Active_Site Chelates Mg²⁺ ions Block Blockage of Integration Integrase_Active_Site->Block Block->Integration Inhibits

Caption: Proposed mechanism of HIV-1 integrase inhibition by the target compound.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a cell-free assay to directly measure the inhibition of the integrase-catalyzed strand transfer reaction.

Objective: To determine the IC₅₀ value of this compound against recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (donor and target DNA), one of which is labeled (e.g., with biotin or a fluorophore)

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Dolutegravir or Raltegravir

  • 96-well plates (streptavidin-coated if using biotinylated substrate)

  • Detection reagents (e.g., europium-labeled anti-fluorophore antibody)

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound and positive control in DMSO, then dilute further in assay buffer to the final desired concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: To each well of the 96-well plate, add:

    • 2 µL of diluted compound/control (or DMSO for negative control).

    • 10 µL of pre-assembled integrase-donor DNA complex (pre-incubated for 30 min at 37°C).

  • Initiate Reaction: Add 8 µL of the target DNA substrate to each well to initiate the strand transfer reaction.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding a stop/detection buffer containing EDTA and the detection reagent (e.g., europium-labeled antibody).

    • Incubate for 30 minutes at room temperature.

    • Read the plate using a time-resolved fluorescence (TRF) reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: This cell-free assay provides direct evidence of target engagement by isolating the enzyme from other cellular processes. The choice of a TRF-based system offers high sensitivity and a low background, ensuring a robust and reliable readout.

Potential Anticancer Activity: Targeting Oncogenic Signaling

The pyrone scaffold is frequently associated with anticancer properties.[5][7] Pyrone derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[8][9][10]

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivity is a hallmark of many cancers. Pyrone derivatives can inhibit this pathway at multiple nodes.[9][10] For example, they can act as ATP-competitive inhibitors of the kinase domains of PI3K or mTOR, or they may allosterically modulate Akt activity. Inhibition of this pathway ultimately leads to decreased pro-survival signals and can trigger programmed cell death (apoptosis).

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Target_Compound Pyrone Derivative Target_Compound->PI3K Inhibits Target_Compound->mTOR Inhibits Anti_Inflammatory_Workflow A 1. Seed RAW 264.7 Macrophages in 96-well plate B 2. Pre-treat cells with Test Compound or Dexamethasone (Positive Control) for 1-2 hours A->B C 3. Stimulate with LPS (1 µg/mL) (Leave some wells unstimulated as negative control) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay (Measures Nitrite, a stable NO product) E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % NO Inhibition and determine IC₅₀ G->H

Caption: Experimental workflow for assessing anti-inflammatory activity.

Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

Objective: To quantify the inhibitory effect of the test compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • LPS from E. coli

  • Test Compound and Dexamethasone (positive control) dissolved in DMSO

  • Griess Reagent System (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well plates

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition compared to the LPS-only control. Determine the IC₅₀ value.

  • Viability Check: Concurrently, run a parallel plate and perform an MTT assay (as described in section 3.2) to ensure that the observed reduction in NO is not due to general cytotoxicity.

Rationale: Measuring NO production is a standard and reliable method for assessing the inflammatory response in macrophages. The Griess assay is a simple, colorimetric method for this purpose. Including a cell viability assay is a critical self-validating step to distinguish true anti-inflammatory effects from cytotoxic ones.

Summary of Potential Activities and Data Interpretation

The potential biological activities of this compound are predicted based on its structural features and the known pharmacology of the 4-pyrone class.

Potential Activity Proposed Molecular Target(s) Key In Vitro Assay Primary Endpoint
Antiviral HIV-1 Integrase, Influenza EndonucleaseRecombinant Enzyme Inhibition AssayIC₅₀ (nM to µM range)
Anticancer PI3K, Akt, mTOR, MAPK kinasesMTT/Cell Viability AssayGI₅₀ (µM range)
Anti-inflammatory iNOS, COX-2, NF-κB, MAPKsLPS-stimulated NO ProductionIC₅₀ (µM range)
Antimicrobial Bacterial/Fungal essential enzymesBroth Microdilution AssayMIC (µg/mL) [11][12][13]

Future Directions and Conclusion

This guide establishes a strong, evidence-based rationale for investigating the biological activities of This compound . The initial steps should focus on executing the proposed in vitro assays to confirm these predicted activities and establish potency (IC₅₀/GI₅₀ values).

Subsequent steps for drug development professionals should include:

  • Mechanism of Action Studies: If activity is confirmed, follow-up studies such as Western blotting for pathway modulation (e.g., phospho-Akt levels), cell cycle analysis by flow cytometry, and specific kinase inhibition panels are necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to understand the contribution of each functional group. For example, modifying the benzyl group or the methyl group at C6 could enhance potency or selectivity.

  • ADME/Tox Profiling: Early in vitro assessment of metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and potential liabilities (hERG channel inhibition, cytotoxicity in non-cancerous cell lines) is crucial.

  • In Vivo Efficacy: Promising candidates should be advanced to relevant animal models (e.g., viral infection models, tumor xenograft models) to evaluate in vivo efficacy and pharmacokinetics.

References

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI.
  • Molecular Insights into the Potential Anticancer Activity of Pyrone Deriv
  • Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain.
  • Natural 4-Hydroxy-2-pyrones. Encyclopedia.pub.
  • Antileukemic activity of 4-pyranone deriv
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives.
  • Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. PubMed.
  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages.
  • Pyrone Biomonitored Synthesis. J. Mex. Chem. Soc..
  • 2-Pyrones possessing antimicrobial and cytotoxic activities.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Home Sunshine Pharma.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic
  • Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal.
  • 4-Pyrone. Wikipedia.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. ChemicalBook.
  • 4-Pyrones disclosed as biologically active organic molecules.
  • Synthesis of 4-pyrones. Organic Chemistry Portal.
  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. ChemScene.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD. Chenghui Pharmaceutical Group.
  • anti-proliferative activities of 4h-pyran derivatives synthesized
  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. Sigma-Aldrich.
  • CAS 119736-16-2 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. BOC Sciences.
  • 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [CAS# 119736-16-2]. chemBlink.

Sources

An In-depth Technical Guide to the Known Derivatives of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of known derivatives of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. This core scaffold, rooted in the versatile chemistry of kojic acid, has emerged as a promising platform for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This document details the synthetic pathways to the core carboxylic acid, its subsequent derivatization into carboxamides and esters, and discusses the structure-activity relationships (SAR) that govern their biological function. Experimental protocols, data analysis, and visual representations of chemical and biological pathways are provided to equip researchers with the necessary knowledge to explore and expand upon this promising class of compounds.

Introduction: The 4-Oxo-4H-Pyran Scaffold in Medicinal Chemistry

The 4-oxo-4H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[2][3][4][5] The inherent chemical features of the pyranone ring, including its ability to participate in hydrogen bonding and metal chelation, make it an attractive starting point for the design of targeted therapies.

This guide focuses specifically on the derivatives of this compound, a molecule that combines the key structural features of a protected hydroxyl group at the 3-position, a reactive carboxylic acid at the 2-position, and a methyl group at the 6-position, offering multiple points for chemical modification. The benzyloxy group not only serves as a protecting group for the hydroxyl functionality but also introduces a lipophilic aromatic moiety that can influence biological activity through various molecular interactions.

Synthesis of the Core Intermediate: this compound

The journey to the diverse derivatives of our target molecule begins with the synthesis of the central carboxylic acid intermediate. The most efficient and commonly employed strategy starts from the readily available and inexpensive kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

Rationale for the Synthetic Strategy

The synthetic approach is designed to selectively modify the hydroxyl and hydroxymethyl groups of kojic acid to install the desired functionalities. The key steps involve:

  • Protection of the 5-hydroxyl group: Benzylation is a robust and widely used method to protect hydroxyl groups, offering stability to a wide range of reaction conditions and allowing for deprotection under specific conditions if necessary.

  • Modification of the 2-hydroxymethyl group: This group is ultimately oxidized to the carboxylic acid. However, direct oxidation can be challenging. A more controlled approach involves a multi-step process to first introduce a methyl group at the 2-position before oxidation.

  • Selective reduction and subsequent oxidation: A selective reduction of one of the hydroxymethyl groups is necessary to achieve the desired 6-methyl substitution, followed by oxidation of the remaining hydroxymethyl group to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the work of Farard et al.[6]

Step 1: Synthesis of 3-Benzyloxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one

  • To a solution of 3-hydroxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one (commercially available or synthesized from kojic acid) in methanol, add an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux.

  • Add benzyl bromide dropwise and continue refluxing for 5 hours.

  • Concentrate the reaction mixture to dryness by rotary evaporation.

  • Take up the residue in dichloromethane and filter off the inorganic salts.

  • Concentrate the dichloromethane layer in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one

  • To a suspension of 3-benzyloxy-2,6-bis(hydroxymethyl)-4H-pyran-4-one in distilled water, add zinc powder.

  • With vigorous stirring, add concentrated aqueous hydrochloric acid dropwise over 30 minutes.

  • Heat the reaction mixture to 70°C for 3 hours.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to dryness by rotary evaporation.

  • Purify the product by column chromatography.

Step 3: Synthesis of 5-Benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid [6]

  • Dissolve 3-benzyloxy-6-hydroxymethyl-2-methyl-4H-pyran-4-one in acetone and cool to -20°C.

  • Add Jones reagent to the cooled solution and stir for 1 hour at this temperature.

  • Remove the organic material by filtration and evaporate the filtrate to dryness.

  • Redissolve the residue in a 1 M aqueous sodium hydroxide solution and wash with dichloromethane.

  • Acidify the aqueous layer to precipitate the product, which is then collected by filtration, washed with water, and dried.

Synthesis_of_Core_Acid Kojic_Acid Kojic Acid Intermediate_1 3-Hydroxy-2,6-bis(hydroxymethyl) -4H-pyran-4-one Kojic_Acid->Intermediate_1 Functionalization Intermediate_2 3-Benzyloxy-2,6-bis(hydroxymethyl) -4H-pyran-4-one Intermediate_1->Intermediate_2 Benzyl Bromide, NaOH, Methanol Intermediate_3 3-Benzyloxy-6-hydroxymethyl -2-methyl-4H-pyran-4-one Intermediate_2->Intermediate_3 Zn, HCl Final_Product 3-(Benzyloxy)-6-methyl-4-oxo -4H-pyran-2-carboxylic Acid Intermediate_3->Final_Product Jones Reagent

Figure 1: Synthetic pathway to the core carboxylic acid.

Known Derivatives and Their Synthesis

The carboxylic acid functional group at the 2-position of the pyranone ring is a versatile handle for the synthesis of a variety of derivatives, primarily through the formation of amides and esters.

Carboxamide Derivatives

The synthesis of carboxamide derivatives of this compound has been explored as a strategy to generate potent kinase inhibitors. The amide bond formation introduces a key hydrogen bond donor and allows for the exploration of various substituents on the nitrogen atom to probe the binding pocket of target enzymes.

The introduction of an amide linkage provides a rigid and planar unit that can participate in specific hydrogen bonding interactions within a protein's active site. By varying the amine coupling partner, it is possible to systematically modify the steric and electronic properties of the molecule, which is a cornerstone of structure-activity relationship (SAR) studies.

Several standard peptide coupling reagents can be employed for the synthesis of these carboxamides. The choice of coupling reagent and reaction conditions can be optimized based on the reactivity of the amine and the desired purity of the final product. The following methods are adapted from Farard et al.[6]

Method A: TBTU Coupling

  • To a solution of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid in a mixture of toluene and acetonitrile, add triethylamine and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative and continue stirring for 72 hours.

  • Remove the solvent by evaporation and dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous hydrochloric acid, 1 M aqueous sodium hydroxide, and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. Purify by chromatography if necessary.

Method B: DEPBT Coupling

  • To a solution of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid in THF, add DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

  • Reflux the mixture for 15 minutes.

  • Add the desired aniline derivative and N,N-diisopropylethylamine.

  • Reflux for 24 hours.

  • Work-up as described in Method A.

Method C: CMPI Coupling

  • To a solution of 5-benzyloxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid in dichloromethane, add CMPI (2-chloro-1-methylpyridinium iodide).

  • Reflux the mixture for 1 hour.

  • Add the desired aniline derivative and triethylamine.

  • Reflux for 14 hours.

  • Work-up as described in Method A.

Amide_Synthesis Carboxylic_Acid 3-(Benzyloxy)-6-methyl-4-oxo -4H-pyran-2-carboxylic Acid Amide_Product 3-(Benzyloxy)-6-methyl-4-oxo -4H-pyran-2-carboxamide Derivative Carboxylic_Acid->Amide_Product Amine R-NH2 Amine->Amide_Product Coupling_Reagent Coupling Reagent (TBTU, DEPBT, or CMPI) Coupling_Reagent->Amide_Product

Figure 2: General scheme for carboxamide synthesis.

Ester Derivatives

While less explored in the literature compared to the carboxamides, ester derivatives of this compound represent another important class of compounds. Esterification of the carboxylic acid can modulate the pharmacokinetic properties of the parent molecule, for instance, by increasing its lipophilicity and potentially its ability to cross cell membranes.

Ester derivatives can serve as prodrugs, which are converted to the active carboxylic acid in vivo through the action of esterases. This can improve oral bioavailability and modify the drug's distribution and metabolism. Furthermore, the synthesis of simple alkyl esters, such as methyl and ethyl esters, is a common practice for the purification and characterization of carboxylic acids.

While specific literature for the esterification of this exact molecule is sparse, standard and reliable methods can be applied.

Fisher Esterification (for Methyl and Ethyl Esters)

  • Dissolve this compound in an excess of the corresponding alcohol (methanol or ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the ester by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

The primary biological activity reported for derivatives of this compound is the inhibition of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[6]

Src Kinase Inhibition

A series of 5-benzyloxy-6-substituted-4-oxo-4H-pyran-2-carboxamides were synthesized and evaluated for their ability to inhibit Src kinase. The results of this study provide valuable insights into the structure-activity relationships of this class of compounds.

Table 1: Src Kinase Inhibitory Activity of 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide Derivatives

CompoundR (at 6-position)R' (on Amide Nitrogen)Src Inhibition (%) @ 10 µM
1 HPhenyl25
2 H2,6-Dichlorophenyl50
3 H2,6-Dimethylphenyl30
4 MethylPhenyl45
5 Methyl2,6-Dichlorophenyl75
6 Methyl2,6-Dimethylphenyl60
7 Isobutyl2,6-Dichlorophenyl85

Data adapted from Farard et al.[6]

Structure-Activity Relationship (SAR) Analysis

Based on the data presented in Table 1, several key SAR trends can be identified:

  • Influence of the 6-substituent: The presence of a methyl or isobutyl group at the 6-position generally leads to an increase in Src kinase inhibitory activity compared to the unsubstituted analog. The larger isobutyl group in compound 7 resulted in the highest observed inhibition, suggesting that this pocket can accommodate and may even favor larger hydrophobic substituents.

  • Influence of the amide substituent: The nature of the substituent on the amide nitrogen has a profound impact on activity. Unsubstituted phenyl (compounds 1 and 4 ) confers moderate activity. The introduction of electron-withdrawing chloro groups at the 2 and 6 positions of the phenyl ring (compounds 2 , 5 , and 7 ) consistently leads to a significant increase in potency. This suggests that these substituents may be involved in favorable interactions within the ATP binding site of Src kinase, or they may influence the conformation of the molecule to better fit the active site. The 2,6-dimethylphenyl substitution also enhances activity, though to a lesser extent than the dichloro substitution.

SAR_Diagram cluster_pos6 Modifications at Position 6 cluster_amide Modifications at Amide Nitrogen Core 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxamide Core Position_6 Position 6 Core->Position_6 Substitution here Amide_N Amide Nitrogen Core->Amide_N Substitution here H_6 H Ph_N Phenyl Me_6 Methyl H_6->Me_6 Increasing Activity iBu_6 Isobutyl Me_6->iBu_6 Increasing Activity diMePh_N 2,6-Dimethylphenyl Ph_N->diMePh_N Increasing Activity diClPh_N 2,6-Dichlorophenyl diMePh_N->diClPh_N Increasing Activity

Figure 3: Structure-Activity Relationship summary for Src kinase inhibition.

Potential for Other Biological Activities

While Src kinase inhibition is the most well-documented activity for this specific class of derivatives, the broader family of 4-oxo-4H-pyran compounds exhibits a range of other biological effects, including:

  • Anticancer Activity: Beyond Src inhibition, pyranone derivatives have shown cytotoxic effects against various cancer cell lines through different mechanisms.[1][7]

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of pyran-containing molecules.[2][4][5]

  • Antiviral Activity: Certain pyran derivatives have been investigated for their potential to inhibit viral replication.[8][9]

Further investigation is warranted to explore if the derivatives of this compound also possess these additional biological activities.

Future Directions and Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of the core structure and the ease of derivatization at the carboxylic acid and the 6-position provide a rich chemical space for exploration.

Future research in this area could focus on:

  • Expansion of the derivative library: Synthesis of a wider range of amides and esters with diverse substituents to further probe the SAR.

  • Exploration of other biological targets: Screening of the synthesized compounds against a broader panel of kinases and other relevant biological targets to identify new therapeutic applications.

  • Optimization of pharmacokinetic properties: Modification of the core structure to improve solubility, metabolic stability, and oral bioavailability.

  • Elucidation of the mechanism of action: In-depth studies to understand the molecular interactions between the active compounds and their biological targets.

References

  • Farard, J., Lanceart, G., Logé, C., Nourrisson, M. R., Cruzalegui, F., Pfeiffer, B., & Duflos, M. (2008). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 629-640. [Link]

  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2017). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 33(4), 1856-1864. [Link]

  • Wang, Y., Chen, W., Zhang, Y., Li, Y., & Wang, S. (2015). Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. Medicinal Chemistry Research, 24(1), 359-366. [Link]

  • Roman, G. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2), 99-112. [Link]

  • J&K Scientific. Methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate. [Link]

  • Roman, G. (2025). Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. Chemija, 36(2), 99-112. [Link]

  • Gaikwad, N. D., Mali, S. N., Borse, S. L., & Pawar, R. P. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. ACS omega, 7(51), 47869-47880. [Link]

  • McMillan, R. E., Lo, M. K., Zhang, X. Q., Beadle, J. R., Valiaeva, N., Garretson, A. F., ... & Carlin, A. F. (2023). Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs. eScholarship, University of California. [Link]

  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2017). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3-benzyloxy-4-methoxybenzaldehyde. ResearchGate. [Link]

  • Chand, K., Tiwari, R. K., Kumar, S., Shirazi, A. N., Sharma, S., Van Der Eycken, E. V., ... & Sharma, S. K. (2015). Synthesis, antiproliferative, and c-Src kinase inhibitory activities of 4-oxo-4H-1-benzopyran derivatives. Journal of heterocyclic chemistry, 52(2), 562-572. [Link]

  • McMillan, R. E., Lo, M. K., Zhang, X. Q., Beadle, J. R., Valiaeva, N., Garretson, A. F., ... & Carlin, A. F. (2023). Publication: Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs. SciProfiles. [Link]

  • Google Patents. (2019). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Kumar, A., Sharma, S., & Kumar, V. (2013). Synthesis of Pyrazolo [3, 4-d] pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Chong, P. L., & Chow, Y. L. (2009). The anti-HIV Activity of Three 2-alkylsulfanyl-6-benzyl-3, 4-dihydropyrimidin-4 (3H)-one Derivatives Acting as Non-Nucleoside Reverse Transcriptase Inhibitor in Vitro. PubMed. [Link]

  • Li, Y., Li, L., Wang, Y., Zhang, Y., & Chen, W. (2023). Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against> Aspergillus flavus> and> Fusarium graminearum>. Macquarie University. [Link]

  • Kobayashi, A., Yata, S., & Kajiyama, S. (1995). Antifungal activity of morinol B derivatives of tetrahydropyran sesquilignan. PubMed. [Link]

  • Kolar, C., & Kneissl, G. (1988). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3, 6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section C: Crystal Structure Communications, 44(12), 2164-2166. [Link]

  • Gao, B., Fan, Z., & Tu, S. (2024). Synthesis of 4-Methyl-2-oxo-6-arylamino-2 H-pyran-3-carbonitrile Derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Ethyl 3-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carboxylate: Beyond Pharmaceutical Synthesis. [Link]

  • Eyer, L., Nencka, R., De Clercq, E., Seley-Radtke, K., & Ruzek, D. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial agents and chemotherapy, 65(2), e01522-20. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Chen, W., & Wang, S. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. ResearchGate. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Chen, W., & Wang, S. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 856358. [Link]

  • Sarno, F., Lelo, A. D., Sarno, S., & Ruzzene, M. (2016). Structure-activity relationship study of 4-(thiazol-5-yl) benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136-1141. [Link]

  • Wang, L., Zhang, Y., Wang, Y., Chen, W., & Wang, S. (2018). Synthesis, Antitumor Activity, and Structure-Activity Relationship of Some benzo [a] pyrano [2, 3-c] phenazine Derivatives. Molecules, 23(10), 2631. [Link]

  • Ghoneim, A. A., & El-Telbani, E. M. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966-S970. [Link]

  • Mohareb, R. M., & Mohamed, H. R. (2023). Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2 (3H)-furanone derivative. Future Journal of Pharmaceutical Sciences, 9(1), 1-14. [Link]

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyranone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranone carboxylic acids, a fascinating class of heterocyclic compounds, stand at the crossroads of natural product chemistry, synthetic innovation, and medicinal science. Their inherent structural features, combining a pyranone core with a reactive carboxylic acid moiety, have made them not only prevalent in nature but also a fertile ground for synthetic exploration and the development of novel therapeutic agents. This in-depth guide navigates the historical milestones of their discovery, from the early isolations from botanical sources to the seminal synthetic methodologies that unlocked their broader potential. We will delve into the evolution of their synthesis, explore their diverse biological activities, and provide detailed protocols and mechanistic insights for the modern researcher.

From Nature's Apothecary: Early Discoveries of Pyranone Carboxylic Acids

The story of pyranone carboxylic acids begins not in the laboratory, but in the rich tapestry of natural products. Long before their systematic synthesis, these compounds were isolated from plant sources, hinting at their biological significance.

Meconic Acid: A Poppy's Signature

One of the earliest recorded encounters with a pyranone carboxylic acid was the isolation of meconic acid from opium in 1805 by the German pharmacist Friedrich Sertürner.[1] This discovery is intrinsically linked to the isolation of morphine, as meconic acid exists as a salt with alkaloids in the opium poppy (Papaver somniferum).[1][2] Constituting about 5% of opium, its presence serves as an analytical marker for the substance.[1][3] Meconic acid is a dicarboxylic acid featuring a pyranone ring.[1] While initially thought to possess narcotic properties, it is now understood to have little to no direct physiological activity.[1]

Chelidonic Acid: The Celandine Connection

In 1839, another pivotal discovery was made by Joseph M. A. Probst, who isolated chelidonic acid from the greater celandine plant (Chelidonium majus).[4][5] This compound, a γ-pyrone dicarboxylic acid, laid a further foundation for this class of molecules.[5] The initial structural elucidation and confirmation of its dicarboxylic nature were carried out by researchers like Joseph Udo Lerch in 1846.[4][5]

The Dawn of Synthesis: Unlocking the Pyranone Core

The late 19th century marked a significant shift from isolation to synthesis, empowering chemists to construct the pyranone scaffold in the laboratory. These pioneering efforts not only provided access to larger quantities of these compounds for study but also paved the way for the creation of novel derivatives.

The von Pechmann Condensation and the Birth of Coumalic Acid

A landmark achievement in pyranone synthesis was the development of the Pechmann condensation by the German chemist Hans von Pechmann.[6] In 1891, von Pechmann reported that the self-condensation of malic acid in the presence of fuming sulfuric acid yielded coumalic acid (a 2-pyrone-5-carboxylic acid).[7][8] This reaction proceeds through the formation of formylacetic acid as an intermediate, two molecules of which then react to form the pyrone ring.[7] The von Pechmann reaction remains a fundamental method for the synthesis of coumarins and related pyrones.[6]

The logical flow of this seminal synthesis can be visualized as follows:

G malic_acid Malic Acid fuming_h2so4 Fuming H₂SO₄ malic_acid->fuming_h2so4 formylacetic_acid Formylacetic Acid (Intermediate) fuming_h2so4->formylacetic_acid Dehydration & Decarbonylation self_condensation Self-Condensation formylacetic_acid->self_condensation coumalic_acid Coumalic Acid self_condensation->coumalic_acid G cluster_biomass Biomass Valorization cluster_synthesis Microbial/Chemical Conversion cluster_application Application lignin Lignin protocatechuic_acid Protocatechuic Acid lignin->protocatechuic_acid Depolymerization pdc 2-Pyrone-4,6-dicarboxylic Acid (PDC) protocatechuic_acid->pdc Bacterial Metabolism (e.g., Sphingobium sp.) or Chemical Synthesis polymers Bio-based Polymers pdc->polymers Polymerization

Figure 2: Pathway from renewable lignin to 2-pyrone-4,6-dicarboxylic acid.

Biological Significance and Therapeutic Potential

Pyranone carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Compound/Derivative ClassBiological ActivityTarget/AssayReference
Pyranone Carboxylic AcidsAntitumorVarious cell lines[9]
Fused Pyran DerivativesAntimicrobial, AntifungalBacterial and fungal strains[10][11]
Lipid A-type Pyrancarboxylic AcidLPS-agonistic/antagonisticHuman monoblastic U937 cells[12]
Phomapyrone DerivativesCytotoxicHL-60 human leukemia cells[9]

The presence of the carboxylic acid group can significantly influence the biological activity of the pyranone core, often enhancing solubility and providing a key interaction point with biological targets. For example, in a study of phomapyrone derivatives, the compound with a carboxylic acid side chain showed different cytotoxic activity compared to its ester analogue, highlighting the importance of this functional group. [9]

Experimental Protocols: A Classic Synthesis

To provide a practical context, we outline a classic and robust laboratory synthesis of chelidonic acid, adapted from established procedures. [12]

Synthesis of Chelidonic Acid from Diethyl Oxalate and Acetone

Materials:

  • Sodium metal

  • Absolute ethanol

  • Dry acetone

  • Diethyl oxalate

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, carefully dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Initial Condensation: Cool the sodium ethoxide solution until a solid begins to form. Add a mixture of dry acetone and diethyl oxalate at once and begin vigorous stirring.

  • Second Addition and Heating: Add the remaining warm sodium ethoxide solution and continue stirring. The mixture will become a thick solid. Heat the reaction mixture in an oil bath to distill off the ethanol.

  • Hydrolysis and Cyclization: Cool the reaction mixture and treat the resulting sodium derivative with a mixture of concentrated hydrochloric acid and crushed ice.

  • Isolation: Collect the precipitated crude product by filtration.

  • Purification: Reflux the crude product with dilute hydrochloric acid. After cooling, collect the solid hydrated chelidonic acid by filtration, wash with ice water, and dry to a constant weight.

Note: This procedure involves the use of metallic sodium and concentrated acid and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Conclusion: A Scaffold with a Rich Past and a Bright Future

The journey of pyranone carboxylic acids, from their discovery in 19th-century botanical extracts to their modern synthesis from renewable resources, showcases a remarkable evolution in chemical science. These compounds are not merely historical curiosities; they are vibrant and versatile platforms for innovation. Their rich chemistry, coupled with a diverse range of biological activities, ensures that pyranone carboxylic acids will continue to be a focal point of research in organic synthesis, medicinal chemistry, and materials science for years to come. The ongoing development of novel synthetic methods, particularly those rooted in sustainability, will undoubtedly unlock new applications and further solidify the importance of this enduring chemical scaffold.

References

  • Claisen, L. (1891). Beiträge zur Kenntniss der 1,3-Diketone. Berichte der deutschen chemischen Gesellschaft, 24(1), 111-122.
  • Sertürner, F. W. (1805). Darstellung der reinen Mohnsäure (Opiumsäure) nebst einer chemischen Untersuchung des Opiums mit vorzüglicher Hinsicht auf einen darin neu entdeckten Stoff und die dahin gehörigen Bemerkungen. Journal der Pharmacie für Aerzte, Apotheker und Chemisten, 14(1), 47-93.
  • Probst, J. M. A. (1839). Beschreibung und Darstellungsweise einiger bei der Analyse des Chelidonium majus neu aufgefundenen Stoffe. Annalen der Pharmacie, 29(2), 113-131.
  • Zhu, Y., et al. (2021). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 9, 723497.
  • The Royal Society of Edinburgh. (1884). The Acids of Opium. Proceedings of the Royal Society of Edinburgh, 12, 284-290.
  • von Pechmann, H. (1891). Ueber die Condensation von Aepfelsäure mit Schwefelsäure. Berichte der deutschen chemischen Gesellschaft, 24(2), 3144-3146.
  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid. Organic Syntheses, 31, 23.
  • Scott, L., Subramony, P., & Kahr, B. (1999). Poppy Acid: Synthesis and Crystal Chemistry. Journal of the American Chemical Society, 121(30), 7020–7025.
  • Riegel, E. R., & Zwilgmeyer, F. (1943). Chelidonic acid. Organic Syntheses, Collective Volume, 2, 126.
  • El-Sayed, W. A., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Saudi Chemical Society, 16(3), 297-304.
  • Smith, L. K., & Baxendale, I. R. (2018). Continuous flow synthesis of coumalic acid and its derivatives. Reaction Chemistry & Engineering, 3(5), 722-732.
  • Lerch, J. U. (1846). Ueber die Chelidonsäure. Annalen der Chemie und Pharmacie, 57(3), 273-318.
  • Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Synthese des Daphnetins. Berichte der deutschen chemischen Gesellschaft, 17(1), 929-936.
  • Wiley, R. H., & Smith, N. R. (1951). Coumalic Acid. Organic Syntheses, 31, 23.
  • Masai, E., et al. (2002). A novel 2-pyrone-4,6-dicarboxylic acid hydrolase from Sphingomonas paucimobilis SYK-6. Journal of Bacteriology, 184(21), 5872-5878.
  • Wiley, R. H., & Hart, A. J. (1954). 2-Pyrones. IX. 2-Pyrone-6-carboxylic Acid and its Derivatives. Journal of the American Chemical Society, 76(7), 1942-1944.
  • Manikandan, R., & Jeganmohan, M. (2014).
  • Merriam-Webster. (n.d.). Comanic acid. In Merriam-Webster.com dictionary. Retrieved January 22, 2026, from [Link]

  • Riegel, E. R., & Zwilgmeyer, F. (1937). Chelidonic acid. Organic Syntheses, 17, 40.
  • PubChem. (n.d.). Meconic acid. Retrieved from [Link]

  • Wiktionary. (n.d.). meconic acid. Retrieved from [Link]

  • Hishiyama, S., et al. (2020). Development of the production of 2-pyrone-4,6-dicarboxylic acid from lignin extracts, which are industrially formed as by-products, as raw materials. Journal of Bioscience and Bioengineering, 130(1), 71-75.
  • Wiley, R. H., & Hart, A. J. (1954). 2-Pyrones. IX. 2-Pyrone-6-carboxylic Acid and its Derivatives. Journal of the American Chemical Society, 76(7), 1942-1944.
  • Chem-Impex. (n.d.). Comanic acid. Retrieved from [Link]

  • Lee, J., & Jung, Y. H. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5564-5588.
  • It's Chemistry Time. (2022, December 6). Pyrones (6 membered Heterocyclic compounds) Synthesis & Reaction #mscchemistrynotes ... [Video]. YouTube. [Link]

  • Lee, J., & Jung, Y. H. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5564-5588.
  • PubChem. (n.d.). Comanic Acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The compound 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid belongs to the 4-oxo-4H-pyran class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules and its structural similarity to key motifs in established therapeutic agents. Notably, the core structure is an important intermediate in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors like Dolutegravir[1][2][3].

Derivatives of 3-hydroxy-pyran-4-one and related pyranones have demonstrated potent inhibitory activity against HIV-1 integrase (IN)[4][5]. This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, making it a prime target for antiretroviral therapy[5][6]. The pharmacophore common to these inhibitors involves a metal-chelating triad that interacts with divalent metal ions (typically Mg²⁺) in the enzyme's active site, disrupting its catalytic function[4]. Given its structural features—specifically the carboxylic acid and the adjacent ketone oxygen—it is hypothesized that this compound functions as a competitive inhibitor of HIV-1 integrase.

Beyond virology, various 4H-pyran derivatives have been investigated for a wide range of biological activities, including anticancer, antioxidant, and antibacterial properties[7][8][9]. This broad bioactivity underscores the versatility of the pyranone scaffold for developing novel therapeutic agents.

This document provides a detailed protocol for evaluating the in vitro efficacy of this compound as a potential inhibitor of HIV-1 integrase, a foundational assay in the early-stage discovery of new antiretroviral drugs.

Hypothesized Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a key therapeutic target because it has no functional equivalent in human cells, offering a window for selective inhibition[5][6]. The enzyme performs two critical catalytic steps: 3'-processing and strand transfer. The active site contains a conserved D, D-35-E motif that coordinates two Mg²⁺ ions, which are essential for catalysis.

The proposed mechanism for the subject compound is based on the established action of related pyranone inhibitors[4]. The carboxylic acid and the C4-keto oxygen on the pyran ring are positioned to form a metal-chelating triad, effectively sequestering the Mg²⁺ ions in the integrase active site. This chelation prevents the enzyme from binding to and processing the viral DNA, thus inhibiting both 3'-processing and strand transfer steps. The benzyloxy and methyl groups are hypothesized to engage in hydrophobic and van der Waals interactions within the pocket, enhancing binding affinity and specificity.

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibition Mechanism cluster_2 Viral Replication Cycle IN Integrase Enzyme (D, D-35-E Motif) Mg1 Mg²⁺ IN->Mg1 coordinates Mg2 Mg²⁺ IN->Mg2 coordinates Chelation Metal Chelation (Inhibitor binds Mg²⁺) Mg1->Chelation Mg2->Chelation Compound 3-(benzyloxy)-6-methyl... (Pyranone Inhibitor) Compound->Chelation forms complex with Block Catalysis Blocked Chelation->Block pDNA Processed viral DNA Block->pDNA INHIBITS Integration Integration into Host Genome Block->Integration INHIBITS vDNA Viral DNA vDNA->pDNA 3'-Processing (IN-mediated) pDNA->Integration Strand Transfer (IN-mediated) caption Hypothesized HIV-1 Integrase Inhibition Pathway

Caption: Hypothesized HIV-1 Integrase Inhibition Pathway.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a cell-free, fluorescence-based assay to determine the IC₅₀ value of this compound for the strand transfer step of HIV-1 integrase activity.

Materials and Reagents
  • Compound: this compound (Purity ≥95%)

  • Enzyme: Recombinant full-length HIV-1 Integrase

  • Substrates:

    • Donor DNA (DD): 5'-labeled oligonucleotide mimicking the viral LTR end.

    • Target DNA (TD): 3'-labeled oligonucleotide mimicking host DNA.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 4 µM ZnCl₂, 150 mM NaCl.

  • Control Inhibitor: Raltegravir or Dolutegravir (positive control).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Hardware: 384-well black, flat-bottom plates; fluorescent plate reader.

Preparation of Solutions
  • Compound Stock Solution (10 mM):

    • Accurately weigh 2.46 mg of the compound (MW: 246.22 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until fully dissolved. Store at -20°C in small aliquots.

    • Rationale: DMSO is a standard solvent for organic compounds in biological assays. A high-concentration stock minimizes the final DMSO concentration in the assay, preventing solvent-induced artifacts.

  • Serial Dilutions:

    • Prepare a serial dilution series of the compound in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended to cover a broad concentration range.

    • Rationale: A wide range of concentrations is necessary to accurately determine the sigmoidal dose-response curve and calculate the IC₅₀.

  • Enzyme Working Solution:

    • Dilute the recombinant HIV-1 integrase in cold assay buffer to the final desired concentration (e.g., 200 nM). Prepare fresh and keep on ice.

    • Rationale: The enzyme is sensitive to temperature and degradation. Working on ice and preparing the solution fresh preserves its catalytic activity.

Assay Workflow

The following steps should be performed in a 384-well plate format.

  • Compound Dispensing (50 nL):

    • Add 50 nL of each compound dilution from the serial dilution plate to the corresponding wells of the assay plate.

    • Add 50 nL of DMSO to the "No Inhibition" (0% control) wells.

    • Add 50 nL of the positive control inhibitor (e.g., Raltegravir) to the "Max Inhibition" (100% control) wells.

  • Enzyme and Donor DNA Addition (10 µL):

    • Prepare a mix of HIV-1 Integrase and Donor DNA in assay buffer.

    • Add 10 µL of this mix to all wells.

    • Incubate for 30 minutes at 37°C.

    • Rationale: This pre-incubation step allows the compound to bind to the enzyme before the strand transfer reaction is initiated.

  • Initiate Reaction (5 µL):

    • Add 5 µL of the Target DNA (TD) diluted in assay buffer to all wells to start the reaction.

    • Rationale: The addition of the target DNA substrate initiates the strand transfer step, which the assay measures.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at 37°C.

  • Signal Detection:

    • Read the plate on a fluorescent plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent labels on the DNA substrates.

Assay_Workflow start Start prep_stock 1. Prepare 10 mM Compound Stock in DMSO start->prep_stock prep_dilute 2. Create Serial Dilutions in DMSO prep_stock->prep_dilute dispense 3. Dispense 50 nL of Compound, DMSO, or Control into 384-well Plate prep_dilute->dispense add_enzyme 4. Add 10 µL of Integrase/Donor DNA Mix dispense->add_enzyme pre_incubate 5. Pre-incubate: 30 min at 37°C add_enzyme->pre_incubate add_target 6. Add 5 µL of Target DNA to Initiate Reaction pre_incubate->add_target incubate 7. Incubate: 60 min at 37°C add_target->incubate read 8. Read Fluorescence incubate->read end End: Data Analysis read->end caption HIV-1 Integrase Assay Workflow

Sources

The Versatile Synthon: Applications of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a derivative of the naturally occurring γ-pyrone, allomaltol, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural architecture, featuring a protected hydroxyl group, a carboxylic acid moiety, and a reactive pyranone core, renders it a versatile synthon for the construction of complex heterocyclic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a primary focus on its crucial role in the synthesis of blockbuster antiviral drugs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of its reactivity. The pyranone scaffold is a recurring motif in a wide array of biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties.[1][2] The strategic placement of functional groups in this compound allows for its elaboration into high-value pharmaceutical targets.

Core Application: A Cornerstone in Antiviral Drug Synthesis

The most prominent application of this compound is its function as a key intermediate in the synthesis of the anti-influenza drug Baloxavir marboxil and the HIV integrase inhibitor Dolutegravir.[3][4][5] Its pre-functionalized core significantly streamlines the synthetic route to these complex molecules.

Mechanistic Insight: The Pyranone Ring as a Latent Pyridinone

The 4-pyranone ring system is susceptible to nucleophilic attack, particularly by amines. This reactivity is the cornerstone of its application in pharmaceutical synthesis. The reaction typically proceeds via a nucleophilic addition to the C2 or C6 position of the pyranone ring, followed by ring-opening and subsequent recyclization to form a pyridinone core. This transformation is a powerful strategy for accessing highly substituted pyridine and pyridinone derivatives, which are prevalent in medicinal chemistry.

Application Protocol 1: Synthesis of Amide Precursors for Heterocyclic Scaffolds

The carboxylic acid functionality of this compound provides a direct handle for amide bond formation. This is a critical step in linking the pyranone core to other fragments of the target molecule. A variety of modern amide coupling reagents can be employed for this transformation.

Rationale for Reagent Selection

The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a carbodiimide (e.g., EDC) are often favored for their efficiency in forming the activated ester intermediate and suppressing racemization if chiral amines are used. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Detailed Experimental Protocol: General Amide Coupling

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound119736-16-2246.221.01.0
Amine (R-NH₂)VariesVaries1.11.1
HATU148893-10-1380.231.21.2
Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Anhydrous Dimethylformamide (DMF)68-12-273.09--

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired primary or secondary amine (1.1 mmol) to the solution.

  • Add HATU (1.2 mmol) to the reaction mixture with stirring.

  • Finally, add DIPEA (3.0 mmol) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Application Protocol 2: Ring Transformation to a Pyridinone Core

A key transformation of the pyranone ring is its conversion to a pyridinone. This is exemplified in the synthesis of Dolutegravir, where the pyranone is reacted with an amino alcohol.

Mechanistic Pathway

G start Pyranone & Amine intermediate1 Michael Addition start->intermediate1 Nucleophilic Attack intermediate2 Ring Opening intermediate1->intermediate2 intermediate3 Hemiaminal Formation intermediate2->intermediate3 Intramolecular Cyclization intermediate4 Dehydration intermediate3->intermediate4 product Pyridinone intermediate4->product

  • Michael Addition: The amine nitrogen attacks the electrophilic C6 position of the pyranone ring.

  • Ring Opening: The resulting intermediate undergoes ring opening of the pyranone.

  • Hemiaminal Formation: The newly formed enolate attacks the imine, leading to the formation of a six-membered ring containing a hemiaminal.

  • Dehydration: Subsequent dehydration leads to the formation of the stable, aromatic pyridinone ring system.

Detailed Experimental Protocol: Synthesis of a Pyridinone Derivative

Objective: To synthesize a pyridinone derivative via the reaction of this compound amide with an amino alcohol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
N-Alkyl-3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxamideVariesVaries1.01.0
(R)-3-amino-1-butanol61477-40-589.141.51.5
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)6192-52-5190.220.10.1
Toluene108-88-392.14--

Procedure:

  • Combine the N-alkyl-3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxamide (1.0 mmol) and (R)-3-amino-1-butanol (1.5 mmol) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene (20 mL) and a catalytic amount of p-TsOH·H₂O (0.1 mmol).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired pyridinone derivative.

Application Protocol 3: Debenzylation to Unveil the Hydroxyl Group

The benzyl group serves as a robust protecting group for the 3-hydroxyl functionality. Its removal is a key step in the final stages of many synthetic sequences to yield the biologically active compound. Catalytic hydrogenation is the most common and clean method for this transformation.

Rationale for Catalyst and Conditions

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for hydrogenolysis of benzyl ethers. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of solvent is important; alcohols like methanol or ethanol are commonly used as they readily dissolve the substrate and do not interfere with the reaction.

G start Benzyl-Protected Compound step1 Add Pd/C Catalyst & Solvent start->step1 step2 Introduce H₂ Atmosphere step1->step2 step3 Stir at Room Temperature step2->step3 step4 Filter Catalyst step3->step4 product Deprotected Compound step4->product

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To remove the benzyl protecting group from a derivative of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
Benzyl-protected pyranone derivativeVariesVaries1.0
10% Palladium on Carbon (Pd/C)7440-05-3106.42 (Pd)10 mol %Handle with care, potentially pyrophoric
Methanol (MeOH)67-56-132.04-Anhydrous
Hydrogen (H₂) gas1333-74-02.02-Balloon or Parr apparatus

Procedure:

  • Dissolve the benzyl-protected pyranone derivative (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol %) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification may be performed if necessary.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic importance is underscored by its application in the industrial-scale synthesis of vital antiviral medications. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this synthon in their own synthetic endeavors, from small-scale laboratory synthesis to large-scale drug development programs. The reactivity of the pyranone core, coupled with the synthetic handles of the carboxylic acid and protected hydroxyl group, ensures its continued relevance in the pursuit of novel and complex molecular architectures.

References

  • Process for the preparation of Dolutegravir. US9573965B2.
  • Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid. ResearchGate. [Link]

  • Dolutegravir Prodrugs. EP2320908B9.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry. [Link]

  • Continuous synthesis of the pyridone in route to dolutegravir. Medicines for All institute (M4ALL). [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. Home Sunshine Pharma. [Link]

  • Collection - Improved Synthetic Process of Baloxavir Marboxil Intermediate 3‑Benzyloxy-4-oxo‑4H‑pyran-2‑carboxylic Acid. Figshare. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Solid state forms of baloxavir marboxil. Patent US-12234246-B2. PubChem. [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Solid state forms of baloxavir marboxil. WO2020181025A1.
  • 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic Acid for Baloxavir Marboxil CAS 119736-16-2. Taizhou Volsen Chemical Co., Ltd. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

  • Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. PubMed Central. [Link]

  • Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers. [Link]

  • Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. ResearchGate. [Link]

  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis of 4H-pyran derivatives catalyzed by P4VPy–CuI. ResearchGate. [Link]

Sources

The Strategic Utility of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can serve as starting points for drug development is paramount. Among these, the 4-pyranone core has emerged as a privileged scaffold due to its presence in numerous natural products and its proven utility in the synthesis of bioactive compounds. This application note details the synthesis and strategic use of a key derivative, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid , as a versatile chemical intermediate.

This compound masterfully combines three critical chemical features:

  • A 4-Pyranone Core: This heterocyclic system is a key pharmacophore in many biologically active molecules, known for its ability to interact with various biological targets.

  • A Benzyloxy Protecting Group: The hydroxyl group at the 3-position is masked with a benzyl group. This is a strategic choice, as the benzyl ether is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation, providing a convenient route to the free hydroxyl group in later synthetic stages.

  • A Carboxylic Acid Handle: The carboxylic acid at the 2-position serves as a versatile functional group for further molecular elaboration. It is an ideal anchor point for the introduction of diverse functionalities, most commonly through the formation of amide bonds, which are fundamental linkages in many pharmaceutical agents.

The strategic placement of these groups makes this compound a valuable building block, particularly in the synthesis of kinase inhibitors and other complex molecular targets. This guide provides detailed, field-proven protocols for its synthesis and subsequent use in amide bond formation, empowering researchers to leverage this intermediate in their drug discovery programs.

Synthetic Protocol: A Multi-Step Approach

The synthesis of this compound can be achieved through a multi-step sequence, commencing from commercially available starting materials. The following protocol is based on established synthetic transformations within this class of compounds.[1]

Overall Synthetic Workflow

Synthetic Workflow start Starting Material (e.g., Kojic Acid Derivative) step1 Protection/Modification of Hydroxyl Groups start->step1 step2 Selective Reduction step1->step2 step3 Oxidation to Carboxylic Acid step2->step3 product 3-(Benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid step3->product

Caption: Synthetic workflow for the target intermediate.

Step 1: Synthesis of 3-(Benzyloxy)-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one

This initial step involves the protection and modification of a suitable starting material, such as a derivative of kojic acid, to install the necessary benzyl group and set the stage for subsequent transformations. A plausible precursor, 3-(Benzyloxy)-2,6-bis(hydroxymethyl)-4H-pyran-4-one, can be selectively reduced.[1]

Protocol:

  • To a solution of 3-(Benzyloxy)-2,6-bis(hydroxymethyl)-4H-pyran-4-one (15.1 mmol) in 20 mL of distilled water, add zinc powder (18.1 mmol).

  • With vigorous stirring, add concentrated hydrochloric acid (4.25 mL) dropwise over a period of 30 minutes.

  • Heat the reaction mixture to 70°C for 3 hours.

  • After cooling to room temperature, extract the mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain 3-(Benzyloxy)-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one.

Causality Behind Experimental Choices: The use of zinc powder and hydrochloric acid facilitates a selective reduction of one of the hydroxymethyl groups. The controlled addition of acid and heating are crucial for driving the reaction to completion while minimizing side product formation.

Step 2: Oxidation to this compound

The final step in the synthesis of the target intermediate is the oxidation of the remaining hydroxymethyl group to a carboxylic acid. A Jones oxidation is a robust and effective method for this transformation.[1]

Protocol:

  • Dissolve 3-(Benzyloxy)-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one (4.5 mmol) in 55 mL of acetone and cool the solution to -20°C in a suitable cooling bath.

  • Slowly add Jones reagent (3.59 mL) to the cooled solution. The appearance of a persistent orange-brown color indicates the presence of excess oxidant.

  • Stir the resulting mixture for 1 hour at -20°C.

  • Remove the solid by filtration and evaporate the filtrate to dryness.

  • Redissolve the residue in a 1 M aqueous sodium hydroxide solution and wash with dichloromethane to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Trustworthiness Through Self-Validation: The progress of the oxidation can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to the carboxylic acid product confirms the reaction's completion. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Parameter Step 1: Selective Reduction Step 2: Jones Oxidation
Starting Material 3-(Benzyloxy)-2,6-bis(hydroxymethyl)-4H-pyran-4-one3-(Benzyloxy)-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one
Key Reagents Zinc powder, Concentrated HClJones Reagent, Acetone
Temperature 70°C-20°C
Reaction Time 3 hours1 hour
Workup Liquid-liquid extractionFiltration and acid-base extraction
Purification Column ChromatographyRecrystallization/Precipitation

Application Protocol: Amide Bond Formation

The carboxylic acid functionality of this compound is a prime site for derivatization. The following protocol details a standard procedure for the synthesis of an amide, a common structural motif in pharmaceuticals.[1]

Amide Coupling Workflow

Amide Coupling intermediate 3-(Benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid activation Carboxylic Acid Activation (e.g., with CMPI) intermediate->activation coupling Amide Bond Formation activation->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product Target Amide Derivative coupling->product

Caption: Workflow for amide synthesis from the intermediate.

Protocol:

  • To a solution of this compound (0.4 mmol) in 5 mL of dichloromethane, add a suitable coupling agent such as 2-chloro-1-methylpyridinium iodide (CMPI) (0.5 mmol).

  • Reflux the mixture for 1 hour to activate the carboxylic acid.

  • To the activated mixture, add the desired primary or secondary amine (0.5 mmol) followed by a non-nucleophilic base such as triethylamine (1.0 mmol).

  • Reflux the reaction mixture for 14 hours or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash the organic layer sequentially with 1 M aqueous hydrochloric acid, 1 M aqueous sodium hydroxide, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Expertise in Reagent Selection: CMPI is an effective coupling agent for forming an activated pyridyl ester of the carboxylic acid, which readily reacts with the amine. Triethylamine is added to neutralize the HI generated during the activation step and to facilitate the nucleophilic attack of the amine. The choice of solvent, temperature, and reaction time may need to be optimized depending on the specific amine used.

Component Role Typical Amount (equivalents)
This compoundSubstrate1.0
Amine (R1R2NH)Nucleophile1.2
Coupling Agent (e.g., CMPI)Carboxylic Acid Activator1.2
Base (e.g., Triethylamine)Acid Scavenger2.5
Solvent (e.g., Dichloromethane)Reaction Medium-

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its well-defined structure allows for selective transformations, and the protocols provided herein offer a robust foundation for its synthesis and application. By understanding the causality behind the experimental procedures and employing self-validating analytical techniques, researchers can confidently incorporate this building block into their synthetic strategies to accelerate the development of new therapeutic agents.

References

  • Besse, E., et al. (2015). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 116-127. [Link]

Sources

Application Notes and Protocols for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Oxo-4H-Pyran Scaffold in Drug Discovery

The 4-oxo-4H-pyran core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Its inherent structural features, including the capacity for extensive functionalization, contribute to its versatility.[3] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][4][5] Of particular note is the role of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid derivatives as key intermediates in the synthesis of potent antiviral drugs, such as the HIV-1 integrase inhibitor Dolutegravir and the influenza endonuclease inhibitor Baloxavir Marboxil.[6][7][] This underscores the significant potential of this chemical class in the development of novel therapeutics.

This guide focuses on 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid , a specific derivative within this promising family. We will explore its potential applications, propose a synthetic strategy, and provide detailed protocols for its evaluation in a medicinal chemistry context, particularly focusing on its potential as an antiviral agent.

Hypothesized Mechanism of Action: Targeting Viral Enzymes

Given that the closely related compound lacking the 6-methyl group is a precursor to successful antiviral drugs, it is logical to hypothesize that this compound may also exert its effects by targeting viral enzymes.[6][7] The core scaffold can act as a pharmacophore that chelates essential metal ions in the active sites of enzymes like integrases or endonucleases, thereby inhibiting their function and disrupting the viral life cycle.[9]

The addition of a methyl group at the 6-position may influence the compound's steric and electronic properties, potentially altering its binding affinity, selectivity, and pharmacokinetic profile compared to its non-methylated counterpart.

Proposed Synthetic Route

The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the construction of the 4-oxo-4H-pyran ring system. A plausible synthetic workflow is outlined below.

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow A Starting Material (e.g., Kojic Acid Derivative) B Protection of Hydroxyl Groups A->B Protecting Agent C Selective Oxidation B->C Oxidizing Agent D Introduction of Carboxylic Acid Moiety C->D Carboxylation Reagent E Final Product This compound D->E Deprotection/Purification

Caption: Figure 1: Proposed Synthesis Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized approach and may require optimization.

Materials:

  • A suitable protected kojic acid derivative

  • Benzyl bromide

  • Strong base (e.g., sodium hydride)

  • Oxidizing agent (e.g., manganese dioxide)

  • Dry solvent (e.g., DMF, THF)

  • Reagents for carboxylation (e.g., n-butyllithium, dry ice)

  • Reagents for deprotection (if necessary)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Benzylation: Dissolve the protected kojic acid derivative in a dry solvent under an inert atmosphere. Add a strong base portion-wise at 0°C, followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Oxidation: After quenching the reaction and extracting the product, dissolve the benzylated intermediate in a suitable solvent. Add the oxidizing agent and stir at room temperature. Monitor the reaction for the formation of the corresponding aldehyde.

  • Carboxylation: Dissolve the purified aldehyde in dry THF and cool to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes. Bubble dry CO2 gas through the solution or add crushed dry ice. Allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol is designed to assess the inhibitory activity of the synthesized compound against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates (donor and target DNA)

  • Assay buffer (containing MnCl2 or MgCl2)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Dolutegravir)

  • 96-well plates

  • Gel electrophoresis equipment and reagents

  • Fluorescent DNA stain

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, donor DNA, and varying concentrations of the test compound or positive control.

  • Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the strand transfer reaction to occur.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer).

  • Gel Electrophoresis: Analyze the reaction products by running the samples on a polyacrylamide gel.

  • Visualization and Quantification: Stain the gel with a fluorescent DNA stain and visualize the DNA bands under UV light. Quantify the intensity of the bands corresponding to the strand transfer product.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Assay_Workflow Figure 2: In Vitro Assay Workflow A Prepare Reaction Mixtures (Buffer, DNA, Compound) B Add HIV-1 Integrase A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Analyze by Gel Electrophoresis D->E F Quantify Strand Transfer Product E->F G Calculate IC50 Value F->G

Caption: Figure 2: In Vitro Assay Workflow

Data Presentation: Potential Biological Activities of 4-Oxo-4H-Pyran Derivatives

While specific quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the reported activities of related 4-oxo-4H-pyran derivatives to illustrate the potential of this scaffold.

Compound ClassBiological ActivityTarget/AssayReported IC50/MICReference
4H-Pyran DerivativesAnticancerHCT-116 cells75.1 µM[4][5]
4H-Pyran DerivativesAnticancerMCF-7 cells9.44 - 11.74 µM[10]
4H-Pyran DerivativesAntibacterialGram-positive bacteriaLower than ampicillin[4]
4H-Pyran DerivativesAnti-MycobacteriumM. bovis (BCG)Good activity[1]
4-Oxo-4H-pyran esterAntidiabeticIn vitro assayDose-dependent reduction in blood glucose[11]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the established activities of the broader 4-oxo-4H-pyran class and its close structural similarity to key components of approved antiviral drugs, this compound warrants further investigation. The protocols outlined in this guide provide a framework for its synthesis and initial biological evaluation. Future research should focus on optimizing the synthetic route, exploring its activity against a panel of viral and other disease targets, and initiating structure-activity relationship (SAR) studies to identify more potent and selective analogs. In silico methods, such as molecular docking, can further guide the design of next-generation compounds based on this versatile scaffold.[5][10]

References

  • In vitro and in silico antidiabetic activity of pyran ester derivative isolated from Tragia cannabina. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). MDPI. Retrieved from [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026). Royal Society of Chemistry. Retrieved from [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. (n.d.). Watson International. Retrieved from [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD. (n.d.). Chenghui Pharmaceutical Group Ltd. Retrieved from [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. Retrieved from [Link]

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid (CAS No: 119736-16-2) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]

  • Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. (2025). ResearchGate. Retrieved from [Link]

  • In-silico study on anti-cancer activity of selected alkaloids from Catharanthus roseus. (n.d.). African Journals Online. Retrieved from [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Bioactive Compounds from 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on leveraging the versatile starting material, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, for the discovery of novel therapeutic agents. We present a rationale-driven approach to library design, detailed protocols for chemical synthesis and modification, methods for structural characterization, and a cascade of in vitro assays for anticancer screening. The methodologies are designed to be robust and self-validating, emphasizing the causality behind experimental choices to empower researchers in their discovery efforts.

Introduction: The Strategic Value of the Starting Scaffold

This compound (CAS No. 119736-16-2) is a highly functionalized and strategic starting material for chemical library synthesis.[4] Its utility is underscored by its role as a key intermediate in the synthesis of complex pharmaceuticals, such as the HIV-1 integrase inhibitor Dolutegravir.[5] The scaffold presents three key regions for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity.

  • C2-Carboxylic Acid: This functional group is an exceptionally versatile handle for introducing diversity. It can be readily converted into amides, esters, or reduced to alcohols, enabling the modulation of physicochemical properties such as solubility, hydrogen bonding capacity, and steric bulk.[6][7]

  • C3-Benzyloxy Group: This moiety serves as a protecting group for a hydroxyl function. Its selective removal via debenzylation unmasks a reactive enol/hydroxyl group, opening a secondary pathway for derivatization and potentially revealing a critical pharmacophore, as seen in related natural products like kojic acid.[8]

  • C6-Methyl Group: While less reactive, this group influences the molecule's lipophilicity and steric profile, playing a subtle but important role in receptor binding interactions.

This guide will focus on a primary anticancer drug discovery workflow, leveraging the scaffold's potential to generate cytotoxic and antiproliferative agents.[3][9]

Workflow for Novel Compound Development

The overall strategy involves a multi-stage process, beginning with the rational design of a compound library, followed by synthesis, characterization, and a tiered biological screening approach to identify lead candidates.

Drug_Discovery_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Starting Material 3-(benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid Synth Chemical Derivatization (Protocols 3.1 - 3.3) Start->Synth Diversify Purify Purification (e.g., Chromatography) Synth->Purify Char Structural Characterization (NMR, MS, FTIR) Purify->Char Verify Structure Screen Primary Screen: Cytotoxicity Assay (Protocol 5.1) Char->Screen Test Activity IC50 IC50 Determination Screen->IC50 Quantify Potency Mechanism Mechanism of Action: Apoptosis Assay (Protocol 5.2) IC50->Mechanism Investigate 'How' Hit Hit Compound(s) Identified Mechanism->Hit

Caption: High-level workflow from starting material to hit compound identification.

Synthetic Protocols: Building the Compound Library

The following protocols provide detailed, step-by-step methodologies for creating a diverse library of compounds from the parent scaffold.

Protocol 3.1: Synthesis of Amide Derivatives via Amide Coupling

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a vast range of chemical functionalities. This allows for the systematic probing of structure-activity relationships (SAR) by varying the amine coupling partner. We will use a standard carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the chosen amine (1.1 eq) in a small amount of DMF.

  • Add the amine solution and DIPEA (2.0 eq) to the reaction flask.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (optional, if amine is basic), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Protocol 3.2: Debenzylation via Catalytic Hydrogenation

Rationale: Removal of the benzyl protecting group reveals a 3-hydroxy-4-pyranone core, a key structural motif in many bioactive natural products like kojic acid.[8] This new intermediate can be tested directly for activity or used for further derivatization at the hydroxyl position.

Materials:

  • This compound or an amide/ester derivative

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-pyran derivative (1.0 eq) in MeOH in a suitable flask.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with additional MeOH.

  • Combine the filtrates and concentrate in vacuo to yield the debenzylated 3-hydroxy-pyranone product. This product may be used without further purification or can be recrystallized if necessary.

Structural Characterization

Rationale: Unambiguous confirmation of the chemical structure of each new compound is essential for establishing trustworthy SAR. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure, proton and carbon environments, and successful incorporation of new moieties. For amide derivatives, the appearance of new signals corresponding to the amine fragment and the disappearance of the carboxylic acid proton signal are key indicators. For debenzylated products, the disappearance of the characteristic benzyl proton signals (~7.3 ppm and ~5.0 ppm) is expected.[1][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the newly synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify key functional groups. For example, the conversion of the carboxylic acid (broad O-H stretch ~3000 cm⁻¹) to an amide will show a characteristic C=O stretch (~1650 cm⁻¹) and N-H stretches (for primary/secondary amides, ~3300 cm⁻¹).[11]

In Vitro Biological Evaluation: Anticancer Screening

A tiered approach is recommended to efficiently screen the synthesized library, starting with a broad cytotoxicity assay followed by more specific mechanism-of-action studies for active compounds.[12][13]

Protocol 5.1: Primary Screening - MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] It is a robust, high-throughput method for initial screening of compound libraries to identify cytotoxic agents.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized compounds dissolved in DMSO (10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds (and controls) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan (with DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Data Summary and Interpretation

To facilitate SAR analysis, all synthesized compounds and their corresponding biological data should be compiled into a summary table.

Compound IDR-Group (Amine)Yield (%)Molecular Weight ( g/mol )IC₅₀ vs. HCT-116 (µM)
Parent Acid -OHN/A246.22> 100
AMD-01 Benzylamine78335.3652.4
AMD-02 Morpholine85315.3325.1
AMD-03 4-Fluoroaniline72355.3312.8
HYD-01 (Debenzylated AMD-02)91225.228.7

This table contains example data for illustrative purposes only.

Compounds with potent IC₅₀ values (e.g., < 20 µM) should be prioritized for further studies, such as apoptosis assays, to determine if they induce programmed cell death.

References

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(3), 891–901. [Link]

  • Yadav, M., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Kim, J. C., et al. (2001). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Bulletin of the Korean Chemical Society, 22(5), 539-541. [Link]

  • Chemistry LibreTexts. (2023). Preparing Carboxylic Acids. [Link]

  • Ahmad, A., et al. (2015). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Pharmaceutical and Toxicological Methods, 76, 1-10. [Link]

  • ResearchGate. (2025). Characterization of a new pyran derivative: Synthesis, structure, and DFT analysis. [Link]

  • Baran, P. S., et al. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. Nature. [Link]

  • Szonne, D., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 487. [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. [Link]

  • ResearchGate. (2025). 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. [Link]

  • Organic Preparations and Procedures Inc. (2000). A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIVATIVES. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. [Link]

  • Zhang, D., et al. (2007). Structure Elucidation of a Pyrazolo[2][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1096–1103. [Link]

  • Chen, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34913-34920. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • NIH. (2024). Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. [Link]

  • Penn State Pressbooks. (n.d.). 11.4 Synthesis of Carboxylic Acids. [Link]

  • Cordes, N., et al. (2015). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 1323, 1-10. [Link]

  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Yick-Vic. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. [Link]

  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Application Notes and Protocols for Investigating the Reaction Kinetics of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Pyranone Chemistry

To the researchers, scientists, and drug development professionals delving into the intricate world of heterocyclic compounds, this guide offers a comprehensive framework for elucidating the reaction kinetics of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. While direct kinetic studies on this specific molecule are not extensively documented in publicly available literature, its core structure, the 4H-pyran-4-one scaffold, is a cornerstone in medicinal chemistry.[1] These derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The unmethylated analog, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, is a known intermediate in the synthesis of significant antiviral drugs like Dolutegravir and Baloxavir marboxil, underscoring the pharmaceutical relevance of this compound class.[5][6][7][]

Understanding the reaction kinetics of this molecule is paramount for optimizing its synthesis, predicting its stability, and understanding its mechanism of action in biological systems. This document provides not just a set of protocols, but a strategic guide to designing and executing robust kinetic analyses, grounded in established principles and leveraging modern analytical techniques.

Foundational Principles: Why Reaction Kinetics Matter

The study of reaction kinetics—the rates at which chemical reactions occur—provides a quantitative lens through which we can understand and manipulate chemical processes.[9] For a molecule like this compound, kinetic data is crucial for:

  • Process Optimization: Determining the optimal conditions (temperature, pH, catalyst concentration) for its synthesis to maximize yield and minimize impurities.

  • Stability and Degradation: Quantifying its shelf-life and identifying factors that lead to its decomposition, a critical aspect of drug development.

  • Mechanism of Action: In a biological context, understanding how quickly it interacts with its target (e.g., an enzyme or receptor) can inform its efficacy as a potential therapeutic agent.[10]

  • Structure-Activity Relationships (SAR): Comparing the kinetic profiles of various pyranone derivatives can elucidate how structural modifications influence reactivity and biological activity.[11]

Experimental Design: A Multi-faceted Approach to Kinetic Analysis

A thorough investigation of reaction kinetics necessitates a multi-pronged approach, employing various analytical techniques to corroborate findings and gain a comprehensive understanding. The choice of method depends on the specific reaction being studied, the properties of the reactants and products, and the timescale of the reaction.[12] We will focus on three powerful and widely accessible techniques: UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Initial Considerations for All Kinetic Experiments
  • Purity of Reagents: Ensure the this compound and all other reactants are of the highest possible purity to avoid side reactions that could complicate kinetic analysis.

  • Temperature Control: Reactions are highly sensitive to temperature fluctuations.[12] Employ a temperature-controlled water bath or reaction block to maintain a constant temperature throughout the experiment.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates. Select a solvent in which all reactants and products are soluble and which does not interfere with the analytical method.

  • Initial Rate Analysis: Whenever possible, kinetic parameters should be determined from the initial rate of the reaction to minimize complications from product inhibition or changes in reactant concentrations.[9]

Protocol I: UV-Vis Spectrophotometry for Continuous Monitoring

UV-Vis spectrophotometry is an excellent technique for monitoring reactions where there is a change in the absorbance of light at a specific wavelength as a reactant is consumed or a product is formed.[13][14][15]

Principle of the Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance over time, we can determine the rate of change in concentration.[15]

Experimental Workflow

Caption: Workflow for an HPLC-based kinetic study.

Detailed Protocol
  • Method Development:

    • Develop an HPLC method that can effectively separate the starting material, this compound, from its products and any intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. [16] * Optimize the mobile phase composition and flow rate to achieve good resolution in a reasonable run time. [17]

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for each compound to be quantified.

    • Inject these standards into the HPLC and create a calibration curve by plotting peak area versus concentration.

  • Kinetic Run:

    • Initiate the reaction in a thermostatted vessel.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be achieved by rapid cooling, dilution into a cold solvent, or addition of a chemical quencher.

    • Analyze the quenched aliquots by HPLC.

Data Analysis
  • For each time point, determine the concentration of the reactant(s) and product(s) from their peak areas using the calibration curves. [18]* Plot the concentration of each species as a function of time.

  • From these plots, determine the rate of disappearance of the reactant and the rate of appearance of the product to calculate the rate constant and determine the reaction order.

ParameterHypothetical Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase60:40 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate1.0 mL/min
Detection Wavelength254 nm

Protocol III: NMR Spectroscopy for In-Situ Monitoring

NMR spectroscopy is a highly specific technique that allows for the simultaneous monitoring of all proton-bearing species in a reaction mixture without the need for separation. [19][20][21]

Principle of the Method

The chemical shift of a proton in an NMR spectrum is highly sensitive to its chemical environment. As a reaction proceeds, the signals corresponding to the protons of the reactants will decrease in intensity, while new signals corresponding to the protons of the products will appear and increase in intensity. The integral of each signal is directly proportional to the concentration of the species. [19]

Experimental Workflow

Caption: Workflow for an in-situ NMR kinetic study.

Detailed Protocol
  • Peak Identification:

    • Acquire ¹H NMR spectra of the pure starting material and, if possible, the pure product to identify well-resolved peaks that can be used for quantification.

  • Sample Preparation:

    • Prepare the reaction mixture in a suitable deuterated solvent.

    • Add a known amount of an internal standard—a compound that does not react under the experimental conditions and has a peak that does not overlap with any reactant or product signals.

  • Data Acquisition:

    • Set the NMR spectrometer to the desired reaction temperature.

    • Initiate the reaction directly in the NMR tube (e.g., by injecting one of the reactants) and quickly place it in the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. [20]For slower reactions, this can be done manually. For faster reactions, automated acquisition is necessary. [22][23]

Data Analysis
  • For each spectrum, integrate the area of the diagnostic peaks for the reactant, product, and the internal standard.

  • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the known concentration of the internal standard.

  • Plot concentration versus time and analyze the data as described for the previous methods.

ParameterHypothetical Value
Spectrometer Frequency400 MHz
SolventDMSO-d₆
Internal Standard1,3,5-Trimethoxybenzene
Temperature298 K

Trustworthiness and Self-Validation

To ensure the reliability of your kinetic data, incorporate the following practices into your workflow:

  • Reproducibility: Repeat each kinetic experiment at least three times to ensure the results are reproducible and to calculate standard deviations.

  • Controls: Run control experiments, such as the reaction without a catalyst or at a different temperature, to confirm the observed changes are due to the reaction of interest.

  • Mass Balance: In HPLC and NMR studies, ensure that the decrease in reactant concentration corresponds to the increase in product concentration to account for all species. [22]

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed kinetic analysis of this compound. By employing a combination of UV-Vis spectrophotometry, HPLC, and NMR spectroscopy, researchers can gain a comprehensive understanding of the reactivity and stability of this and other related pyranone derivatives. This knowledge is invaluable for advancing the synthesis and application of this important class of compounds in drug discovery and development.

References

  • BenchChem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • IMSERC. Kinetics / reaction monitoring.
  • Agilent. Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory.
  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy.
  • Iowa State University.
  • AZoM. Monitoring Reactions Through UV-Visible Spectroscopy.
  • Shimadzu.
  • Chemistry LibreTexts. NMR: Kinetics.
  • Thermo Fisher Scientific. Monitoring enzyme kinetics using UV-Visible absorption spectroscopy.
  • Fiveable. Experimental Methods in Chemical Kinetics.
  • ResearchGate. (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
  • Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics.
  • Taylor & Francis Online. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
  • Royal Society of Chemistry. In situ study of reaction kinetics using compressed sensing NMR.
  • BenchChem.
  • YouTube. Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem.
  • Chemistry LibreTexts. 2.
  • Cambridge University Press. Techniques for studying fast reactions (Chapter 16) - A Life Scientist's Guide to Physical Chemistry.
  • National Institutes of Health.
  • National Institutes of Health. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • ResearchGate.
  • Bridgewater College Digital Commons.
  • Home Sunshine Pharma. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • National Institutes of Health.
  • Taylor & Francis eBooks.
  • ChemicalBook. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2.
  • Michigan State University Chemistry.
  • ChemScene. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 119736-16-2.
  • PubMed.
  • PubMed.
  • AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Sigma-Aldrich. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
  • ResearchGate. Synthesis and spectral studies of pyranone derivative and its Cu(II), Co(II), Ni(II) and Zn(II) complexes.
  • ACS Publications.
  • PubMed. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems.
  • Watson International. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2.
  • TCI Chemicals. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid | 119736-16-2.
  • BOC Sciences. CAS 119736-16-2 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

Sources

Application Note: Quantitative Analysis of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the precise and accurate quantification of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. As a critical intermediate in the synthesis of advanced pharmaceutical compounds, robust analytical control is paramount.[1][2] This guide outlines two primary methods: a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex matrices and trace-level detection, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and process monitoring. A supplementary UV-Vis spectrophotometric method is also described for rapid, high-throughput screening. Each protocol is presented with detailed step-by-step instructions, method validation parameters, and the scientific rationale behind key experimental choices, designed for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound (MW: 260.24 g/mol ) is a heterocyclic organic compound belonging to the pyranone class.[3] Its structure incorporates a carboxylic acid functional group and significant chromophores (benzyloxy and pyranone moieties), which dictate the selection of appropriate analytical techniques.[4][5] The acidic nature of the molecule (predicted pKa ≈ 2.0) and its UV-absorbing properties are key to the development of reliable quantitative methods.[6] Accurate determination of its purity and concentration is essential for ensuring the quality and efficacy of downstream active pharmaceutical ingredients.

This application note provides validated protocols that leverage these properties for quantification in various contexts, from in-process control to final intermediate release testing.

PropertyValueSource
Chemical Name This compoundLookChem[3]
CAS Number 216581-47-4LookChem[3]
Molecular Formula C₁₄H₁₂O₅LookChem[3]
Molecular Weight 260.246 g/mol LookChem[3]
Appearance White to yellow powder/crystalTCI Chemicals
Predicted pKa 2.00 ± 0.20Home Sunshine Pharma[6]
Predicted LogP 1.917ChemScene[7]
Solubility Sparingly soluble in water; soluble in organic solvents like Methanol, Acetonitrile, DMSOChemBlink[8]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine analysis, offering an excellent balance of specificity, reliability, and cost-effectiveness.

Principle of Method

The methodology is based on reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The retention of this compound is governed by its hydrophobic interactions with the C18 column.

Causality Behind Experimental Choices:

  • Acidified Mobile Phase: The carboxylic acid moiety has a low pKa. To ensure consistent retention time and sharp peak shape, the mobile phase pH must be maintained at least 1.5-2 units below the pKa. This keeps the analyte in its neutral, protonated form (-COOH), preventing peak tailing and improving its interaction with the nonpolar stationary phase.[9] Formic acid is chosen as it is a common, effective modifier that is also compatible with mass spectrometry.

  • UV Detection Wavelength: The conjugated system of the 4-pyranone ring and the benzyloxy group results in strong UV absorbance.[5] A preliminary wavelength scan reveals a maximum absorbance (λmax) around 265 nm, providing high sensitivity for detection.

Experimental Protocol

2.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (HCOOH), LC-MS Grade (≥99%)

2.2.2. Instrumentation and Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 265 nm
Expected Retention Time ~8.5 minutes

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.4. Analysis Workflow

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject each working standard solution in triplicate to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Plot the peak area versus concentration for the standards and determine the concentration of the analyte in the sample using the linear regression of the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Reference Standard (≥98% Purity) stock Stock Solution (1000 µg/mL in MeOH) ref_std->stock sample Test Sample prep_sample Prepared Sample (Filtered) sample->prep_sample cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards hplc HPLC System (C18 Column, 30°C) cal_standards->hplc Inject Standards prep_sample->hplc Inject Sample detector UV Detector (265 nm) hplc->detector chromatogram Chromatogram (Peak Area) detector->chromatogram Signal Output cal_curve Calibration Curve (R² > 0.999) chromatogram->cal_curve result Final Concentration (µg/mL) cal_curve->result LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry sample_inj Sample Injection uhplc UHPLC Column sample_inj->uhplc ion_source ESI Source (Negative Mode) uhplc->ion_source Eluent q1 Q1: Precursor Ion Selection (m/z 259.2) ion_source->q1 q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Selection (m/z 215.2) q2->q3 detector Detector q3->detector data Data System (MRM Chromatogram) detector->data

Caption: LC-MS/MS analysis workflow using MRM.

Supplementary Method: UV-Vis Spectrophotometry

For a rapid, simple, and high-throughput estimation of concentration in pure solutions, direct UV-Vis spectrophotometry can be employed.

Principle of Method

This method relies on the Beer-Lambert Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. [10][11]The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and adherence to the law.

Experimental Protocol
  • Solvent Selection: Use a UV-transparent solvent in which the analyte is fully soluble (e.g., Methanol).

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan the absorbance from 200 nm to 400 nm to identify the λmax (expected ~265 nm).

  • Prepare Calibration Curve: Prepare a series of standards (e.g., 1-20 µg/mL) in the same solvent.

  • Measure Absorbance: Measure the absorbance of the blank (solvent) and each standard at the determined λmax. [12]5. Plot and Analyze: Create a calibration curve of absorbance vs. concentration. Measure the absorbance of the unknown sample (diluted to fall within the linear range) and determine its concentration from the curve.

Limitations: This method is highly susceptible to interference from any other UV-absorbing compounds in the sample. It lacks the specificity of chromatographic methods and is only suitable for relatively pure samples.

References

  • Current Chemistry Letters. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science. [Link]

  • MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. [Link]

  • National Center for Biotechnology Information. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Royal Society of Chemistry. (2016). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • National Center for Biotechnology Information. (2010). Structural and spectroscopic studies on 2-pyranones. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • LookChem. This compound. [Link]

  • Watson International. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ACS Publications. (2007). TD-DFT Investigation of the UV Spectra of Pyranone Derivatives. [Link]

  • ResearchGate. (2022). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • National Center for Biotechnology Information. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]

  • YouTube. (2023). How-to Perform Quantification with UV/VIS Excellence Spectrophotometers. [Link]

  • YouTube. (2017). UV-Vis Tutorial | Part 2: Performing a Quantitative Measurement. [Link]

Sources

High-Purity Recovery of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid: A Detailed Recrystallization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid is a pivotal intermediate in the synthesis of advanced pharmaceuticals, including the HIV-1 integrase inhibitor Dolutegravir and the influenza therapeutic Baloxavir Marboxil.[1][2] The stringent purity requirements for active pharmaceutical ingredient (API) precursors necessitate a robust, scalable, and reproducible purification method. This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization. We delve into the fundamental principles, offer a detailed step-by-step protocol, and provide expert troubleshooting advice to empower researchers in achieving high-purity material essential for drug development and manufacturing.

The Foundational Principle: Purification by Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system.[3][4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5] By dissolving the impure compound in a minimal amount of a suitable hot solvent to create a saturated solution, and then allowing this solution to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a crystal lattice.[4][5]

The slow, ordered process of crystal formation is highly selective; molecules of the target compound preferentially incorporate into the growing crystal lattice due to their geometric and electronic compatibility. Most impurity molecules, being structurally different, are excluded from this lattice and remain dissolved in the surrounding solution, known as the mother liquor.[4] A subsequent filtration step isolates the pure crystals, effectively separating them from the dissolved impurities.

cluster_0 Process Overview cluster_1 Products Impure Impure Solid (Target Compound + Impurities) Dissolve Dissolution (Minimal Hot Solvent) Impure->Dissolve Heat Solution Saturated Hot Solution (All components dissolved) Dissolve->Solution Cool Slow Cooling (Decreased Solubility) Solution->Cool Controlled Temperature Gradient Separate Filtration Cool->Separate Crystals Pure Crystalline Solid Separate->Crystals Isolated Product Liquor Mother Liquor (Impurities + Trace Compound) Separate->Liquor Waste/By-product

Caption: The fundamental workflow of purification by recrystallization.

Compound Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and the impurities that need to be removed.

Physicochemical Properties

A summary of the key properties for this compound is essential for procedural design.

PropertyValueSource
CAS Number119736-16-2[1][2]
Molecular FormulaC₁₃H₁₀O₅[6][7]
Molecular Weight246.22 g/mol [6][7]
AppearanceWhite to off-white solid/powder[2][8]
pKa (Predicted)~2.00 ± 0.20[2]
Solubility (Water, 25°C, Calc.)Slightly soluble (~1.1 g/L)[6]
Anticipated Impurity Profile

The compound is typically synthesized via the TEMPO-mediated oxidation of its corresponding alcohol, 2-(hydroxymethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one.[1] Based on this pathway, likely impurities include:

  • Unreacted Starting Material: The precursor alcohol, which is more polar than the target carboxylic acid.

  • Reaction By-products: Minor products arising from over-oxidation or side reactions.

  • Inorganic Salts: Residual salts from the reaction workup (e.g., sodium bromide, sodium chloride) which are highly polar and generally insoluble in organic solvents.

  • Residual Reagents: Traces of TEMPO or other reagents used in the synthesis.

The significant polarity difference between the target organic acid and the potential salt impurities makes recrystallization an ideal purification method.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[5] An ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures to ensure high recovery.

  • Favorable solvency for impurities at all temperatures, so they remain in the mother liquor.

  • Chemical inertness towards the compound.[5]

  • A boiling point below the melting point of the compound to prevent "oiling out".[9]

  • Volatility for easy removal from the final product.

While a screening process is often necessary, literature precedent provides an excellent starting point. For this compound, acetonitrile has been successfully used to achieve high purity (99%) and good yield (77%).[1]

Table of Potential Solvents:

SolventBoiling Point (°C)PolarityRationale
Acetonitrile 82Polar aproticRecommended. Proven efficacy in literature.[1] Good balance of polarity to dissolve the carboxylic acid when hot but allow precipitation when cold.
Ethanol78Polar proticMay be too good a solvent, potentially leading to lower recovery. Often used in a solvent pair with water.[10]
Ethyl Acetate77Medium polarityA common choice for compounds with ester-like features. Its effectiveness would require experimental validation.
Water100Highly polarThe compound is only slightly soluble in water, making it a poor choice as a primary solvent but potentially useful as an anti-solvent.[6]

Detailed Recrystallization Protocol

This protocol is optimized for the purification of this compound using acetonitrile.

Equipment and Reagents
  • Crude this compound

  • Reagent-grade Acetonitrile (CH₃CN)

  • Erlenmeyer flasks (at least 2)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Spatula and watch glass

  • Ice bath

Experimental Workflow Diagram

G cluster_workflow Purification Protocol A 1. Weigh Crude Product Place in Erlenmeyer Flask B 2. Add Acetonitrile Add minimal hot solvent A->B C 3. Dissolution Heat and stir until fully dissolved B->C D 4. Hot Filtration (Optional) If insoluble impurities are present C->D If needed E 5. Slow Cooling Allow to cool to room temp, undisturbed C->E If skipping hot filtration D->E F 6. Ice Bath Maximize crystal precipitation E->F G 7. Vacuum Filtration Isolate crystals using Büchner funnel F->G H 8. Wash Crystals Rinse with a small volume of COLD acetonitrile G->H I 9. Drying Dry under vacuum to remove residual solvent H->I J 10. Purity Analysis Confirm purity via MP, TLC, or HPLC I->J

Caption: Step-by-step experimental workflow for recrystallization.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the acetonitrile to a gentle boil.

    • Add the hot solvent to the crude solid portion-wise while stirring and heating. Add just enough solvent to completely dissolve the solid.[11] Using an excess of solvent is a common error that will significantly reduce the final yield.[5]

  • Hot Filtration (Perform if insoluble impurities are visible):

    • Place a stemless funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask.

    • Pour the hot, saturated solution quickly through the filter paper. The pre-heating of the apparatus is crucial to prevent premature crystallization in the funnel.[12]

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass (to prevent solvent evaporation and contamination) and set it aside on a heat-resistant surface to cool slowly and undisturbed.

    • Slow cooling is vital for the formation of large, pure crystals.[3][13] Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize precipitation.[12]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold acetonitrile.

    • Turn on the vacuum and pour the crystallized mixture into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold acetonitrile to rinse away the impurity-laden mother liquor. Using cold solvent is critical to avoid re-dissolving the product.[14]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and facilitate initial drying.

    • Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight. This can be done in a vacuum oven at a mild temperature (e.g., 40-50°C) or in a vacuum desiccator.

Purity Verification: Closing the Loop

A successful purification must be verified. The following methods are recommended to assess the purity of the recrystallized product:

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range. Compare the experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) indicates high purity. Compare the recrystallized sample against the crude material.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, capable of detecting trace impurities not visible by TLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can reveal the presence of proton-containing impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Compound Fails to Dissolve Insufficient solvent; Inappropriate solvent choice.Add more hot solvent in small increments; If a large volume is needed, the solvent is likely unsuitable and another should be tested.
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute; The solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9]
No Crystals Form on Cooling Too much solvent was used, preventing saturation; The solution is supersaturated but lacks a nucleation site.Boil off some of the solvent to increase concentration and re-cool; Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce crystallization.[12][13]
Very Low Yield/Recovery Too much solvent was used; Crystals were filtered while the solution was still warm; The wash step used too much or warm solvent.Ensure the minimum amount of hot solvent is used; Allow for complete cooling in an ice bath before filtration; Always wash with a minimal volume of ice-cold solvent.[5]

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization from acetonitrile. By understanding the principles of solubility, carefully controlling the experimental parameters of solvent volume and cooling rate, and verifying the final product, researchers can consistently obtain the high-purity material required for the demanding applications in pharmaceutical development.

References

  • BenchChem. (n.d.). Minimizing Carboxylic Acid Impurity Formation. Technical Support Center.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). SOP: Crystallization.
  • Aakash Educational Services Limited. (n.d.). Crystallization - Process, Precautions, Advantages & Examples.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization.
  • ChemicalBook. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Wikipedia. (n.d.). Crystallization.
  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application.
  • Home Sunshine Pharma. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • chemBlink. (n.d.). 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [CAS# 119736-16-2].
  • ChemScene. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 119736-16-2.
  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • Pahlavan, J. (n.d.). Experiment 4 - Purification - Recrystallization of Benzoic acid. SweetStudy.
  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Sources

Application Notes & Protocols: Safe Handling and Storage of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 119736-16-2). As a key intermediate in the synthesis of pharmaceutical compounds such as Dolutegravir and Baloxavir Marboxil, maintaining the integrity and purity of this reagent is paramount, as is ensuring the safety of laboratory personnel.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, integrating established safety principles with compound-specific data to foster a secure and effective research environment.

Compound Profile and Hazard Identification

A foundational understanding of the compound's properties and associated hazards is critical before any handling occurs. This compound is a solid, typically appearing as a white to off-white powder.[2] While its application as a pharmaceutical intermediate is significant, it possesses inherent hazards that necessitate careful management.[1][3]

Physicochemical Properties and Identifiers

The following table summarizes key quantitative data and identifiers for the compound.

PropertyValueSource(s)
CAS Number 119736-16-2[3][4][5]
Molecular Formula C₁₃H₁₀O₅[4][5]
Molecular Weight 246.22 g/mol [4][5]
Appearance Solid, white to off-white powder[2][6]
pKa (Predicted) 2.00 ± 0.20[2][3][4]
Boiling Point (Predicted) 487.5 ± 45.0 °C[3][4]
Density (Predicted) 1.39 ± 0.1 g/cm³[2][3][4]
Solubility Slightly soluble in water (1.1 g/L at 25°C, Calculated)[4]
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). All personnel must be familiar with these hazards before commencing work.

Hazard ClassGHS CodeSignal Word & PictogramDescriptionSource(s)
Acute Toxicity, OralH302Warning Harmful if swallowed.[4][6][7]
Skin Corrosion/IrritationH315

Causes skin irritation.[4][6][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4][6][7]

Risk Assessment and Mitigation Strategy

The causality behind safety protocols is rooted in a thorough risk assessment. The primary risks associated with this compound are exposure to fine powder via inhalation, skin/eye contact leading to irritation, and ingestion. As a carboxylic acid, it is also incompatible with strong bases.[8] The following workflow illustrates the mandatory risk assessment process.

RiskAssessment cluster_assessment Risk Assessment & Mitigation A Step 1: Identify Hazards (Review SDS & Compound Profile) H302, H315, H319, H335 Carboxylic Acid Reactivity B Step 2: Assess Exposure Potential - Inhalation of dust (weighing) - Dermal contact (transfer) - Ocular contact (splashes) A->B informs C Step 3: Select Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Coat) B->C dictates need for D Step 4: Implement & Review - Conduct work per protocol - Post-handling decontamination - Review SOPs annually C->D leads to StorageDecisionTree Start Compound Received Duration Intended Storage Duration? Start->Duration ShortTerm Short-Term (< 3 months) - Ambient Temperature (15-25°C) - Tightly sealed original container - Store in dark, dry location Duration->ShortTerm Short-Term LongTerm Long-Term (> 3 months) - Refrigerate (2-8°C) - Place in secondary container with desiccant - Consider inert gas backfill Duration->LongTerm Long-Term Incompatibles Segregate from Incompatibles (Bases, Strong Oxidizers) Store in corrosives-compatible cabinet (NOT metal) ShortTerm->Incompatibles LongTerm->Incompatibles

Caption: Decision tree for selecting appropriate storage conditions.

General Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container. [9]If transferring to a new container, use an amber glass vial to protect against potential light sensitivity and ensure it is clearly labeled with the full chemical name, CAS number, and date received. [10][11]* Location: Store in a dedicated, well-ventilated cabinet for corrosive materials. [8][12]To prevent corrosion from potential acid vapors, wooden or polymer-based cabinets are superior to metal ones. [8][13]Store on a low shelf, below eye level. [12]* Segregation: Crucially, segregate this carboxylic acid from incompatible materials. [12] * Bases: Store away from all bases (e.g., sodium hydroxide, amines) to prevent neutralization reactions.

    • Oxidizing Agents: Store away from strong oxidizers. [9][14] * Reactive Metals: Do not store near water-reactive metals like sodium or potassium. [12]

Temperature-Specific Protocols
  • Short-Term Storage (< 3 months): For routine use, ambient temperature (15-25°C) in a dark, dry location is acceptable, as suggested by some suppliers. [6][15]Ensure the container is tightly sealed to prevent moisture absorption.

  • Long-Term Storage (> 3 months): For archival purposes or to maximize shelf-life, refrigeration at 2-8°C is recommended. [2][5] 1. Moisture Prevention: Before refrigerating, place the primary container inside a larger, sealed secondary container with a desiccant (e.g., silica gel packets) to prevent water condensation upon removal. 2. Atmosphere: For maximum stability, consider backfilling the container with an inert gas like argon or nitrogen before sealing to displace air and moisture. [10][16] 3. Acclimatization: When removing from cold storage, allow the entire secondary container to warm to room temperature for several hours before opening to prevent atmospheric moisture from condensing on the cold powder.

Emergency Procedures

Rapid and correct response to an emergency is critical.

SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [9][17]If irritation persists, seek medical attention. [9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9][14][18]Remove contact lenses if present and easy to do. [9][18]Seek immediate medical attention.
Inhalation Move the person to fresh air. [9][19]If breathing is difficult or they feel unwell, call a poison center or doctor. [9]
Ingestion Do NOT induce vomiting. [14]Rinse the mouth with water. [9][19]If the person is conscious, have them drink 2-4 cupfuls of water. [14]Seek immediate medical attention and have the Safety Data Sheet (SDS) available. [9]
Small Spill For small powder spills inside a fume hood, gently cover with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing the contaminated towels in a sealed bag for disposal. Decontaminate the area with soap and water.
Large Spill Evacuate the immediate area. Prevent access and alert laboratory management and safety personnel. Do not attempt to clean up without appropriate respiratory protection and training.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Toxicological Profile of 3-Methyl-4H-pyran-4-one.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Sigma-Aldrich. (n.d.). 3-(BENZYLOXY)-4-OXO-4H-PYRAN-2-CARBOXYLIC ACID.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Home Sunshine Pharma. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • chemBlink. (n.d.). 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [CAS# 119736-16-2].
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxy-2-methyl-4-pyrone.
  • ChemScene. (n.d.). 119736-16-2 | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
  • Pharmaceutical labeling machine manufacturer from China. (2024). Different Drug Storage Conditions.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET - Cefixime.
  • TCI Chemicals. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid | 119736-16-2.
  • Watson International. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2.
  • Flinn Scientific. (n.d.). Acid Safety.
  • ChemicalBook. (2025). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2.
  • NIH - PMC. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • CymitQuimica. (2024). Safety Data Sheet - 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid.
  • BASF. (2025). Safety Data Sheet - Pyranol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid.

Sources

Application Notes & Protocols: 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

This document provides an in-depth technical guide on the strategic application of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid as a foundational building block for the synthesis of medicinally relevant heterocyclic compounds. We will move beyond simple procedural outlines to explore the mechanistic rationale behind these transformations, offering field-proven protocols and troubleshooting insights to empower your research and development efforts.

Introduction: The Strategic Value of a Protected Pyranone Scaffold

This compound is a highly functionalized derivative of the allomaltol family, a class of compounds recognized for their synthetic utility and presence in nature.[1][2] Its strategic value in synthetic chemistry stems from a unique convergence of structural features:

  • The 4-Pyranone Core: This six-membered heterocycle is an electrophilic system primed for nucleophilic attack, serving as a masked 1,3,5-tricarbonyl equivalent. This inherent reactivity is the key to its transformation into other heterocyclic systems.

  • C3-Benzyloxy Group: The bulky benzyl ether serves as a robust protecting group for the C3-hydroxyl functionality. This prevents unwanted side reactions and ensures that ring transformations proceed with high regioselectivity.

  • C2-Carboxylic Acid: This functional group is a versatile synthetic handle. It can be converted into amides, esters, or other functionalities prior to ring transformation, or it can participate directly in cyclization reactions, often leading to decarboxylation. Its presence is crucial in the synthesis of complex molecules like the HIV-1 integrase inhibitor Dolutegravir.[3][4]

  • C6-Methyl Group: This group imparts specific steric and electronic properties to the final heterocyclic products, influencing their biological activity and pharmacokinetic profiles.

The convergence of these features makes this pyranone an ideal starting material for generating molecular diversity, enabling access to core scaffolds that are cornerstones of modern medicinal chemistry.

Caption: Key structural features of the pyranone building block.

The Core Mechanism: From Pyranone to Pyridinone or Pyrazole

The conversion of 4-pyranones into N-heterocycles is a classic and powerful transformation in organic synthesis. The process is driven by the susceptibility of the pyranone ring to nucleophilic attack, typically by a nitrogen-containing nucleophile like a primary amine or hydrazine.

The generally accepted mechanism involves three key stages:

  • Michael Addition: The nitrogen nucleophile attacks the C2 or C6 position of the pyranone ring.

  • Ring Opening: The heterocyclic ring opens, forming a linear intermediate.

  • Recyclization & Dehydration: The intermediate undergoes intramolecular cyclization, driven by the attack of the second nucleophilic site (in the case of hydrazine) or the existing amine onto a carbonyl group, followed by dehydration to form the stable aromatic N-heterocycle.

This ring-transformation cascade is a highly efficient method for constructing complex scaffolds from readily available starting materials.

Caption: Generalized workflow for pyranone ring transformation.

Application Note 1: Synthesis of Substituted Pyridin-4-ones

Pyridin-4-one derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antitumor, antimicrobial, and anti-inflammatory effects.[5] The reaction of a 4-pyranone with ammonia or a primary amine provides a direct and efficient route to this important class of compounds.[5][6]

Protocol: Synthesis of 3-(Benzyloxy)-6-methyl-1-pentyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid

This protocol details the conversion of the title pyranone to a representative N-substituted pyridin-4-one using pentylamine.

Rationale for Experimental Choices:

  • Solvent (Ethanol/Water): A protic solvent system is chosen to facilitate the proton transfer steps involved in the ring-opening and recyclization mechanism. It also provides good solubility for both the pyranone starting material and the amine.

  • Temperature (Reflux): The reaction requires heating to overcome the activation energy for both the initial nucleophilic attack and the final dehydration step that leads to the aromatic pyridinone ring.[6]

  • Acidification (HCl): Upon completion, the reaction mixture is basic. Acidification to a pH of ~4-5 protonates the product, causing it to precipitate from the aqueous solution, which provides a simple and effective method of initial purification.

Materials & Reagents

Reagent/Material Grade Supplier
This compound ≥98% Commercial Source
Pentylamine ≥99% Commercial Source
Ethanol (EtOH) Anhydrous Commercial Source
Deionized Water - In-house
Hydrochloric Acid (HCl) 2M Aqueous Commercial Source
Sodium Sulfate (Na₂SO₄) Anhydrous Commercial Source
Ethyl Acetate (EtOAc) ACS Grade Commercial Source

| Hexanes | ACS Grade | Commercial Source |

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.60 g, 10.0 mmol).

  • Add ethanol (30 mL) and stir to dissolve.

  • Add pentylamine (1.3 mL, 11.0 mmol, 1.1 eq) to the solution, followed by deionized water (10 mL).

  • Heat the reaction mixture to reflux (~85 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes with 1% Acetic Acid). The starting material will have a different Rf value than the more polar product.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add 50 mL of deionized water to the remaining aqueous residue.

  • Slowly add 2M HCl dropwise while stirring until the pH of the solution is approximately 4. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 15 mL).

  • Dry the solid under vacuum. For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Expected Outcome & Characterization:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Expect to see the disappearance of the pyranone vinyl proton signals and the appearance of new signals corresponding to the N-pentyl chain.

  • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

Application Note 2: Synthesis of 5-(Benzyloxy)-3-methyl-1H-pyrazole-4-carboxylic Acid

Pyrazoles are another class of heterocycles with immense pharmacological importance, forming the core of drugs used as analgesics, anti-inflammatories, and anticancer agents.[7][8] The reaction of 4-pyranones with hydrazine provides a straightforward entry into this scaffold.[7]

Protocol: Hydrazine-Mediated Conversion to a Pyrazole Derivative

This protocol describes the reaction with hydrazine hydrate. The mechanism likely proceeds through a ring-opening followed by a double condensation to form the five-membered pyrazole ring, often accompanied by decarboxylation.

Rationale for Experimental Choices:

  • Nucleophile (Hydrazine Hydrate): Hydrazine is a potent binucleophile. One nitrogen atom initiates the ring-opening, and the second is perfectly positioned to drive the subsequent cyclization to form the stable 5-membered pyrazole ring.

  • Solvent (Ethanol): Ethanol is a standard solvent for this transformation, providing good solubility for the reactants and a suitable boiling point for the reaction.[7]

  • Workup: Similar to the pyridinone synthesis, acidification is used to precipitate the carboxylic acid product from the reaction mixture.

Materials & Reagents

Reagent/Material Grade Supplier
This compound ≥98% Commercial Source
Hydrazine Hydrate (~64% N₂H₄) Reagent Grade Commercial Source
Ethanol (EtOH) Anhydrous Commercial Source
Deionized Water - In-house

| Hydrochloric Acid (HCl) | 2M Aqueous | Commercial Source |

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.30 g, 5.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.27 mL, ~5.5 mmol, 1.1 eq) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Redissolve the residue in 30 mL of hot water.

  • While stirring, acidify the solution with 2M HCl to pH ~3. A precipitate will form.

  • Cool the flask in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Expected Outcome & Characterization:

  • Yield: 80-90%

  • Appearance: White solid.

  • ¹H NMR: Look for the characteristic broad N-H proton signal and the disappearance of the pyranone ring protons. The C6-methyl group of the pyranone becomes the C3-methyl group of the pyrazole.

  • Mass Spec (ESI+): Calculate the expected m/z for [M+H]⁺.

G Start Dissolve Pyranone in Ethanol AddN2H4 Add Hydrazine Hydrate (1.1 eq) Start->AddN2H4 Reflux Heat to Reflux (4-6 hours) AddN2H4->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Evap Concentrate under Reduced Pressure TLC->Evap Complete Workup Aqueous Workup & Acidification (HCl) Evap->Workup Filter Filter & Dry Product Workup->Filter Product Purified Pyrazole Filter->Product

Caption: Experimental workflow for pyrazole synthesis.

Application Note 3: Advanced Diversification via Amide Coupling

The C2-carboxylic acid provides a powerful opportunity for diversification before the ring transformation step. By forming an amide, a new substituent is introduced, leading to a final heterocyclic product with greater complexity and potential for tailored biological interactions.

Protocol: Synthesis of 3-(Benzyloxy)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide

This protocol uses 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling agent, a reliable method for forming amides from carboxylic acids.[9]

Rationale for Experimental Choices:

  • Coupling Agent (CMPI): CMPI is an effective activating agent for carboxylic acids, forming a highly reactive intermediate that is readily attacked by the amine.

  • Base (Triethylamine): Triethylamine (TEA) is used to neutralize the HCl generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Solvent (DCM): Dichloromethane is an excellent, non-protic solvent for amide coupling reactions, as it does not interfere with the reactive intermediates.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.60 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).

  • Add 2-chloro-1-methylpyridinium iodide (CMPI) (2.81 g, 11.0 mmol, 1.1 eq).

  • Heat the mixture to reflux (~40 °C) for 1 hour. The solution may become a thick slurry.

  • Cool the mixture slightly and add triethylamine (TEA) (3.5 mL, 25.0 mmol, 2.5 eq).

  • Add a solution of methylamine (e.g., 2.0 M in THF, 5.5 mL, 11.0 mmol, 1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 12-16 hours.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 30% to 70% ethyl acetate in hexanes) to yield the pure amide.

  • This pyranone-carboxamide can now be used in the previously described protocols (Application Notes 1 & 2) to generate highly substituted pyridinones and pyrazoles.

G Pyranone_Acid Pyranone Carboxylic Acid Pyranone_Amide Pyranone Carboxamide Pyranone_Acid->Pyranone_Amide 1. Amide Coupling (CMPI, R-NH2) Pyridinone Substituted Pyridinone Pyranone_Amide->Pyridinone 2a. Ring Transformation (R'-NH2, Δ) Pyrazole Substituted Pyrazole Pyranone_Amide->Pyrazole 2b. Ring Transformation (N2H4, Δ)

Caption: Two-step strategy for advanced heterocycle synthesis.

Conclusion

This compound is a demonstrably powerful and versatile building block. Its well-defined reactivity allows for the predictable and high-yielding synthesis of core N-heterocyclic scaffolds like pyridin-4-ones and pyrazoles. Furthermore, the strategic placement of its functional groups enables multi-step diversification strategies, granting access to novel and complex molecular architectures. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this scaffold in their drug discovery and organic synthesis programs.

References

  • El-Metwaly, A. M., & El-Gazzar, A. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4785. [Link]

  • Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 852771. [Link]

  • Jadhav, S. D., & Patil, U. B. (2018). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR, 5(12), 485-495. [Link]

  • Gawale, Y. A., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. International Journal of Creative Research Thoughts, 10(3), c438-c446. [Link]

  • Özdemir, Ü. T., et al. (2018). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules, 23(10), 2449. [Link]

  • ResearchGate. (n.d.). Synthesis of pyranones, fused pyranones, fused pyridinones, and fused pyrimidinones. [Link]

  • ResearchGate. (n.d.). Synthesis of pyranone and pyridinones derivatives. [Link]

  • Gholami, H., et al. (2011). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Iranian Journal of Pharmaceutical Research, 10(1), 69-73. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (n.d.). Chemistry of isolated 4-pyranones. [Link]

  • Google Patents. (1994).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Home Sunshine Pharma. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. [Link]

  • Lukin, A. S., et al. (2022). Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids. Beilstein Journal of Organic Chemistry, 18, 1374-1382. [Link]

  • PubMed. (2023). Discovery of Novel Natural Maltol-Based Derivatives as Potential Succinate Dehydrogenase Inhibitors. [Link]

  • Le, T. N., et al. (2021). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1641. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Kumar, V., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(2), 65-74. [Link]

  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Informatics in Medicine Unlocked, 39, 101258. [Link]

  • Abu-Hashem, A. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(5), 1548. [Link]

  • Molbank. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • ResearchGate. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid is a critical step in the development of various bioactive molecules. However, researchers frequently encounter challenges with low yields, often stemming from side reactions, product degradation, and purification difficulties. This guide provides a comprehensive, experience-driven framework for troubleshooting and optimizing this synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles governing success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to the target molecule?

The most prevalent and scalable strategy involves the selective oxidation of a C2-functionalized precursor, typically 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one or 3-(benzyloxy)-2,6-dimethyl-4H-pyran-4-one. The oxidation of the hydroxymethyl or methyl group at the C2 position to a carboxylic acid is the final and most yield-sensitive step. Routes starting from commercially available kojic acid or allomaltol are common for accessing these precursors.[1][2]

Q2: Why is the final oxidation step so prone to low yields?

Low yields in the final oxidation are typically attributed to three main factors:

  • Ring Instability: The 4-pyrone ring can be susceptible to degradation under harsh oxidative or acidic conditions.

  • Decarboxylation: The target molecule, a β-keto acid derivative, can undergo decarboxylation (loss of CO2) at elevated temperatures or under strong acidic/basic conditions, leading to the formation of 3-(benzyloxy)-6-methyl-4H-pyran-4-one.[3][4]

  • Incomplete Reaction: The oxidation may stall due to deactivated reagents or suboptimal reaction conditions, leading to a complex mixture of starting material and product that is difficult to separate.

Q3: What are the most critical parameters to control during the synthesis?

Success hinges on meticulous control over:

  • Choice of Oxidant: Mild and selective oxidizing agents are strongly preferred over aggressive ones (e.g., KMnO4).

  • Temperature: Low temperatures are crucial, especially during the addition of the oxidant, to minimize side reactions and prevent decarboxylation.[5]

  • pH Control: Maintaining the correct pH during the reaction and, critically, during the aqueous workup is essential to prevent product degradation and ensure efficient extraction.

Part 2: Detailed Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Scenario 1: The Oxidation Reaction Stalls or Shows Low Conversion

Question: My TLC analysis shows a significant amount of unreacted starting material even after extended reaction times. What's going wrong?

This issue points to problems with the reaction's driving force—the oxidizing system.

  • Potential Cause 1: Inactive Oxidizing Agent.

    • Expertise & Experience: Many common oxidants are sensitive to storage conditions. Jones reagent (CrO3 in sulfuric acid) can lose efficacy if the chromium(VI) has been reduced over time. Similarly, the catalytic activity of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be diminished by impurities.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Always use freshly prepared Jones reagent. For TEMPO-mediated systems, ensure the TEMPO is a crystalline, bright orange solid.

      • Use a Co-oxidant: In TEMPO-catalyzed oxidations, a stoichiometric co-oxidant like sodium hypochlorite (bleach) is required to regenerate the active nitroxyl species. Ensure the co-oxidant is fresh and its concentration is verified. A patent for a similar structure specifies using a 10% sodium hypochlorite solution.[5]

      • Increase Catalyst Loading: For catalytic systems like TEMPO, a slight increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome activation energy barriers without significantly increasing side reactions.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Expertise & Experience: Biphasic reactions, such as TEMPO oxidations run in dichloromethane/water, depend on efficient phase transfer. Insufficient stirring can lead to a low interfacial area, effectively slowing the reaction to a halt.

    • Troubleshooting Protocol:

      • Ensure Vigorous Stirring: Use a suitable overhead stirrer or a large magnetic stir bar to ensure the biphasic mixture forms a fine emulsion, maximizing the reaction rate.

      • Optimize Temperature: While low temperature is key to preventing degradation, some oxidations have a minimum temperature threshold for initiation. If the reaction is clean but stalled at 0-5 °C, consider allowing it to slowly warm to room temperature while carefully monitoring for byproduct formation via TLC.

Scenario 2: The Reaction Yields Multiple Byproducts and a Low Amount of Desired Product

Question: My crude NMR shows a complex mixture of products. Besides my starting material and product peaks, I see evidence of debenzylation and other unidentifiable signals. How can I improve selectivity?

This is a classic selectivity problem, where the rate of side reactions is competitive with the desired oxidation.

  • Potential Cause 1: Over-oxidation or Ring Degradation.

    • Expertise & Experience: Strong, non-selective oxidants like Jones reagent or permanganate can attack the electron-rich pyranone ring or the benzyl protecting group.[6] The choice of oxidant is the single most important factor for success.

    • Troubleshooting Protocol:

      • Switch to a Milder Oxidant: The TEMPO/NaOCl system is highly selective for primary alcohols and is the industry standard for this type of transformation due to its mild, catalytic nature.[5] It operates at a controlled pH and low temperature, preserving the sensitive pyranone core.

      • Control Oxidant Addition: Add the oxidizing agent slowly and dropwise, keeping the internal temperature strictly controlled. An exotherm can quickly lead to a cascade of decomposition pathways.

  • Potential Cause 2: Unintended Decarboxylation.

    • Expertise & Experience: The C2-carboxylic acid is prone to being lost as CO2, especially if the reaction or workup involves heat or strong acid.

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Perform the entire reaction and workup at or below room temperature if possible. Avoid rotovapping the final product at high temperatures.

      • Buffer the Reaction: If using an oxidant that generates acid, consider adding a buffer like sodium bicarbonate to maintain a neutral pH.[5]

      • Careful Acidification: During the workup, acidify the aqueous layer slowly with cooling (e.g., in an ice bath) only to the point needed to protonate the carboxylate (typically pH 3-4), causing it to precipitate or be extracted. Over-acidifying with strong acid can accelerate decarboxylation.[7]

Scenario 3: Significant Product Loss During Workup and Purification

Question: I see a good product spot on my initial crude TLC, but my final isolated yield is very low after extraction and column chromatography. Where am I losing my material?

Product loss during purification is common and can often be mitigated with procedural adjustments.

  • Potential Cause 1: Poor Extraction Efficiency.

    • Expertise & Experience: The target molecule is amphiphilic, having both a nonpolar benzyl group and a polar carboxylic acid. After basifying to form the carboxylate salt, it may not be fully soluble in the aqueous phase. Conversely, after re-acidification, it may retain some water solubility.

    • Troubleshooting Protocol:

      • pH-Guided Extraction: After the reaction, perform an initial extraction. Then, carefully adjust the pH of the aqueous layer to >10 with NaOH to deprotonate the carboxylic acid, wash the organic layer to remove non-acidic impurities, and then combine the aqueous layers. Slowly acidify this aqueous solution to pH 3-4 with concentrated HCl to protonate your product.

      • "Salting Out": Before extracting the acidified product back into an organic solvent (like dichloromethane or ethyl acetate), saturate the aqueous layer with sodium chloride. This increases the polarity of the aqueous phase, significantly decreasing the solubility of your organic product and driving it into the organic layer.[8]

      • Use a Better Extraction Solvent: If emulsions are a problem with dichloromethane, switch to ethyl acetate or a mixture of solvents.

  • Potential Cause 2: Degradation on Silica Gel.

    • Expertise & Experience: Standard silica gel is acidic (pH ~4-5) and can cause acid-sensitive compounds to streak or decompose during column chromatography. For a molecule prone to decarboxylation, this is a significant risk.

    • Troubleshooting Protocol:

      • Prioritize Crystallization: This molecule is crystalline. The most effective purification method is often crystallization, which avoids the hazards of silica gel entirely. A patent procedure reports successful crystallization from acetonitrile.[5] Test various solvent systems (e.g., ethyl acetate/hexanes, acetone/water, ethanol).

      • Deactivate the Silica: If chromatography is unavoidable, use a deactivated stationary phase. You can either purchase commercially available neutralized silica gel or prepare it by flushing a column of standard silica gel with your eluent mixture containing 0.5-1% triethylamine before loading your sample.[8]

Part 3: Recommended Protocol & Data

Based on scalability and selectivity, a TEMPO-mediated oxidation is the recommended approach.

Optimized Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established industrial procedures for similar pyranone structures.[5]

  • Reaction Setup: In a round-bottom flask equipped with an overhead stirrer, dissolve the starting material, 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one (1.0 eq), in dichloromethane (approx. 10 mL per gram of starting material).

  • Add Reagents: Add water (5 mL per gram), sodium bicarbonate (3.0 eq), sodium bromide (0.1 eq), and TEMPO (0.05 eq).

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-salt bath.

  • Oxidant Addition: Slowly add a 10-12% aqueous solution of sodium hypochlorite (NaOCl) (2.5 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir vigorously at 5 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a 20% aqueous solution of sodium thiosulfate (Na2S2O3) and stir for 30 minutes while allowing the mixture to warm to room temperature.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot acetonitrile.

    • Allow the solution to cool slowly to room temperature, then cool further in a 0 °C refrigerator to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Table 1: Comparison of Oxidation Methods
FeatureTEMPO/NaOCl OxidationJones Oxidation (CrO3/H2SO4)
Selectivity High for primary alcoholsModerate; can oxidize other groups
Typical Yield 70-85%[5]40-60%[6]
Temperature 0-10 °C-20 to 0 °C
pH Mildly basic (buffered)Strongly acidic
Workup Reductive quench, extractionFiltration of Cr salts, extraction
Key Advantage High selectivity, mild conditionsInexpensive reagent
Key Disadvantage Higher reagent costHarsh acidic conditions, heavy metal waste, risk of ring degradation

Part 4: Visualization of Workflows

Diagram 1: General Synthetic & Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Start: 3-(benzyloxy)-2-(hydroxymethyl) -6-methyl-4H-pyran-4-one B Add DCM, H2O, NaHCO3, NaBr, TEMPO A->B C Cool to 0-5 °C B->C D Slowly add NaOCl solution C->D E Reaction Monitoring (TLC) D->E F Quench with Na2S2O3 E->F G Phase Separation F->G H Aqueous Extraction (DCM) G->H I Combine Organics, Dry, Concentrate H->I J Crude Product I->J K Crystallization (Acetonitrile) J->K L Final Product: 3-(benzyloxy)-6-methyl-4-oxo -4H-pyran-2-carboxylic acid K->L

Caption: Optimized workflow for the synthesis and purification.

Diagram 2: Troubleshooting Decision Tree

Start Low Yield Observed Q1 TLC shows mostly unreacted starting material? Start->Q1 A1 Problem: Low Conversion Q1->A1 Yes Q2 Crude TLC looks good, but final yield is low? Q1->Q2 No A2 Check oxidant activity. Use fresh NaOCl/Jones. Ensure vigorous stirring. A1->A2 B1 Problem: Multiple Byproducts B2 Use milder oxidant (TEMPO). Control temperature strictly. Buffer the reaction. B1->B2 Q2->B1 No C1 Problem: Purification Loss Q2->C1 Yes C2 Optimize extraction pH. 'Salt out' with NaCl. Purify by crystallization, not chromatography. C1->C2

Caption: A logic tree to diagnose sources of low yield.

References

  • Ulusoy, N., Gürsoy, A., & Ötük, G. (2001). Synthesis of Some New Hydroxypyranone Derivatives and Evaluation of Their Anticonvulsant Activities. Turkish Journal of Chemistry, 25(3), 341-348. Link

  • Maslov, M. A., et al. (2023). 8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 19, 777-786. [Link]

  • Maslov, M. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. RSC Advances, 14, 1334-1340. [Link]

  • Maslov, M. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base- promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). A Concise Approach to 5-Substituted-4-pyrones from Kojic Acid. ResearchGate. [Link]

  • Maslov, M. A., et al. (2024). Base-promoted cascade recyclization of allomaltol derivatives containing an amide fragment into substituted 3-(1-hydroxyethylidene)tetronic acids. Beilstein Journal of Organic Chemistry, 20, 1025-1033. [Link]

  • Banerjee, K., & Singh, K. S. (2020). Synthesis of different Kojic acid derivatives. ResearchGate. [Link]

  • Asadi, M., et al. (2023). Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. Scientific Reports, 13(1), 19008. [Link]

  • Ramezanzadeh, K., et al. (2024). Design, synthesis, and molecular dynamics simulation studies of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors. BMC Chemistry, 18(1), 1-17. [Link]

  • Chen, C. T., et al. (2010). Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters, 20(4), 1361-1364. [Link]

  • Brtko, J., et al. (2004). Kojic Acid and its Derivatives. Central European Journal of Public Health, 12(Suppl), S16-S18. [Link]

  • Maccarone, E., et al. (2017). Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1146-1161. [Link]

  • Rho, H. S., et al. (2011). Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential. Annals of Dermatology, 23(1), 21-25. [Link]

  • Cho, C.-G., Park, J.-S., Jung, I.-H., & Lee, H. (2001). One step preparation of bromo-2-pyrones via bromo-decarboxylation of 2-pyrone-carboxylic acids. Tetrahedron Letters, 42(6), 1065–1067. [Link]

  • Chiang, Y., & Kresge, A. J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Stanovnik, B., & Svete, J. (2008). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Arkivoc, 2008(1), 1-21. [Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The Journal of Organic Chemistry, 30(10), 3339-3343. [Link]

  • Zirak, M., & Eftekhari-Sis, B. (2015). Kojic acid in organic synthesis. Turkish Journal of Chemistry, 39, 1108-1155. [Link]

  • Patent CN107674175A. (2018). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Gurdal, E. E., et al. (2015). Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one with antimicrobial activity. ResearchGate. [Link]

  • Berk, B., et al. (2016). Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one with antimicrobial activity. Medicinal Chemistry Research, 25(1), 101-111. [Link]

  • Lajis, A. F. B., et al. (2012). Basic molecular structure of kojic acid esters; esterification at position 7 (C-7) (a), esterification at position 5 (C-5) (b). ResearchGate. [Link]

  • Claramunt, R. M., et al. (2023). Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank, 2023(2), M1629. [Link]

  • Wikipedia. (n.d.). Kojic acid. Wikipedia. [Link]

  • Sganzerla, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • Home Sunshine Pharma. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. homesunshinepharma.com. [Link]

  • LookChem. (n.d.). This compound. lookchem.com. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4598. [Link]

  • Li, G., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3091-3096. [Link]

  • Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

Sources

Technical Support Center: Purification of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. This molecule is a key heterocyclic building block, often synthesized as an intermediate for complex pharmaceutical agents, such as the HIV-1 integrase inhibitor Dolutegravir.[1][2][3] The structural integrity and purity of this intermediate are paramount for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient.

This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges encountered during the purification of this compound, which, being a derivative of kojic acid, can present unique difficulties.[4][5] We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to achieve high purity.

A Note on the Structure: Most available literature and commercial sources refer to the parent compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, which lacks the C-6 methyl group.[2][6] This guide will leverage data from this well-documented analogue while providing specific, expert-driven advice on how the presence of the 6-methyl group influences purification strategies and analytical characterization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the synthesis process and can include:

  • Unreacted Starting Material: The precursor, 2-(hydroxymethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one, is a common impurity if the oxidation reaction is incomplete.[2]

  • Debenzylation Product: Hydrogenolysis or acid-catalyzed cleavage can remove the benzyl protecting group, yielding 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (a derivative of kojic acid).

  • Benzyl Alcohol: A byproduct of the debenzylation side reaction.

  • Over-oxidation or Degradation Products: The pyran ring can be sensitive to harsh conditions, leading to colored, often polymeric, byproducts.[7]

Q2: What is the recommended primary method for purification?

A2: Recrystallization is the most efficient and scalable method for purifying this compound to >99% purity, provided the impurity profile is not overly complex.[2] For crude material with significant amounts of gummy or similarly soluble impurities, silica gel column chromatography may be required as a preliminary step.

Q3: What are the key physicochemical properties I need to know?

A3: The properties of the target compound and its non-methylated analogue are summarized below. These values are critical for selecting purification solvents and characterization techniques.

PropertyValue (for 6-methyl derivative)Value (for non-methylated analogue)Rationale & Significance
CAS Number Not readily available119736-16-2[1][8]Important for literature and safety data searches.
Molecular Formula C₁₄H₁₂O₅C₁₃H₁₀O₅[6][8]Confirms elemental composition.
Molecular Weight 260.24 g/mol 246.22 g/mol [6][8]Essential for calculating molar quantities and reaction yields.
Appearance White to off-white or pale yellow solid[3]White solid[3]Color can be an initial indicator of purity.
pKa ~1.9 - 2.2 (Predicted)2.00 ± 0.20 (Predicted)[1]The carboxylic acid is highly acidic, influencing its solubility in basic solutions and its interaction with silica gel.
Solubility Sparingly soluble in waterSlightly soluble (1.1 g/L at 25 °C)[6]Recrystallization solvent choice is critical. Good solubility in hot solvents like acetonitrile, lower in cold.[2]

Q4: How should I properly store the purified compound?

A4: Store the compound in a tightly sealed container in a dry environment at room temperature or refrigerated (2-8°C) for long-term stability. Its acidic nature and potential for slow degradation warrant protection from moisture and atmospheric contaminants.

Section 2: Detailed Troubleshooting Guide

Problem: My product yield is very low after recrystallization.
  • Plausible Cause: The most common reason is selecting a solvent in which the compound has high solubility even at low temperatures. Another cause is using an excessive volume of solvent, which keeps a significant portion of the product dissolved even after cooling.

  • Investigative Logic: The goal of recrystallization is to find a solvent that completely dissolves your compound at a high temperature but allows it to crash out with very low solubility at a low temperature. The literature suggests acetonitrile is effective for the non-methylated analogue.[2] This is a good starting point.

  • Solution Strategy:

    • Solvent Screening: If acetonitrile fails, test other polar aprotic solvents (acetone, ethyl acetate) or alcohol/water mixtures.[9] Use a small amount of crude product (~50 mg) in a test tube to screen solvents.

    • Minimize Solvent Volume: Heat your chosen solvent and add it portion-wise to the crude material with stirring until it just dissolves. Adding a large volume of cold solvent from the start is a common mistake.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Crash cooling can trap impurities and lead to smaller crystals that are harder to filter.

    • Washing: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.

Problem: My product is an oil or a persistent gum and will not crystallize.
  • Plausible Cause: This is a classic sign of persistent impurities that act as "crystal lattice disruptors." Common culprits include residual benzyl alcohol or unreacted starting materials which have different polarity and structural features, preventing the ordered packing required for crystallization.

  • Investigative Logic: An oily product indicates that the melting point is significantly depressed by impurities. A simple Thin Layer Chromatography (TLC) analysis will quickly reveal the complexity of your crude material.

  • Solution Strategy:

    • Pre-Purification Wash: Before attempting recrystallization, try triturating the crude oil/gum with a solvent that dissolves the impurities but not the product. A non-polar solvent like hexanes or a diethyl ether/hexanes mixture can be effective for removing less polar impurities like benzyl alcohol.

    • Switch to Chromatography: If the material remains oily, column chromatography is necessary. The compound's high acidity means it may streak on standard silica gel. To mitigate this, add 0.5-1% acetic acid to your eluent system (e.g., ethyl acetate/hexanes + 1% AcOH). This keeps the carboxylic acid protonated and reduces tailing.

Problem: My final product is yellow or brown instead of white.
  • Plausible Cause: The color is due to highly conjugated, colored byproducts from degradation, or trapped impurities from the reaction. These are often present in very small quantities but are highly visible.

  • Investigative Logic: The pyran-4-one core is related to kojic acid, which can form colored complexes with trace metals.[5] Degradation can also occur if the reaction or workup was performed at high temperatures for extended periods.

  • Solution Strategy:

    • Activated Charcoal Treatment: During the recrystallization process, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Let the solution boil for another 2-5 minutes. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Filter the hot solution through a pad of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization. Using a pre-heated filter funnel is highly recommended.

    • Proceed with Cooling: Allow the decolorized filtrate to cool as per the standard recrystallization protocol.

Problem: Analytical data (¹H NMR, LC-MS) shows my product is still impure.
  • Plausible Cause: Recrystallization may have failed to remove an impurity with very similar solubility characteristics. This often happens with structurally related compounds like the starting material or the debenzylated product.

  • Investigative Logic: A detailed analysis of your spectroscopic data is key.

    • ¹H NMR: Look for a singlet around δ 4.5-4.7 ppm, which would indicate the -CH₂OH of the starting material. The absence of the benzyl group signals (multiplet at δ 7.3-7.5 ppm, singlet at δ ~5.0 ppm) coupled with the appearance of a broad OH peak would indicate the debenzylated impurity.

    • LC-MS: Check for mass peaks corresponding to the starting material (M+H⁺ ≈ 247.25 for the 6-methyl hydroxymethyl precursor) or the debenzylated product (M+H⁺ ≈ 171.12).

  • Solution Strategy:

    • Repeat Recrystallization: A second recrystallization can sometimes remove the remaining impurity.

    • Column Chromatography: This is the most reliable method for separating structurally similar compounds. Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and slowly increasing to 70%), with 1% acetic acid added to the mobile phase. The target compound is quite polar and will require a relatively high percentage of the polar solvent to elute.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: High-Purity Recrystallization
  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of acetonitrile (e.g., start with 20-25 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot acetonitrile in small portions until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (If charcoal was used): Pre-heat a filter funnel and flask. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, hot flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, let it stand for at least 1-2 hours. Then, place the flask in an ice-water bath for an additional 30-60 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold acetonitrile (2 x 5 mL).

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

  • Quality Control: Check the purity by melting point and TLC/NMR/LC-MS analysis.

SOP 2: Purification by Silica Gel Chromatography
  • Column Packing: Prepare a glass chromatography column with silica gel (230-400 mesh) using a slurry method with a starting eluent of 20% ethyl acetate in hexanes (+1% acetic acid).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product) by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the 20% ethyl acetate/hexanes (+1% AcOH) mobile phase.

  • Gradient: Gradually increase the polarity of the mobile phase. A suggested gradient is: 20% -> 40% -> 60% -> 80% ethyl acetate in hexanes (always containing 1% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC (staining with potassium permanganate or viewing under UV light).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If residual acetic acid is a concern, the residue can be re-dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and re-concentrated.

  • Quality Control: Confirm the purity of the combined fractions by NMR spectroscopy.

Section 4: Characterization Guide

The presence of the 6-methyl group will introduce a characteristic singlet in the ¹H NMR spectrum and an additional signal in the ¹³C NMR spectrum compared to the non-methylated analogue.

Analysis Expected Data for this compound
¹H NMR δ ~12-14 ppm (br s, 1H, -COOH)[10], δ 7.30-7.50 (m, 5H, Ar-H), δ 6.35 (s, 1H, H-5), δ 5.0-5.2 (s, 2H, -OCH₂Ph), δ 2.30-2.40 (s, 3H, -CH₃). (Predicted shifts based on analogue data and standard chemical shift principles)
¹³C NMR δ ~170-175 (-C=O, acid), δ ~160-165 (C-4, C=O), Additional signals for pyranone and benzyl rings. The carbonyl carbon of a carboxylic acid is typically found at 160-180 ppm.[10] (Predicted)
LC-MS (ESI+) [M+H]⁺ = 261.07
Annotated Structure for NMR Correlation

Caption: Annotated structure of the target molecule.

Section 5: Purification Troubleshooting Workflow

This flowchart outlines the logical steps for troubleshooting the purification process.

Caption: Decision workflow for purification troubleshooting.

References

  • SynThink. (n.d.). Kojic Acid Dipalmitate Impurities & Related Compounds. SynThink. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved from [Link]

  • SciSpace. (2012). Kojic Acid Derivatives. Retrieved from [Link]

  • Banerjee, K., & Singh, K. S. (2020). Synthesis of different Kojic acid derivatives. ResearchGate. Retrieved from [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Retrieved from [Link]

  • Anhui Trustedchem Co., Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid. Retrieved from [Link]

  • Lajis, A. F., Hamid, M., & Ariff, A. B. (2012). Depigmenting Effect of Kojic Acid Esters in Hyperpigmented B16F1 Melanoma Cells. Hindawi. Retrieved from [Link]

  • Google Patents. (2002). WO2002053562A1 - Kojic acid derivative and preparation method thereof.
  • Watson International. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid CAS 119736-16-2. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon breakdown. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Pharmaffiliates. (n.d.). 4-Oxo-3-[(Phenylmethyl)oxy]-4H-pyran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2012). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. The target molecule is a key intermediate in the synthesis of various pharmaceuticals, including the HIV-1 integrase inhibitor, Dolutegravir.[1][2] This document provides a comprehensive resource based on established synthetic routes and purification strategies.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I am experiencing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

A: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Reagent Quality:

    • Starting Materials: Ensure the purity of your starting materials, such as kojic acid or its derivatives. Impurities can interfere with the reaction.

    • Benzylating Agent: The benzyl chloride or benzyl bromide used should be of high purity. Decomposed benzylating agents can lead to side reactions.

    • Base: The choice and quality of the base are critical. For the benzylation of a hydroxyl group, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used.[3][4] Ensure the base is not old or deactivated by atmospheric moisture.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. Benzylation reactions are often performed at room temperature or slightly elevated temperatures.[3] Excessively high temperatures can lead to decomposition and side product formation.

    • Solvent: A suitable solvent is essential. Dimethylformamide (DMF) is a common choice for such reactions as it effectively dissolves the reactants and facilitates the reaction.[3] Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the benzylating agent.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of degradation products.

  • Work-up Procedure:

    • pH Adjustment: During the work-up, the pH of the aqueous phase should be carefully adjusted to be at least three units below the pKa of the carboxylic acid to ensure complete protonation and efficient extraction into the organic layer.[5]

    • Extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to maximize the recovery of the product.

Problem 2: Presence of Significant Impurities

Q: My crude product shows multiple spots on the TLC plate. What are the common impurities and how can I minimize their formation?

A: The formation of impurities is a common challenge. Identifying the source of these impurities is the first step toward mitigating them.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.

    • Solution: Monitor the reaction by TLC until the starting material spot disappears. Ensure the stoichiometry of the reagents is correct, sometimes a slight excess of the benzylating agent and base can drive the reaction to completion.

  • Dibenzylated Product:

    • Cause: If there are multiple hydroxyl groups in the starting material, over-benzylation can occur.

    • Solution: Use a stoichiometric amount of the benzylating agent. The reaction can be performed at a lower temperature to improve selectivity.

  • Side Products from Aldehyde Reactions:

    • Cause: If an aldehyde is used as a starting material in a multi-component reaction to form the pyran ring, side reactions such as self-condensation or Cannizzaro reactions can occur.[6]

    • Solution: Optimize the reaction conditions, such as catalyst and temperature, to favor the desired pyran formation.[7][8][9][10]

  • Decarboxylated Byproduct:

    • Cause: The carboxylic acid group on the pyran ring can be labile under harsh conditions, particularly at high temperatures.

    • Solution: Avoid excessive heating during the reaction and work-up. If purification by distillation is attempted, use vacuum distillation at the lowest possible temperature.[11]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the most effective purification techniques?

A: The purification of carboxylic acids can be challenging due to their polarity. A combination of techniques is often necessary.

Effective Purification Techniques:

  • Recrystallization:

    • Solvent Selection: This is the preferred method for obtaining a highly crystalline product.[12] A suitable solvent system should be identified where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing carboxylic acids include water, ethanol, or mixtures of solvents like ethyl acetate/hexane.[5][12]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. If crystallization does not occur, scratching the inside of the flask or adding a seed crystal can help induce it.[12]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase should be optimized to achieve good separation between the product and impurities. A common starting point is a gradient elution from low to high polarity.

  • Acid-Base Extraction:

    • Principle: This technique exploits the acidic nature of the carboxylic acid. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Recovery: The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.[5][11]

Purification Technique Advantages Disadvantages Best For
Recrystallization High purity, scalableCan have lower yields, requires finding a suitable solventRemoving small amounts of impurities and obtaining crystalline material[12]
Column Chromatography Good for separating complex mixturesCan be time-consuming and require large volumes of solventSeparating the product from impurities with different polarities[12]
Acid-Base Extraction Effective for removing non-acidic impuritiesMay not remove acidic impuritiesRemoving neutral and basic impurities[5][11]

II. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of this compound.

Q1: What is the role of the benzyl group in this synthesis?

A1: The benzyl group (Bn) serves as a protecting group for the hydroxyl group at the 3-position of the pyran ring.[4][13][14] Protecting this hydroxyl group prevents it from interfering with subsequent reactions. The benzyl group is favored for its stability under a range of reaction conditions and can be selectively removed later in the synthetic sequence, typically by catalytic hydrogenolysis (e.g., H2, Pd/C).[3][13]

Q2: What is a typical synthetic route for this molecule?

A2: A common starting material for this synthesis is kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) or a derivative.[3][15][16][17] The synthesis generally involves the following key steps:

  • Protection of the 5-hydroxyl group: The phenolic hydroxyl group of kojic acid is typically protected first.

  • Modification of the 2-hydroxymethyl group: The hydroxymethyl group is converted to a carboxylic acid.

  • Benzylation of the 3-hydroxyl group: The newly formed or existing hydroxyl group at the 3-position is then protected with a benzyl group.

  • Deprotection (if necessary): Removal of the protecting group at the 5-position.

The exact sequence of steps can vary depending on the overall synthetic strategy.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any major byproducts. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot.

Q4: What are some alternative protecting groups for the hydroxyl function?

A4: While the benzyl group is common, other protecting groups can be used for hydroxyl groups depending on the specific requirements of the synthetic route. Some alternatives include:

  • p-Methoxybenzyl (PMB) group: This group is similar to the benzyl group but can be removed under milder oxidative conditions.[4][18]

  • Silyl ethers (e.g., TBDMS, TIPS): These are widely used and can be removed with fluoride ions.[14]

  • Acetyl (Ac) or Benzoyl (Bz) esters: These are readily introduced and can be removed by hydrolysis under acidic or basic conditions.[14]

The choice of protecting group depends on its stability to the reaction conditions in subsequent steps and the ease of its selective removal.

III. Experimental Protocols & Visualizations

Optimized Protocol for Benzylation

This protocol provides a general guideline for the benzylation of a hydroxyl group on the pyran-4-one core.

Materials:

  • Hydroxy-4H-pyran-4-one derivative

  • Benzyl bromide or benzyl chloride (1.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents) or Sodium Hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

Procedure:

  • Dissolve the hydroxy-4H-pyran-4-one derivative in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide or chloride dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis CheckYield Low/No Yield? Start->CheckYield CheckPurity Impure Product? PurificationIssue Purification Difficulty? CheckYield->CheckPurity No ReagentQuality Check Reagent Quality (Purity, Activity) CheckYield->ReagentQuality Yes CheckPurity->PurificationIssue No IDImpurity Identify Impurities (TLC, NMR) CheckPurity->IDImpurity Yes Success Successful Synthesis PurificationIssue->Success No Recrystallize Optimize Recrystallization (Solvent Screening) PurificationIssue->Recrystallize Yes ReactionConditions Optimize Reaction Conditions (Temp, Time, Solvent) ReagentQuality->ReactionConditions Workup Review Work-up (pH, Extraction) ReactionConditions->Workup Workup->CheckYield Re-evaluate AdjustStoichiometry Adjust Stoichiometry IDImpurity->AdjustStoichiometry ControlTemp Control Temperature AdjustStoichiometry->ControlTemp MonitorReaction Monitor Reaction (TLC) ControlTemp->MonitorReaction MonitorReaction->CheckPurity Re-evaluate ColumnChrom Optimize Column Chromatography (Mobile Phase) Recrystallize->ColumnChrom AcidBaseExtract Perform Acid-Base Extraction ColumnChrom->AcidBaseExtract AcidBaseExtract->Success

Caption: A workflow diagram for troubleshooting common synthesis issues.

Reaction Parameter Relationships

This diagram illustrates the interconnectedness of various reaction parameters and their impact on the final outcome.

ReactionParameters Yield Yield Purity Purity ReactionTime Reaction Time ReactionTime->Yield ReactionTime->Purity Temperature Temperature Temperature->Yield Temperature->Purity Temperature->ReactionTime influences Solvent Solvent Solvent->Yield Solvent->Temperature influences Base Base Base->Yield Base->ReactionTime influences Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity

Caption: Key reaction parameters influencing yield and purity.

IV. References

  • Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. (URL: )

  • The Role of Benzyl Protecting Groups in Organic Synthesis. (URL: )

  • Full article: Synthesis of Kojic Acid Derivatives Containing Phenolic Hydroxy Groups. (URL: [Link])

  • Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed. (URL: [Link])

  • Benzyl group - Wikipedia. (URL: [Link])

  • Regioselective Enzymatic Synthesis of Kojic Acid Monoesters - MDPI. (URL: [Link])

  • Synthesis of Tyrosinase Inhibitory Kojic Acid Derivative | Semantic Scholar. (URL: [Link])

  • Selected synthesis methods of 4H‐pyran‐4‐one compounds. - ResearchGate. (URL: [Link])

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (URL: [Link])

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (URL: [Link])

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. a - ResearchGate. (URL: [Link])

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications. (URL: [Link])

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications. (URL: [Link])

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. (URL: [Link])

  • Formation of 4 as a side-product in the synthesis of pyran-4-one. - ResearchGate. (URL: [Link])

  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - RSC Publishing. (URL: [Link])

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap. (URL: [Link])

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])

  • Chemistry of isolated 4-pyranones | Request PDF - ResearchGate. (URL: [Link])

  • How can I purify carboxylic acid? - ResearchGate. (URL: [Link])

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD. (URL: [Link])

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (URL: )

  • Aldehyde - Wikipedia. (URL: [Link])

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - ResearchGate. (URL: [Link])

Sources

stability and degradation of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.

Introduction to the Molecule

This compound is a complex organic molecule with several functional groups that contribute to its chemical reactivity and potential instability. Understanding the interplay between the 4-pyranone core, the benzyloxy substituent, and the carboxylic acid is crucial for its successful application in research and development. This guide provides practical, experience-driven advice to anticipate and resolve stability and degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that I should be concerned about regarding stability?

A1: The key functional groups influencing the stability of this molecule are:

  • The 4-pyranone ring: This heterocyclic system can be susceptible to ring-opening reactions, particularly under hydrolytic conditions. 4H-pyran derivatives can be prone to decomposition and hydrolysis in aqueous media[1].

  • The carboxylic acid: This group can undergo decarboxylation, especially at elevated temperatures. It also influences the molecule's solubility and reactivity in different pH environments.

  • The benzyloxy group: The ether linkage can be cleaved under acidic conditions or through hydrogenolysis. The benzyl group itself can be a target for oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored as a solid in a cool, dark, and dry place, preferably at 2-8°C[2]. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred for long-term storage to minimize hydrolysis.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the most probable degradation pathways are hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: The 4-pyranone ring may undergo hydrolytic cleavage. The benzyloxy ether linkage could also be susceptible to acid-catalyzed hydrolysis.

  • Photodecomposition: Aromatic systems and conjugated ketones like the 4-pyranone ring can absorb UV light, leading to photochemical degradation[3].

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid is a likely degradation route. The pyran ring itself may also undergo thermal decomposition[4][5].

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis

Potential Cause & Troubleshooting Steps:

  • On-Column Degradation:

    • Rationale: The stationary phase or mobile phase conditions (e.g., extreme pH) might be causing the compound to degrade during the analytical run.

    • Solution:

      • Modify Mobile Phase pH: If using a pH that is strongly acidic or basic, try to adjust it to a more neutral range if separation allows.

      • Change Stationary Phase: Consider using a different type of HPLC column (e.g., a more inert phase) to minimize interactions that could lead to degradation.

      • Lower Column Temperature: If the analysis is run at an elevated temperature, reducing it may decrease the rate of on-column degradation.

  • Sample Diluent Instability:

    • Rationale: The compound may be degrading in the chosen sample diluent. This is particularly common if the diluent is aqueous or has a pH that promotes hydrolysis.

    • Solution:

      • Use Aprotic Diluent: If possible, dissolve and inject the sample in an aprotic organic solvent like acetonitrile.

      • Prepare Samples Fresh: Analyze samples immediately after preparation to minimize the time for degradation to occur.

      • Conduct a Diluent Stability Study: Prepare the sample in the diluent and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to assess its stability.

Issue 2: Loss of Potency or Purity in a Bulk Sample Over Time

Potential Cause & Troubleshooting Steps:

  • Hydrolysis from Atmospheric Moisture:

    • Rationale: Carboxylic acids and pyranone structures can be hygroscopic. Absorbed moisture can lead to slow hydrolysis over time.

    • Solution:

      • Store in a Desiccator: Keep the bulk solid material in a desiccator with a suitable drying agent to minimize exposure to humidity[6].

      • Inert Atmosphere: For highly sensitive batches, consider storage under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation:

    • Rationale: Exposure to light, especially UV radiation, can induce photochemical reactions in the pyranone ring and the benzenoid system of the benzyloxy group.

    • Solution:

      • Use Amber Vials: Always store the compound in amber or light-blocking containers.

      • Work in a Dimly Lit Area: When handling the compound, especially in solution, minimize exposure to direct laboratory light.

Issue 3: Inconsistent Results in Biological Assays

Potential Cause & Troubleshooting Steps:

  • Degradation in Assay Buffer:

    • Rationale: The pH and composition of biological buffers can promote the degradation of the compound, leading to variable concentrations of the active molecule during the experiment.

    • Solution:

      • Assess Buffer Stability: Perform a preliminary experiment where the compound is incubated in the assay buffer for the duration of the experiment. Analyze the sample at the beginning and end to check for degradation.

      • Modify Buffer pH: If degradation is observed and the assay allows, adjust the buffer pH to a range where the compound is more stable.

      • Dose Freshly: Prepare the dosing solutions immediately before adding them to the assay to ensure the cells or enzymes are exposed to the intended concentration.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[7][8].

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare three degradation solutions by diluting the stock solution with:

      • 0.1 N HCl (acidic hydrolysis)

      • Purified Water (neutral hydrolysis)

      • 0.1 N NaOH (basic hydrolysis)

    • The final concentration should be appropriate for the analytical method (e.g., 0.1 mg/mL).

  • Stress Conditions:

    • Incubate the three solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample).

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Solution:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL.

  • Stress Conditions:

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the samples by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water).

    • Place the solution in a transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil.

  • Stress Conditions:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[3].

    • Place the control sample alongside the exposed sample.

  • Analysis:

    • Analyze both the exposed and control samples by HPLC to differentiate between photolytic and thermal degradation.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place the solid compound in a vial.

  • Stress Conditions:

    • Heat the vial in an oven at a temperature below the compound's melting point (e.g., 80°C).

    • Sample at various time points.

  • Analysis:

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOH60°C24 hours
Neutral HydrolysisPurified Water60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
PhotolysisICH Q1B Option 1 or 2As per chamberAs per ICH
Thermal (Solid)Dry Heat80°C48 hours

Visualizations

Proposed Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_oxidation Oxidation A Parent Compound B Ring-Opened Product A->B H₂O / H⁺ or OH⁻ C Debenzylated Product (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid) A->C H₂O / H⁺ D Decarboxylated Product (3-(benzyloxy)-6-methyl-4H-pyran-4-one) A->D Heat (Δ) E Oxidized Benzyl Group (e.g., Benzaldehyde/Benzoic Acid) A->E [O]

Caption: Plausible degradation pathways for the target molecule.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Solid, 80°C) prep->thermal hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc report Identify Degradants & Determine Pathways hplc->report

Caption: General workflow for forced degradation studies.

References

  • ACS Publications. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • Wikipedia. (2024). Aldehyde.
  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG).
  • ChemicalBook. (2023). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2.
  • ChemScene. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 119736-16-2.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • ResearchGate. (2024). Batch studies on the biodegradation of paracetamol and 1,4-hydroquinone by novel bacterial strains isolated from extreme environmental samples and the identification of candidate catabolic genes.
  • Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. (n.d.).
  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
  • BenchChem. (2025). Method validation challenges for N-Nitrosothiazolidine-4-carboxylic acid assays.
  • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • MDPI. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.
  • Growing Science. (2019). Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven.
  • PubMed Central. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
  • RSC Publishing. (n.d.). Thermal decomposition of 3,6-dihydro-2H-pyran.
  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (2025). Mechanistic studies on the oxidative degradation of Orange II by peracetic acid catalyzed by simple manganese(II) salts. Tuning the lifetime of the catalyst.
  • MedCrave online. (2016). Forced degradation studies.
  • Scribd. (n.d.). D and F Block Elements.
  • PubMed Central. (n.d.). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones.
  • PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • TCI Chemicals. (n.d.). 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid.
  • ResearchGate. (n.d.). Synthesis of 2-amino-4H-pyran derivatives -pharmaceutically relevant....
  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate.
  • ResearchGate. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Minimizing Carboxylic Acid Impurity Formation.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • YIChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • Organic Chemistry Portal. (2016). One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process.
  • Aceschem. (n.d.). CAS 119736-16-2 | 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

Sources

common impurities in 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid

Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for the analysis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (CAS 119736-16-2), a key intermediate in the synthesis of pharmaceuticals like Dolutegravir.[1][2] While the topic specifies the "6-methyl" derivative, this guide will focus on the more widely documented and utilized non-methylated parent compound. The principles of impurity formation, analysis, and troubleshooting discussed herein are directly applicable to its substituted analogues.

Our goal is to move beyond simple procedural lists and provide a framework for understanding the causality behind analytical challenges, empowering you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the common questions encountered during the routine analysis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Q1: What are the primary classes of impurities I should anticipate during analysis?

A1: Impurities associated with this molecule can be broadly categorized into four main groups based on their origin:

  • Process-Related Impurities (Starting Materials & Reagents): These are residual components from the synthesis process. For pyranone synthesis, which often involves condensation and cyclization reactions, unreacted starting materials or intermediates are common.[3][4]

  • By-products from Side Reactions: Unintended reactions that occur during synthesis. Given the reactive nature of pyranone precursors, side reactions can lead to isomers or related heterocyclic structures.[5]

  • Degradation Products: The 4-pyrone ring system can be susceptible to degradation under certain conditions.[5] The ester and benzyl ether linkages are also potential sites for hydrolysis. This is a critical category to monitor for ensuring product stability.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) can be retained in the final product.[1]

Q2: My HPLC chromatogram shows a new peak appearing and growing over time, especially in prepared solutions. What is likely happening?

A2: This observation strongly suggests the sample is degrading in the analytical diluent. The most probable cause is the hydrolysis of the benzyl ether linkage, particularly if the mobile phase or diluent is acidic or basic. Ring-opening of the pyranone core can also occur under nucleophilic conditions.[5] To confirm this, you should perform a forced degradation study by exposing a sample solution to mild acid, base, and oxidative conditions and monitoring the impurity profile by HPLC.

Q3: I am observing a signal in my LC-MS analysis corresponding to the loss of the benzyl group (C₇H₇, approx. 91 Da). Is this an impurity or an analytical artifact?

A3: This could be both.

  • As an Impurity: Debenzylation can occur during the synthesis, particularly if catalytic hydrogenation or strong acids are used in subsequent steps. This would result in 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid.

  • As an Artifact: It is very common for benzyl groups to fragment within the mass spectrometer source (in-source fragmentation), especially with higher energy settings (e.g., high cone voltage). To differentiate, check your HPLC-UV data. If a corresponding peak is present in the UV chromatogram, it is a genuine impurity. If it's absent in the UV but visible in the mass spectrum, it is likely an artifact of the MS ionization process.

Q4: How can I prevent the formation of degradation impurities during sample preparation and storage?

A4: Proper sample handling is critical.

  • Solvent Choice: Prepare analytical solutions in a neutral, aprotic solvent like acetonitrile whenever possible. Avoid highly aqueous or pH-extreme diluents.

  • Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C) and protect them from light.[6]

  • Time: Analyze samples as soon as possible after preparation. If a sequence is long, consider using a temperature-controlled autosampler set to a low temperature.

Part 2: Troubleshooting Guide for Impurity Analysis

When unexpected results arise, a systematic approach is key. This guide provides a logical workflow and a quick-reference table for troubleshooting common analytical issues.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic process for identifying and resolving analytical anomalies.

TroubleshootingWorkflow Observe Observe Anomaly (e.g., New Peak, Poor Shape) Hypothesize Hypothesize Cause (Degradation, Contamination, etc.) Observe->Hypothesize Analyze Data SelectTech Select Appropriate Technique (LC-MS, NMR, Forced Degradation) Hypothesize->SelectTech Formulate Test Plan Confirm Confirm Impurity Identity SelectTech->Confirm Execute Experiment Solution Implement Corrective Action (Modify Method, Adjust Storage) Confirm->Solution Based on Identity Solution->Observe Re-analyze Sample Resolve Issue Resolved Solution->Resolve

Caption: A systematic workflow for troubleshooting analytical anomalies.

Troubleshooting Reference Table
Observed ProblemPotential Cause(s)Recommended Analytical ApproachSuggested Solution
Extra peak at a short retention time (highly polar) 1. Debenzylated impurity.2. Ring-opened product (hydrolysis).LC-MS to check for expected mass.Spike with a known standard if available.1. Review synthesis for debenzylation conditions.2. Use neutral pH mobile phase/diluent.
Broad or tailing peak for the main component 1. Column overload.2. Secondary interactions with column silanols.3. Co-elution with an impurity.1. Inject a dilution series.2. Use a mobile phase with a different pH or a low concentration of an amine modifier.3. Use a high-resolution column or modify the gradient.1. Reduce sample concentration.2. Adjust mobile phase pH away from the pKa of the analyte.
Multiple small, unexpected peaks in the chromatogram 1. Sample degradation.2. Contamination from glassware, solvent, or system.1. Re-prepare sample and inject immediately.2. Run a blank injection (diluent only).1. Follow best practices for sample storage (see FAQ).2. Ensure proper cleaning of labware and use high-purity solvents.
Mass spectrum shows M+23, M+39, etc. Adduct formation in the MS source (e.g., Sodium [M+Na]⁺, Potassium [M+K]⁺).This is an analytical artifact, not an impurity.Report the protonated molecule [M+H]⁺ as the primary mass. If adducts are dominant, consider adding a small amount of formic acid to the mobile phase to promote protonation.

Part 3: Key Experimental Protocol

A robust analytical method is the foundation of reliable impurity analysis. This section provides a validated starting method for HPLC-UV analysis.

Protocol: HPLC-UV Method for Impurity Profiling

This reverse-phase HPLC method is designed to provide good resolution between the main component and its potential polar and non-polar impurities.

1. Equipment and Materials:

  • HPLC system with UV/Vis or DAD detector

  • Analytical column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: 0.5 mg/mL

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. System Suitability:

  • Before running samples, perform five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: ≥ 2000

4. Procedure:

  • Accurately weigh and dissolve the sample in the diluent to the target concentration.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Run the system suitability injections.

  • If system suitability passes, proceed with injecting the samples.

  • Integrate all peaks and report impurities as a percentage of the total peak area.

Causality Note: The use of formic acid in the mobile phase helps to control the ionization state of the carboxylic acid group, leading to sharper, more symmetrical peaks.[7] The gradient elution is essential for separating early-eluting polar impurities (like the debenzylated form) from the main peak and any later-eluting non-polar impurities.

Part 4: Summary of Potential Impurities

This table summarizes key information for potential impurities derived from synthesis and degradation. Molecular weights are calculated based on common isotopes.

Impurity NamePotential OriginMolecular Weight ( g/mol )Key Analytical Signature
Benzyl Alcohol Reagent / Debenzylation by-product108.14Early eluting peak in RP-HPLC; m/z = 109.1 [M+H]⁺
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid Debenzylation156.09Highly polar, very early eluting peak; m/z = 157.0 [M+H]⁺
Unreacted Starting Materials Incomplete reactionVariesDepends on the synthetic route.[8][9] Check for masses corresponding to precursors.
Ring-Opened Hydrolysis Product Degradation264.23Isomeric with the parent; may show different fragmentation in MS/MS. Likely more polar.
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate Incomplete ester hydrolysis (if applicable in synthesis)274.25Less polar than the parent acid; m/z = 275.1 [M+H]⁺

References

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2 - ChemicalBook.
  • Supporting information - The Royal Society of Chemistry.
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2.
  • Chemistry of isolated 2-pyranones | Request PDF - ResearchGate.
  • 119736-16-2 | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | ChemScene.
  • 119736-16-2|3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid - BLDpharm.
  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC - NIH.
  • Synthesis of Pyran and Pyranone Natural Products - MDPI.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
  • 2-Pyrone synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH.

Sources

Technical Support Center: Scaling Up 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this key pharmaceutical intermediate. As an intermediate in the synthesis of prominent antiviral drugs like Dolutegravir and Baloxavir marboxil, robust and scalable production is critical.[1][2][3][] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale synthesis.

I. Understanding the Molecule and Synthetic Strategy

This compound is a derivative of a 4H-pyran-4-one, a heterocyclic motif found in many biologically active compounds.[5][6] Its structure, featuring a carboxylic acid, a benzyl ether, and a methyl group on the pyranone core, presents specific challenges and opportunities in its synthesis.

While multiple synthetic routes can be envisioned, a common approach to constructing the 4H-pyran-4-one core involves a condensation and cyclization strategy. A plausible retrosynthetic analysis suggests that the target molecule can be derived from simpler, commercially available starting materials.

Retrosynthesis target This compound intermediate1 Key Benzylated Intermediate target->intermediate1 Final Cyclization/ Functional Group Manipulation starting_materials Commercially Available Starting Materials intermediate1->starting_materials Benzylation & Condensation Precursor Synthesis

Caption: Retrosynthetic approach for the target molecule.

II. Troubleshooting Guide: A Step-by-Step Approach

This section addresses potential issues you may encounter at critical stages of the synthesis and scale-up process.

Step 1: Synthesis of Key Intermediates

Q1: I am observing low yields and multiple side products during the initial condensation reaction to form the pyranone precursor. What could be the cause?

A1:

  • Causality: In condensation reactions, such as those used to form pyranone precursors, the equilibrium can be unfavorable, and side reactions like self-condensation of starting materials can occur. The choice of base and solvent is critical in directing the reaction towards the desired product.

  • Troubleshooting:

    • Base Selection: Ensure you are using the appropriate base and stoichiometry. Forcing the reaction with an overly strong base can lead to undesired side reactions. Consider a milder base or a carbonate like K₂CO₃, which has been shown to be effective in similar syntheses.[7]

    • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. If you are using a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or acetonitrile to improve the solubility of reactants and intermediates.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions can lead to side product formation if not properly controlled, which is a greater challenge on a larger scale.[8]

    • Order of Addition: The order in which you add your reagents can be crucial. Try adding the base to a solution of the other reactants to maintain a low concentration of the reactive enolate.

Q2: My benzylation step is incomplete, and I am having trouble separating the benzylated product from the starting material.

A2:

  • Causality: Incomplete benzylation is often due to insufficient reactivity of the benzylating agent, deactivation of the nucleophile, or mass transfer limitations on a larger scale.

  • Troubleshooting:

    • Reagent Reactivity: Consider using a more reactive benzylating agent, such as benzyl bromide instead of benzyl chloride, if your protocol allows.

    • Phase Transfer Catalyst: On a larger scale, reactions involving multiple phases (e.g., a solid base in a liquid solvent) can be slow. The addition of a phase transfer catalyst can significantly improve the reaction rate.

    • Reaction Time and Temperature: As reaction volumes increase, heating and mixing become less efficient.[8] You may need to increase the reaction time or temperature to achieve full conversion. Monitor the reaction progress closely using TLC or LC-MS.

    • Purification Strategy: If separation is difficult, consider a derivatization of the unreacted starting material to facilitate separation.

Step 2: Cyclization to Form the 4H-Pyran-4-one Ring

Q3: The cyclization to form the pyranone ring is sluggish and gives a low yield.

A3:

  • Causality: Intramolecular cyclizations can be entropically disfavored. The reaction conditions must be optimized to promote the desired ring-closing over intermolecular side reactions.

  • Troubleshooting:

    • Catalyst Choice: Many pyran syntheses utilize a catalyst to facilitate the cyclization.[5][6][9] If you are not using one, consider screening acid or base catalysts. For multi-component reactions leading to pyrans, various catalysts have been reported to be effective.[6]

    • Concentration: The concentration of your reaction can have a significant impact. In some cases, high dilution can favor intramolecular cyclization by reducing the chance of intermolecular reactions. Experiment with different concentrations on a small scale before proceeding with a large batch.

    • Water Removal: If the cyclization reaction produces water, its removal can be critical to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent.

Step 3: Final Functional Group Manipulations and Purification

Q4: I am struggling with the purification of the final carboxylic acid product. How can I effectively remove impurities?

A4:

  • Causality: Carboxylic acids can be challenging to purify due to their polarity and potential to chelate with metal ions. The presence of both acidic and other functional groups can also complicate purification.

  • Troubleshooting:

    • Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is through acid-base extraction.[10][11] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and move it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Re-acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[10]

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[10] Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Acetonitrile has been reported as a suitable recrystallization solvent for the target molecule.[2]

    • Chromatography:

      • Normal Phase: While possible, normal phase chromatography on silica gel can be challenging for carboxylic acids due to strong interactions with the stationary phase, leading to tailing.

      • Reversed-Phase Chromatography: C18 reversed-phase chromatography can be an effective method for purifying polar compounds like carboxylic acids.[12]

      • Ion Exchange Chromatography: Anion exchange resins can be used to capture carboxylic acids, allowing for the removal of neutral and basic impurities. The purified acid can then be eluted by washing with an acidic solution.[13]

Q5: My final product is off-color. What could be the reason, and how can I fix it?

A5:

  • Causality: Color in the final product can be due to trace impurities, such as residual metal catalysts or byproducts from side reactions.

  • Troubleshooting:

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

    • Chelating Agents: If the color is due to trace metal contamination, washing with a solution of a chelating agent like EDTA may be beneficial.

    • Recrystallization: As mentioned previously, recrystallization is often very effective at removing colored impurities.

III. Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up this synthesis?

A: When moving from a lab scale to a pilot plant scale, several safety aspects become more critical:

  • Thermal Management: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[14] Ensure your reactor has adequate cooling capacity to control any exothermic events.

  • Reagent Handling: Handling larger quantities of flammable solvents and corrosive reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).

  • Pressure Management: Be aware of any potential for gas evolution and ensure your reactor is equipped with appropriate pressure relief systems.

Q: How do I choose the right solvent for scaling up?

A: Solvent selection for scale-up should consider not only the reaction performance but also cost, safety, and environmental impact.

  • Green Solvents: Whenever possible, consider using greener solvents to minimize the environmental impact of your process.[5][14]

  • Boiling Point: Solvents with very low boiling points can be difficult to handle on a large scale due to evaporation losses. Solvents with very high boiling points can be difficult to remove during workup.

  • Azeotropes: Be aware of any potential azeotropes that could complicate solvent removal and purification.

Q: I am seeing a decrease in yield as I increase the scale of my reaction. Why is this happening?

A: A drop in yield upon scale-up is a common issue and can be attributed to several factors:[8][15]

  • Mixing Efficiency: In larger reactors, achieving homogeneous mixing can be more difficult, leading to localized "hot spots" or areas of high concentration that can promote side reactions.

  • Heat and Mass Transfer: As discussed, inefficient heat transfer can lead to poor temperature control. Slower mass transfer can also limit the reaction rate.

  • Workup and Isolation: The efficiency of extractions, filtrations, and other workup steps can decrease on a larger scale, leading to greater product loss.

Q: How can I improve the overall efficiency of this multi-step synthesis?

A:

  • Convergent vs. Linear Synthesis: Evaluate if a more convergent synthetic route could improve the overall yield and reduce the number of steps.[15]

  • Telescoping Reactions: If possible, consider "telescoping" reactions, where the product of one step is used directly in the next without a full workup and isolation. This can save time, reduce solvent waste, and minimize product loss.

  • Process Analytical Technology (PAT): On a larger scale, implementing in-situ monitoring techniques (e.g., IR, Raman) can provide real-time information about reaction progress, allowing for better control and optimization.

IV. Experimental Protocols and Data

While a specific, validated scale-up protocol for this compound is not publicly available, the following tables provide a general framework for process parameters and purification methods based on related chemistries.

Table 1: General Reaction Parameters for Key Steps

StepKey TransformationTypical ReagentsSolventsTemperature Range (°C)
1CondensationBase (e.g., NaH, K₂CO₃)DMF, Acetonitrile, THF0 - 80
2BenzylationBenzyl Bromide, Benzyl ChlorideAcetonitrile, Acetone25 - 80
3CyclizationAcid or Base CatalystToluene, Ethanol50 - 110
4Saponification (if starting from an ester)NaOH, KOHMethanol/Water, Ethanol/Water25 - 60

Table 2: Comparison of Purification Methods for the Final Product

MethodAdvantagesDisadvantagesScale-up Feasibility
Recrystallization High purity, cost-effectiveCan have lower recoveryExcellent
Acid-Base Extraction Good for removing neutral/basic impuritiesRequires large solvent volumesGood
Column Chromatography High purity, good for complex mixturesExpensive, large solvent consumptionChallenging, but feasible
Ion Exchange Specific for acidic compoundsResin capacity can be a limitationGood for moderate scales

V. Workflow and Logic Diagrams

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting purification challenges.

Synthetic_Workflow A Starting Materials B Step 1: Condensation Reaction A->B C Step 2: Benzylation B->C D Step 3: Cyclization C->D E Workup & Isolation of Crude Product D->E F Purification E->F G Final Product: This compound F->G

Caption: General Synthetic Workflow.

Purification_Troubleshooting start Crude Product Obtained is_solid Is the product a solid? start->is_solid recrystallize Recrystallize is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No purity_check1 Purity > 95%? purity_check1->acid_base No final_product Final Purified Product purity_check1->final_product Yes purity_check2 Purity > 95%? chromatography Consider Chromatography (Reversed-Phase or Ion Exchange) purity_check2->chromatography No purity_check2->final_product Yes recrystallize->purity_check1 acid_base->purity_check2 chromatography->final_product

Sources

preventing byproduct formation in pyranone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyranone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyranone synthesis. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting guides and frequently asked questions to enhance the efficiency and yield of your reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical transformations.

Frequently Asked Questions (FAQs)

Here we address common issues encountered during pyranone synthesis in a quick-reference format.

Q1: My reaction is producing a significant amount of a furanone (5-membered ring) isomer instead of the desired 6-membered pyranone. How can I improve the selectivity?

A1: The competition between the formation of a 5-membered furanone ring and a 6-membered pyranone ring is a frequent challenge governed by the regioselectivity of the cyclization step. The desired pathway is a 6-endo-dig cyclization, while the formation of the furanone byproduct proceeds through a 5-exo-dig cyclization.[1] The outcome is highly dependent on the catalytic system and reaction conditions. Several factors can be tuned to favor the desired pyranone product. For palladium-catalyzed cyclizations, the choice of ligand is critical. N-heterocyclic carbene (NHC) ligands tend to promote the 6-endo-dig pathway, leading to the pyranone.[1] Conversely, phosphine ligands like 1,3-bis(diphenylphosphino)propane (DPPP) can favor the 5-exo-dig route to the furanone.[1] The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can also significantly enhance selectivity for the 6-endo-dig product in Pd-NHC catalyzed reactions.[1] In some cases, the choice of metal catalyst itself is the determining factor. For instance, in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, using zinc bromide (ZnBr₂) as a catalyst yields the pyranone, whereas a silver carbonate (Ag₂CO₃) catalyst selectively produces the furanone.[2]

Q2: I am observing significant loss of my pyranone product due to decarboxylation. What conditions promote this, and how can it be minimized?

A2: Decarboxylation is a common side reaction, particularly for 2-pyrones with a 4-hydroxy group.[1] This process is typically promoted by heat, acidic conditions, and the presence of water. To minimize this unwanted side reaction, careful control of the reaction temperature is crucial. If you observe gas evolution (CO₂) and the formation of a decarboxylated byproduct, consider running the reaction at a lower temperature, even if it necessitates a longer reaction time.[1] Additionally, ensuring anhydrous conditions and using a non-acidic workup can help prevent decarboxylation. For thermally sensitive compounds, purification methods that avoid excessive heat, such as flash column chromatography at room temperature, are recommended.

Q3: My reaction is yielding a complex mixture of unidentified byproducts and tar. What are the likely causes and how can I obtain a cleaner reaction?

A3: The formation of a complex mixture or tar often points to issues with reaction concentration, temperature, or the stability of the starting materials or intermediates. Highly exothermic reactions can lead to localized overheating and subsequent decomposition. Running the reaction at a lower concentration or ensuring efficient stirring can mitigate this. The choice of solvent is also critical; a solvent that aids in the dissolution of all reactants and intermediates can prevent the formation of insoluble, tar-like materials. Finally, consider the purity of your starting materials. Impurities can sometimes initiate polymerization or other side reactions.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges in pyranone synthesis.

Guide 1: Optimizing Regioselectivity to Prevent Furanone Formation

This guide focuses on strategies to favor the 6-endo-dig cyclization pathway leading to the desired pyranone product over the competing 5-exo-dig pathway that forms furanone byproducts.

Underlying Mechanism: 6-endo-dig vs. 5-exo-dig Cyclization

The formation of either a pyranone or a furanone from a common precursor, such as a (Z)-2-en-4-ynoic acid, is a classic example of kinetic versus thermodynamic control, heavily influenced by the catalytic system. The desired 6-endo-dig cyclization leads to the thermodynamically more stable six-membered pyranone ring, while the 5-exo-dig pathway to the furanone is often kinetically favored under certain conditions.

G cluster_main Regioselective Cyclization Pathways cluster_pyranone Desired Pathway cluster_furanone Byproduct Pathway Start Linear Precursor ((Z)-2-en-4-ynoic acid) endo_path 6-endo-dig Cyclization Start->endo_path Catalyst System A exo_path 5-exo-dig Cyclization Start->exo_path Catalyst System B Pyranone Pyranone Product (6-membered ring) endo_path->Pyranone endo_conditions Favored by: - Pd-NHC catalysts - Lewis acids (e.g., BF₃·Et₂O) - ZnBr₂ endo_path->endo_conditions Furanone Furanone Byproduct (5-membered ring) exo_path->Furanone exo_conditions Favored by: - Pd-phosphine catalysts - Ag₂CO₃ exo_path->exo_conditions

Caption: Competing cyclization pathways in pyranone synthesis.

Experimental Protocol for Optimization

  • Catalyst and Ligand Screening:

    • Set up a series of small-scale parallel reactions.

    • Reaction A (Baseline): Use your current palladium catalyst and phosphine ligand.

    • Reaction B (NHC Ligand): Replace the phosphine ligand with an N-heterocyclic carbene (NHC) ligand (e.g., IPr, SIMes) at the same molar loading.

    • Reaction C (Alternative Metal): If applicable to your substrate, test a different metal catalyst known to favor pyranone formation, such as ZnBr₂.[2]

    • Monitor all reactions by TLC or LC-MS to compare the ratio of pyranone to furanone.

  • Lewis Acid Additives:

    • Based on the most promising catalyst system from step 1 (ideally the Pd-NHC system), set up two parallel reactions.

    • Reaction D (Control): Run the reaction with your optimized catalyst/ligand combination.

    • Reaction E (Lewis Acid): To this reaction, add a Lewis acid such as BF₃·Et₂O (1.0-1.5 equivalents).

    • Compare the product ratios to determine the effect of the Lewis acid on selectivity.

  • Solvent and Temperature Effects:

    • While catalyst and ligand choice are paramount, solvent polarity and temperature can influence the transition states of the cyclization.

    • Systematically vary the solvent (e.g., from nonpolar toluene to polar DMF) and temperature (e.g., room temperature, 50 °C, 80 °C) to identify conditions that maximize the pyranone:furanone ratio.

Data Summary Table: Catalyst System vs. Product Selectivity

Catalyst SystemLigand/AdditiveTemperature (°C)Pyranone:Furanone RatioReference
Pd(OAc)₂DPPP80Low (Furanone favored)[1]
Pd(OAc)₂NHC (IPr)80High (Pyranone favored)[1]
Pd(OAc)₂NHC (IPr) + BF₃·Et₂O80>95:5 (Pyranone favored)[1]
ZnBr₂-25High (Pyranone favored)[2]
Ag₂CO₃-25<10:90 (Furanone favored)[2]
Guide 2: Preventing Decarboxylation of 4-Hydroxy-2-Pyrones

This guide provides a systematic approach to minimizing the loss of product due to the elimination of CO₂ from 4-hydroxy-2-pyrones.

Underlying Mechanism: Thermal Decarboxylation

4-Hydroxy-2-pyrones can be considered vinylogous β-keto acids. Upon heating, they can undergo a concerted pericyclic reaction, leading to the expulsion of carbon dioxide and the formation of a highly reactive dienol intermediate, which then tautomerizes to a more stable product. This process is often irreversible and can significantly reduce the yield of the desired pyranone.

G cluster_main Mechanism of Decarboxylation Pyrone 4-Hydroxy-2-Pyrone TransitionState Cyclic Transition State Pyrone->TransitionState Heat (Δ) Intermediate Dienol Intermediate TransitionState->Intermediate CO2 CO₂ TransitionState->CO2 Product Decarboxylated Product Intermediate->Product Tautomerization G cluster_main General Troubleshooting Workflow Start Low Yield or Byproduct Formation Identify Identify Byproduct (NMR, MS) Start->Identify Mechanism Postulate Mechanism of Byproduct Formation Identify->Mechanism Hypothesize Formulate Hypothesis (e.g., 'Lowering temp will reduce decarboxylation') Mechanism->Hypothesize Design Design Small-Scale Optimization Experiments Hypothesize->Design Execute Execute Experiments & Analyze Results Design->Execute Execute->Hypothesize Unsuccessful ScaleUp Scale Up Optimized Conditions Execute->ScaleUp Successful

Sources

Technical Support Center: A Guide to Column Chromatography for Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support center for the analysis of polar carboxylic acids. These compounds are notoriously challenging in liquid chromatography due to their high polarity and ionizable nature. This guide provides in-depth troubleshooting advice and practical solutions drawn from established scientific principles and field experience to help you overcome common obstacles in your research and development workflows.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the chromatographic analysis of polar carboxylic acids in a direct question-and-answer format.

Issue 1: My polar carboxylic acid shows little to no retention and elutes in the void volume on my C18 column. What's happening and how can I fix it?

Answer:

This is the most frequent challenge with polar analytes on traditional reversed-phase (RP) columns like C18. The core issue is a mismatch between the analyte's high polarity and the non-polar stationary phase. In its ionized (deprotonated) state, the carboxylic acid is highly water-soluble and has minimal affinity for the hydrophobic C18 ligands, causing it to travel with the mobile phase and elute early.[1] Furthermore, the silica backbone of many columns has negatively charged silanols at neutral pH, which electrostatically repel the negatively charged carboxylate anion, further preventing retention.[2]

Here are several strategies to resolve this, from simple mobile phase adjustments to changing your entire separation strategy.

The most direct approach in reversed-phase chromatography is to force the carboxylic acid into its neutral, protonated form (R-COOH), which is less polar and can interact with the C18 stationary phase.[1] This is achieved by lowering the mobile phase pH.

  • The Causality (The "Why"): According to the Henderson-Hasselbalch equation, an acid exists predominantly in its protonated (neutral) form when the environmental pH is significantly lower than its dissociation constant (pKa). As the pH decreases, the equilibrium shifts from the ionized carboxylate (R-COO⁻) to the neutral carboxylic acid (R-COOH). This neutral form is more hydrophobic, allowing for retention on a reversed-phase column.[3][4]

  • Practical Protocol: A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your target analyte.[5] This ensures that over 99% of the acid is in its non-ionized, more retentive form. For most carboxylic acids (pKa typically 3-5), a mobile phase pH of 2.5-3.0 is an excellent starting point.[6] Use MS-friendly acids like formic acid or, for UV detection, a phosphate buffer.[4][7]

Table 1: Mobile Phase pH Selection Guide for Ion Suppression

Analyte pKa Recommended Mobile Phase pH Expected Analyte State
4.8 (e.g., Acetic Acid) ≤ 2.8 >99% Neutral (R-COOH)
4.2 (e.g., Benzoic Acid) ≤ 2.2 >99% Neutral (R-COOH)
3.1 (e.g., Lactic Acid) ≤ 1.1 (Use with caution) >99% Neutral (R-COOH)

| General Rule | pKa - 2 | Primarily Neutral |

If pH adjustment is insufficient or undesirable (e.g., for analytes with very low pKa), a different chromatographic mode is the most robust solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds.[8][9] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[10][11] Retention occurs as the polar analyte partitions into a water-enriched layer on the surface of the stationary phase.[10] HILIC is an excellent alternative to reversed-phase and often provides enhanced sensitivity in mass spectrometry due to the high organic content of the mobile phase.[11]

  • Mixed-Mode Chromatography (MMC): This is an increasingly powerful technique that uses stationary phases with multiple functionalities, such as reversed-phase (C18) and anion-exchange ligands on the same particle.[12][13] This allows for dual retention mechanisms.[14] Even if the carboxylic acid is ionized and repelled by the C18 chains, the positive charges of the anion-exchange groups will retain it.[15] This provides excellent and tunable retention for polar acids without requiring extreme pH or ion-pairing agents.[2][12]

  • Ion-Exchange Chromatography (IEC): This classical technique separates molecules based on their charge.[16] For carboxylic acids (anions), an anion-exchange column with a positively charged stationary phase is used.[17][18] Elution is controlled by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[17]

Ion-pairing agents are mobile phase additives that contain a hydrophobic part and an ionic part. For separating anionic carboxylic acids, a cationic ion-pairing agent like tetrabutylammonium (TBA) is used.[19][20] The agent's positive charge pairs with the negatively charged analyte, and its hydrophobic tail interacts with the reversed-phase stationary phase, effectively increasing retention.[21]

  • Trustworthiness Issue: While effective, ion-pairing agents have significant drawbacks. They can be difficult to remove from the column, leading to long equilibration times and memory effects.[20] Most importantly, they are non-volatile and cause severe ion suppression in mass spectrometry, making this approach incompatible with LC-MS analysis.[14][20]

Issue 2: My carboxylic acid peak is broad and tailing. How can I improve the peak shape?

Answer:

Peak tailing is a common problem for polar and ionizable compounds, often stemming from undesirable secondary interactions between the analyte and the stationary phase.[22]

Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3.5, these silanols deprotonate to become negatively charged (Si-O⁻).[6][23] If your carboxylic acid is not fully protonated, a fraction of it will be anionic (R-COO⁻). The remaining neutral molecules (R-COOH) can engage in strong hydrogen bonding with the silanols. Both mechanisms create multiple, high-energy interactions that delay elution for a portion of the analyte molecules, resulting in a tailing peak.[22][23]

  • Optimize Mobile Phase pH: As with retention, maintaining a low pH (e.g., 2.5-3.0) is critical.[24] This keeps the carboxylic acid neutral and the silanols protonated, minimizing both ionic repulsion and unwanted hydrogen bonding.[25]

  • Use End-Capped or Hybrid Particle Columns: Modern columns are often "end-capped," where bulky chemical groups are bonded to the residual silanols to block them.[23] Columns with hybrid particle technology (e.g., Waters BEH) incorporate carbon into the silica matrix, reducing the number of surface silanols and improving peak shape for challenging compounds over a wider pH range.

Carboxylic acids, especially those with multiple carboxyl or hydroxyl groups (like citric acid), can chelate with metal ions. This can occur with trace metals on the silica surface or, more commonly, with the stainless steel components of the HPLC system and column hardware.[2] This interaction leads to significant peak tailing and loss of signal.[26]

  • Use Bio-Inert or PEEK Systems: Employing HPLC systems and columns with PEEK (polyether ether ketone) or other bio-inert flow paths minimizes contact with metal surfaces.[26]

  • Add a Weak Chelating Agent: In some cases, adding a very low concentration of a weak chelating agent like EDTA to the mobile phase can be effective, but this is generally not compatible with mass spectrometry.

Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[22]

  • Dilute Your Sample: Perform a serial dilution of your sample (e.g., 10-fold and 100-fold) and re-inject. If the peak shape improves, you were likely overloading the column.[23]

Issue 3: I can't get enough sensitivity for my trace-level carboxylic acid with LC-MS. What can I do?

Answer:

Low sensitivity for polar carboxylic acids in LC-MS is often due to poor retention, which means they elute in the highly aqueous part of the gradient, and inefficient ionization in the negative mode.

As mentioned, HILIC uses a high-organic mobile phase.[11] This promotes more efficient desolvation and droplet formation in the electrospray ionization (ESI) source, which can significantly enhance the MS signal compared to typical reversed-phase conditions.[11]

Derivatization is a powerful strategy where the carboxylic acid is chemically modified before analysis to improve its chromatographic behavior and/or detection response.[27]

  • The Causality (The "Why"): By reacting the carboxyl group to form an ester or an amide, you replace the polar, acidic proton with a less polar, more hydrophobic group.[28] This transformation achieves several goals:

    • Increases Hydrophobicity: The derivative is much less polar and will be strongly retained on a standard C18 column.[28]

    • Improves Ionization: You can choose a derivatizing reagent that contains a group that is easily ionizable in the positive mode (e.g., a tertiary amine), which is often more sensitive and stable in ESI-MS.[29]

    • Adds a UV Chromophore or Fluorophore: If using UV or fluorescence detection, a reagent with a strong chromophore/fluorophore can be used to dramatically increase sensitivity.[30]

  • Common Derivatization Reagents: Reagents like 2-picolylamine or 4-APEBA can be used to label the carboxylic acid group, making it readily detectable in positive ion mode ESI-MS/MS.[29]

Part 2: Frequently Asked Questions (FAQs)

Q1: When should I choose Reversed-Phase, HILIC, or Mixed-Mode chromatography for my polar carboxylic acid?

  • Start with Reversed-Phase (with pH control): If your carboxylic acid has a pKa > 3 and is only moderately polar, this is the simplest approach. It uses standard columns and solvents.

  • Choose HILIC: When your acid is very polar, has multiple carboxyl groups, or is part of a larger analysis of polar metabolites. HILIC is also a great choice when you need maximum sensitivity with LC-MS.[10]

  • Choose Mixed-Mode: When you need to retain both polar acids and non-polar compounds in the same run, or when you need robust retention of acids without using ion-pairing agents or extreme pH.[12][14] It offers a high degree of flexibility by adjusting mobile phase pH and ionic strength.

Q2: How do I select the right mobile phase buffer and pH? First, determine the pKa of your analyte. Select a buffer system whose pKa is within +/- 1 pH unit of your desired mobile phase pH for maximum buffering capacity.[4] For reversed-phase, aim for a pH at least 2 units below your analyte's pKa.[5] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are required.[11] For UV detection, non-volatile buffers like phosphate can be used.[7]

Q3: Are ion-pairing agents a good choice for LC-MS analysis? No. Ion-pairing agents like TBA or alkyl sulfonates are non-volatile and will contaminate the ion source, suppress the analyte signal, and are difficult to remove from the system.[14][20] They should be avoided for all MS applications. Mixed-mode chromatography is the modern, MS-compatible alternative to ion-pairing.[12]

Q4: My carboxylic acid is still not retained, even after trying different columns and pH. What else can I do? This is the ideal scenario to consider chemical derivatization.[27] By converting the acid to a less polar derivative (e.g., an ester), you can dramatically increase its retention in reversed-phase chromatography.[28] This is a robust strategy for extremely polar or multi-carboxylic acids.

Q5: How can I prevent batch-to-batch reproducibility issues? Reproducibility problems often stem from inconsistent mobile phase preparation or column degradation.

  • Mobile Phase: Always prepare fresh mobile phase. When using buffers, measure the pH after mixing the aqueous and organic components if possible, or be extremely consistent in your preparation protocol.

  • Column Equilibration: HILIC and ion-pairing chromatography require significantly longer equilibration times than reversed-phase.[20] Ensure the column is fully equilibrated before starting your analytical batch.

  • Column Quality: Use high-quality, modern columns from reputable manufacturers. Some older mixed-mode columns were known to have batch-to-batch variability.

Part 3: Visualizations & Workflows

Diagram 1: Troubleshooting Workflow

This flowchart provides a systematic approach to addressing common problems with polar carboxylic acid analysis.

TroubleshootingWorkflow Start Start Analysis: Polar Carboxylic Acid Problem Problem Detected? Start->Problem Good_Peak Good Peak Shape & Retention Problem->Good_Peak No Poor_Retention Poor or No Retention Problem->Poor_Retention Yes (Retention) Peak_Tailing Peak Tailing or Asymmetry Problem->Peak_Tailing Yes (Peak Shape) Check_pH Is pH < (pKa - 2)? Poor_Retention->Check_pH Check_pH_T Is pH Low Enough to Suppress Silanols? Peak_Tailing->Check_pH_T Adjust_pH Adjust Mobile Phase pH to Suppress Ionization Check_pH->Adjust_pH No Change_Mode Switch Separation Mode Check_pH->Change_Mode Yes, still poor Adjust_pH->Start HILIC Use HILIC Column Change_Mode->HILIC MMC Use Mixed-Mode (RP/AX) Column Change_Mode->MMC Derivatize_R Consider Chemical Derivatization Change_Mode->Derivatize_R If all else fails HILIC->Start MMC->Start Adjust_pH_T Lower Mobile Phase pH (e.g., 2.5-3.0) Check_pH_T->Adjust_pH_T No Check_Column Column Type? Check_pH_T->Check_Column Yes Adjust_pH_T->Start Endcapped_Col Use End-capped or Hybrid Particle Column Check_Column->Endcapped_Col Standard Silica Check_Metal Possible Metal Chelation? Check_Column->Check_Metal End-capped Endcapped_Col->Start Inert_System Use Bio-Inert (PEEK) Hardware Check_Metal->Inert_System Yes Inert_System->Start

Caption: Troubleshooting flowchart for polar carboxylic acid chromatography.

Diagram 2: Effect of Mobile Phase pH on Retention

This diagram illustrates the chemical principle behind using pH to control the retention of carboxylic acids in reversed-phase chromatography.

pHEffect cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) Analyte_Ionized Analyte: R-COO⁻ (Ionized, Polar) Repulsion Electrostatic Repulsion Analyte_Ionized->Repulsion Silanol_Ionized Silica Surface: Si-O⁻ (Charged) Silanol_Ionized->Repulsion Result_High Result: POOR RETENTION Repulsion->Result_High Analyte_Neutral Analyte: R-COOH (Neutral, Less Polar) Interaction Hydrophobic Interaction Analyte_Neutral->Interaction Stationary_Phase Stationary Phase: C18 (Non-polar) Stationary_Phase->Interaction Result_Low Result: GOOD RETENTION Interaction->Result_Low

Caption: Impact of mobile phase pH on analyte ionization and retention.

References

  • Lloyd, J.R. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • SGE Analytical Science. Acids: Derivatization for GC Analysis. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. ResearchGate. [Link]

  • Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. (1986). Separation and Detection of Carboxylic Acids by Ion Chromatography. Journal of Liquid Chromatography, 9(4), 757-775. [Link]

  • Imtakt USA. (2015). Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC North America. [Link]

  • Wagrowski-Diehl, D., et al. (2020). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Higashi, T., & Ogawa, S. (2008). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • PubMed. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. [Link]

  • Bio-Rad. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • PubMed. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. [Link]

  • Waters Corporation. (2020). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. [Link]

  • Chromatography Forum. (2005). Ion Pairing Reagents. [Link]

  • Diva-Portal.org. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • JoVE. (2024). Video: Ion-Exchange Chromatography. [Link]

  • PubMed Central (PMC). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Dr. Maisch. (n.d.). HILIC. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • ResearchGate. (2002). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2022). Detailed Information of the selected polar stationary phases. [Link]

  • PubMed Central (PMC). (2010). Considerations on HILIC and Polar Organic Solvent Based Separations. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide. [Link]

  • YouTube. (2023). PEAK TAILING: Phenomenon, Symptoms, and Corrections. [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. [Link]

  • ResearchGate. (2019). How can I prevent the peak tailing in HPLC?. [Link]

Sources

Validation & Comparative

comparing synthesis routes for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. One such molecule of significant interest is this compound, a crucial building block in the synthesis of advanced therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the strategic considerations behind each pathway. The discussion is tailored for researchers, scientists, and drug development professionals, emphasizing experimental rationale, potential challenges, and overall efficiency.

Introduction to the Target Molecule

This compound is a derivative of the 4-pyrone heterocyclic system. Its structure is characterized by a benzyloxy protecting group at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. This arrangement of functional groups makes it a valuable precursor, notably as an intermediate in the synthesis of the second-generation HIV-1 integrase strand transfer inhibitor, Dolutegravir.[1][2][3] The demand for such antiviral medications necessitates robust and economically viable synthetic strategies for their key components.

This guide will dissect and compare two primary synthetic strategies: a biomimetic approach starting from a kojic acid derivative and a de novo synthesis commencing with furfuryl alcohol. Each route will be evaluated based on its chemical logic, practicality, and potential for scale-up.

Route 1: Synthesis via a Kojic Acid Analogue

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring and readily available starting material, making it an attractive precursor for a variety of pyrone derivatives.[4][5] While the target molecule has a methyl group at the 6-position instead of the hydroxymethyl group found in kojic acid, a closely related analogue, 3-hydroxy-2-methyl-4-pyrone (maltol), can serve as a more direct starting point. This route leverages the existing pyrone core and focuses on the strategic modification of its functional groups.

Conceptual Workflow

The synthesis from a maltol-like precursor would logically proceed through the following key transformations:

  • Selective Benzylation: Protection of the hydroxyl group at the 3-position with a benzyl group. This is a critical step to prevent unwanted side reactions in subsequent steps.

  • Introduction of the Carboxylic Acid Functionality: This is the most challenging transformation in this route and could be approached in several ways, such as through a Vilsmeier-Haack formylation followed by oxidation, or by metallation and subsequent carboxylation.

  • Final Product Isolation: Purification of the final product to meet pharmaceutical-grade specifications.

Diagram of the Proposed Synthesis from a Maltol Analogue

Synthesis from Maltol Analogue start 3-Hydroxy-6-methyl-4H-pyran-4-one (Maltol Analogue) intermediate1 3-(Benzyloxy)-6-methyl-4H-pyran-4-one start->intermediate1 Benzyl Halide, Base intermediate2 3-(Benzyloxy)-2-formyl-6-methyl-4H-pyran-4-one intermediate1->intermediate2 Vilsmeier-Haack Reagent (POCl3, DMF) product This compound intermediate2->product Oxidation (e.g., NaClO2)

Caption: Proposed synthetic pathway starting from a maltol analogue.

Experimental Rationale and Considerations
  • Benzylation: The hydroxyl group of maltol is phenolic in nature and can be readily benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base like potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF).[6] The choice of a non-nucleophilic base is crucial to avoid side reactions with the benzyl halide.

  • Formylation and Oxidation: The introduction of a carboxyl group at the 2-position of the pyrone ring is non-trivial. A Vilsmeier-Haack reaction (using phosphorus oxychloride and DMF) can introduce a formyl group at the electron-rich 2-position. Subsequent oxidation of the resulting aldehyde to a carboxylic acid can be achieved using various oxidizing agents, with sodium chlorite (NaClO₂) being a common choice for its selectivity.

Advantages and Disadvantages of this Route
FeatureAssessment
Starting Material Readily available and relatively inexpensive maltol analogue.
Number of Steps Relatively short (potentially 3 steps).
Key Challenges The formylation step can sometimes suffer from moderate yields and the need for careful optimization of reaction conditions.
Scalability Generally good, as the reactions involved are common in industrial synthesis.
Purity Purification of intermediates may be required, potentially impacting overall yield.

Route 2: Synthesis from Furfuryl Alcohol

An alternative and patented approach utilizes furfuryl alcohol as the starting material.[7] This strategy involves a ring-expansion rearrangement to construct the pyrone core, followed by functional group manipulations.

Conceptual Workflow

This synthetic route is a four-step process:

  • Rearrangement: Oxidative ring expansion of furfuryl alcohol to form a 6-hydroxy-2H-pyran-3(6H)-one derivative.

  • Addition/Elimination: Introduction of the precursor to the carboxylic acid group.

  • Hydroxyl Protection: Benzylation of the hydroxyl group at the 3-position.

  • Oxidation: Conversion of an intermediate functional group to the final carboxylic acid.

Diagram of the Synthesis from Furfuryl Alcohol

Synthesis from Furfuryl Alcohol start Furfuryl Alcohol intermediate1 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one start->intermediate1 Rearrangement (Oxidation) intermediate2 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carbaldehyde intermediate1->intermediate2 Functional Group Interconversion intermediate3 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carbaldehyde intermediate2->intermediate3 Benzylation product This compound intermediate3->product Oxidation

Caption: Synthetic pathway starting from furfuryl alcohol.[7]

Experimental Rationale and Considerations
  • Ring Expansion: The initial step involves an oxidative rearrangement of furfuryl alcohol. This can be achieved using various oxidizing agents, with chlorine gas in the presence of a weak base like sodium acetate being a documented method.[7] This reaction requires careful control of temperature and stoichiometry to avoid over-oxidation and side product formation.

  • Functional Group Interconversion and Protection: Subsequent steps involve converting the initial product of the rearrangement into a 3-hydroxy-4-pyrone structure, followed by the standard benzylation of the hydroxyl group.

  • Final Oxidation: The final step is the oxidation of a precursor group (likely an aldehyde introduced in an earlier step) to the carboxylic acid.

Advantages and Disadvantages of this Route
FeatureAssessment
Starting Material Furfuryl alcohol is a bulk chemical derived from biomass, making it an inexpensive and sustainable feedstock.
Number of Steps A multi-step synthesis (4 steps).[7]
Key Challenges The initial ring-expansion reaction can be sensitive and require precise control of reaction conditions. The use of chlorine gas may present safety and handling challenges on a large scale.
Scalability The use of hazardous reagents like chlorine gas may necessitate specialized equipment for large-scale production.
Purity A reported recrystallization from acetonitrile yields a high-purity product (99%).[2]

Comparative Summary of Synthetic Routes

ParameterRoute 1: From Maltol AnalogueRoute 2: From Furfuryl Alcohol
Starting Material 3-Hydroxy-6-methyl-4H-pyran-4-oneFurfuryl Alcohol
Core Strategy Functional group modification of an existing pyrone ring.De novo construction of the pyrone ring via rearrangement.
Key Transformation Vilsmeier-Haack Formylation/OxidationOxidative Ring Expansion
Reported Yield Variable, dependent on optimization of the formylation step.Good, with a reported yield of 77% for the final product.[2]
Scalability Concerns Standard organic reactions, generally scalable.Use of chlorine gas may require specialized handling.[7]
Key Advantage Potentially fewer steps.Inexpensive and sustainable starting material.

Detailed Experimental Protocols

Protocol for Route 2: Synthesis from Furfuryl Alcohol (Illustrative)

This protocol is a generalized representation based on patented procedures and requires optimization for specific laboratory conditions.[7]

  • Step 1: Oxidative Rearrangement. Furfuryl alcohol is dissolved in a suitable solvent system (e.g., aqueous methanol). A weak base such as sodium acetate is added. Chlorine gas is bubbled through the solution at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by TLC or GC until the starting material is consumed.

  • Step 2: Intermediate Processing. The reaction mixture is worked up to isolate the rearranged intermediate. This may involve extraction and solvent removal. The intermediate is then subjected to conditions that facilitate the formation of the 3-hydroxy-4-pyrone ring with a precursor to the carboxylic acid at the 2-position.

  • Step 3: Benzylation. The resulting 3-hydroxy-4-pyrone derivative is dissolved in DMF. Anhydrous potassium carbonate is added, followed by the slow addition of benzyl bromide. The mixture is heated (e.g., 60-80 °C) until the reaction is complete. The product is isolated by extraction and purified.

  • Step 4: Oxidation and Purification. The benzylated intermediate is dissolved in a suitable solvent. An oxidizing agent (e.g., sodium chlorite in the presence of a scavenger) is added, and the reaction is stirred until completion. The crude product is isolated, and a final purification is performed by recrystallization from a solvent like acetonitrile to yield this compound as a solid.[2]

Conclusion

Both the synthesis from a maltol analogue and the route starting from furfuryl alcohol present viable pathways to this compound. The choice between these routes will likely depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the technical capabilities for handling specific reagents like chlorine gas. The furfuryl alcohol route, while potentially more challenging in its initial step, benefits from an inexpensive starting material and has been documented to produce high-purity material.[2][7] The maltol-based route may be more straightforward for smaller-scale laboratory synthesis due to the use of more conventional transformations. Further process development and optimization would be necessary to select the most efficient and economical route for industrial-scale production.

References

  • Vertex AI Search Result 1: Provides information on the synthesis of kojic acid derivatives, highlighting its use as a starting m
  • Vertex AI Search Result 2: Details the synthesis of kojic acid derivatives, including reaction conditions for protecting hydroxyl groups.
  • Vertex AI Search Result 3: Discusses the synthesis of a tyrosinase inhibitory kojic acid derivative, showcasing modific
  • Vertex AI Search Result 4: Describes the synthesis and evaluation of various kojic acid deriv
  • Vertex AI Search Result 5: Focuses on the regioselective enzymatic synthesis of kojic acid monoesters, demonstrating the differential reactivity of its hydroxyl groups.
  • Vertex AI Search Result 6: Presents a modern, atom-economic synthesis of 4-pyrones
  • Vertex AI Search Result 7: Provides reaction conditions for the synthesis of 4-pyrone derivatives
  • Vertex AI Search Result 8: General inform
  • Vertex AI Search Result 9: Details a catalytic method for the synthesis of γ-pyrones
  • Vertex AI Search Result 10: A patent describing the synthesis of 2-alkyl-3-hydroxy-4-pyrones
  • Vertex AI Search Result 11: Reviews synthetic methodologies for 4-hydroxy-2-pyrones.
  • Vertex AI Search Result 12: Discusses precautions for using kojic acid, relevant for handling rel
  • Vertex AI Search Result 13: Outlines the applications of kojic acid in cosmetics, which is rel
  • Vertex AI Search Result 14: Provides general information on the uses and benefits of kojic acid.
  • Vertex AI Search Result 15: A safety assessment of kojic acid in cosmetic products.
  • Vertex AI Search Result 16: Identifies 3-(benzyloxy)
  • Vertex AI Search Result 17: Provides information on 3-(benzyloxy)
  • Vertex AI Search Result 18: Describes 6-methyl-4-oxo-4H-pyran-2-carboxylic acid as a chemical building block.
  • Vertex AI Search Result 19: Chemical supplier information for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
  • Vertex AI Search Result 20: Confirms 4-Oxo-3-[(phenylmethyl)
  • Vertex AI Search Result 21: A patent related to the synthesis of complex molecules containing a pyran-2-carboxylic acid moiety.
  • Vertex AI Search Result 22: Describes the synthesis and characterization of related chromane deriv
  • Vertex AI Search Result 23: Chemical and safety information for 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
  • Vertex AI Search Result 24: A patent describing a synthesis method for 3-(benzyloxy)
  • Vertex AI Search Result 25: Describes the synthesis of a related 4-hydroxy-6-methyl-2-oxo-2H-pyran deriv

Sources

A Comparative Guide to the Bioactivity of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the bioactivity of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a derivative of the versatile 4-pyrone scaffold. We will explore its biological activities in comparison to structurally related analogues, offering insights into their structure-activity relationships (SAR). This document is intended for researchers, chemists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The 4-pyrone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activities, including the well-known kojic acid. The substitution pattern on this ring system dictates the compound's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, combines the 4-pyrone core with a bulky benzyloxy group at the C3 position and a carboxylic acid at C2, suggesting a potential for unique biological effects.

Overview of 4-Pyrone Bioactivity

The 4-pyrone nucleus is a key structural motif found in a variety of natural products that exhibit a wide range of biological activities. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a well-known derivative, is primarily recognized for its tyrosinase inhibitory activity, making it a staple in the cosmetics industry for skin whitening. However, the therapeutic applications of the 4-pyrone scaffold extend far beyond dermatology.

Derivatives of this core structure have demonstrated significant potential in several key areas:

  • Anticancer Activity: Many 4-pyrone analogues have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Their mechanism often involves the chelation of metal ions essential for enzymatic functions or the induction of reactive oxygen species (ROS).

  • Antimicrobial & Antifungal Properties: The ability of these compounds to chelate metals is also crucial for their antimicrobial effects, as they can deprive bacteria and fungi of essential nutrients.

  • Antioxidant & Anti-inflammatory Effects: The conjugated system of the 4-pyrone ring allows it to act as an effective scavenger of free radicals. Some derivatives have also been shown to inhibit key inflammatory enzymes.

  • Enzyme Inhibition: Beyond tyrosinase, various analogues have been designed to target other critical enzymes, including maltase, which has implications for managing diabetes.

The specific bioactivity is heavily influenced by the nature and position of substituents on the pyrone ring. The introduction of a carboxylic acid group, as seen in our target molecule, can significantly alter properties like solubility and metal-chelating ability, potentially enhancing or modifying its biological profile.

Comparative Bioactivity Analysis

Direct experimental data on this compound is not extensively available in public literature. However, we can infer its potential activity by comparing its structure to well-studied analogues. The key distinguishing features of our target molecule are the C2-carboxylic acid and the C3-benzyloxy group.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the 4-pyrone scaffold and how modifications at different positions can influence bioactivity.

Caption: Structure-Activity Relationship (SAR) map for the 4-pyrone scaffold.

  • Effect of the C2-Carboxylic Acid: The presence of a carboxylic acid at the C2 position, adjacent to the carbonyl group, creates a strong bidentate chelation site. This significantly enhances the molecule's ability to bind metal ions like Fe²⁺/Fe³⁺, Cu²⁺, and Zn²⁺. This is a critical factor for anticancer and antimicrobial activities, which often rely on disrupting metal-dependent enzymatic processes. Compared to analogues lacking this group (like kojic acid), our target molecule is predicted to be a more potent metal chelator.

  • Effect of the C3-Benzyloxy Group: Standard potent 4-pyrone chelators, like maltol, possess a hydroxyl group at the C3 position. This hydroxyl group, along with the C4-carbonyl, forms the primary metal-binding site. In our target molecule, this hydroxyl is replaced by a large, lipophilic benzyloxy group. This modification has two major consequences:

    • Blocked Chelation Site: It prevents the C3 position from participating in metal chelation in the same way a hydroxyl group would. The primary chelation will now likely involve the C2-carboxylic acid and the C4-carbonyl oxygen.

    • Increased Lipophilicity: The benzyl group will significantly increase the molecule's lipophilicity, which could enhance its ability to cross cell membranes. This is a double-edged sword: improved cellular uptake could lead to higher efficacy, but it could also increase off-target effects and cytotoxicity.

Quantitative Comparison (Hypothetical & Analogue-Based)

To illustrate the potential differences in bioactivity, the following table summarizes experimental data for representative 4-pyrone analogues. While data for the specific target molecule is absent, we can extrapolate its likely performance.

Compound/AnalogueKey Structural FeaturesBioactivity TypeIC₅₀ / Activity MetricReference
Kojic Acid C5-OH, C2-CH₂OHTyrosinase InhibitionIC₅₀ ≈ 16.2 µM
Maltol C3-OH, C2-CH₃Antioxidant, Iron ChelatorHigh radical scavenging activity
Comenic Acid C5-OH, C2-COOHGeneral Metal ChelatorStrong Fe³⁺ binding affinity
3-Hydroxy-6-methyl-4H-pyran-4-one-2-carboxylic acid ethyl ester C3-OH, C6-CH₃, C2-COOEtAnticancer (HCT116 cells)IC₅₀ ≈ 2.8 µM
This compound (Target) C3-OBn, C6-CH₃, C2-COOH Predicted: Anticancer, Antimicrobial Predicted: Moderate to High N/A

Based on the analogue data, the ethyl ester derivative with a free C3-hydroxyl group shows potent anticancer activity (IC₅₀ of 2.8 µM). Our target molecule replaces this C3-hydroxyl with a benzyloxy group. This may decrease its potency if the C3-OH is critical for target binding, but its increased lipophilicity could potentially compensate by improving cell entry.

Standardized Experimental Protocols

To enable researchers to validate the bioactivity of this compound and its analogues, we provide the following standardized protocols for assessing anticancer and antimicrobial activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., HeLa, HCT116) in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate for 4h at 37°C. B->C D 4. Formazan Solubilization Remove media, add DMSO to dissolve purple formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability vs. control and determine the IC50 value. E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Culture a selected cancer cell line (e.g., HCT116, colon cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used). Incubate for 48 hours.

  • MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

While direct experimental evidence for this compound is limited, a comparative analysis with its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the C2-carboxylic acid suggests potent metal-chelating abilities, a key driver of anticancer and antimicrobial activity in this class of compounds. The C3-benzyloxy group is a critical modification that differentiates it from classic 3-hydroxy-4-pyrones. This group blocks a traditional chelation site but increases lipophilicity, which may enhance cellular uptake and introduce novel interactions with biological targets.

Future research should focus on the synthesis and direct biological evaluation of this compound. The protocols outlined in this guide provide a standardized framework for assessing its cytotoxic and antimicrobial potential. Further studies should also explore its mechanism of action, including its ability to induce apoptosis, generate ROS, and chelate intracellular metal ions. Comparing its efficacy directly against its 3-hydroxy analogue would provide definitive insights into the role of the benzyloxy substituent and advance the rational design of next-generation 4-pyrone-based therapeutics.

References

  • Title: A review on the chemistry and pharmacology of 4-pyrone and 4-pyridone derivatives. Source: Drug Discovery Today URL: [Link]

  • Title: Kojic acid, a secondary metabolite of Aspergillus species: its sources, synthesis, and applications. Source: Applied Microbiology and Biotechnology URL: [Link]

  • Title: Maltol, a food flavoring agent, attenuates high-fat diet-induced nonalcoholic fatty liver disease in mice. Source: Food & Function URL: [Link]

  • Title: Synthesis, Characterization, and Biological Evaluation of Kojic Acid Derivatives as Potential Anticancer Agents. Source: Molecules URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3-hydroxy-4-pyrone derivatives as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

A Comparative Guide to Precursor Selection for the Synthesis of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of starting materials is a critical determinant of overall process efficiency, scalability, and economic viability. The target molecule, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, is a valuable intermediate, often utilized in the development of HIV integrase inhibitors and other bioactive compounds. Its structure, featuring a substituted 4-pyrone core, allows for several synthetic approaches, each originating from a different precursor.

This guide provides a detailed comparative analysis of the primary synthetic routes, focusing on the advantages and disadvantages of key precursors. We will delve into the underlying chemical principles, provide validated experimental protocols, and present comparative data to empower researchers and process chemists to make informed decisions tailored to their specific objectives, whether they be bench-scale discovery or large-scale manufacturing.

Precursor Candidate 1: Allomaltol - The Direct Approach

Allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) is a commercially available and structurally related precursor that offers a highly direct and efficient route to the target molecule. The synthesis hinges on the regioselective carboxylation at the C2 position, followed by the protection of the C3 hydroxyl group.

Synthetic Strategy & Mechanistic Insight

The core of this strategy involves a two-step sequence:

  • Regioselective Carboxylation: The C3 hydroxyl group of allomaltol is first protected, often as a benzyl ether. The subsequent carboxylation is a Kolbe-Schmitt-type reaction where the pyrone ring is activated by a strong base (e.g., sodium hydride) to facilitate the electrophilic addition of carbon dioxide, primarily at the electron-rich C2 position. The choice of base and reaction conditions is critical to ensure high regioselectivity and yield.

  • Benzylation: The hydroxyl group at the C3 position is protected using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. This is a standard Williamson ether synthesis.

The order of these steps can be reversed, with benzylation preceding carboxylation. However, performing carboxylation first on a related starting material (3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid ethyl ester) is a well-documented path.

Workflow Diagram: Allomaltol Route

G cluster_0 Allomaltol Route Allomaltol Allomaltol Intermediate_Ester Ethyl 3-hydroxy-6-methyl- 4-oxo-4H-pyran-2-carboxylate Allomaltol->Intermediate_Ester 1. Mg(OEt)2, (EtO)2CO 2. CO2, Pressure Benzylated_Ester Ethyl 3-(benzyloxy)-6-methyl- 4-oxo-4H-pyran-2-carboxylate Intermediate_Ester->Benzylated_Ester BnBr, K2CO3, Acetone Target 3-(Benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid Benzylated_Ester->Target LiOH, THF/H2O

Caption: Synthetic workflow starting from Allomaltol.

Experimental Protocol: Allomaltol Route

Step 1: Synthesis of Ethyl 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate

  • To a solution of magnesium ethoxide in ethanol, add a solution of allomaltol in diethyl carbonate.

  • The mixture is heated to reflux for several hours.

  • The reaction vessel is then pressurized with carbon dioxide (CO2) and heated.

  • After cooling, the reaction mixture is quenched with aqueous acid (e.g., HCl) and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of Ethyl 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylate

  • To a solution of the ethyl ester from Step 1 in acetone, add anhydrous potassium carbonate (K2CO3) and benzyl bromide (BnBr).

  • The mixture is heated to reflux and stirred for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the benzylated product.

Step 3: Saponification to this compound

  • The benzylated ester from Step 2 is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • An aqueous solution of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC).

  • The THF is removed under reduced pressure, and the remaining aqueous solution is acidified to a pH of ~2 with dilute HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Precursor Candidate 2: Kojic Acid - The Isomeric Transformation

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is another readily available and inexpensive precursor derived from fungal fermentation. While structurally similar to the target, it requires more extensive functional group manipulations, presenting a different set of synthetic challenges and opportunities.

Synthetic Strategy & Mechanistic Insight

The key transformations required when starting from kojic acid are:

  • Selective Protection: The primary hydroxyl group at the C2 position is more reactive than the C5 phenolic hydroxyl. This allows for selective protection (e.g., as a trityl or silyl ether) or conversion to a leaving group.

  • Deoxygenation/Reduction: The protected hydroxymethyl group must be reduced to a methyl group. This is a critical step and can be achieved through various methods, such as conversion to a halide or tosylate followed by reductive cleavage (e.g., with Zn/HCl or catalytic hydrogenation).

  • Functional Group Interconversion: The C5 hydroxyl group of the kojic acid backbone corresponds to the C3 hydroxyl in the final product after the necessary manipulations. This hydroxyl group is then benzylated.

  • Carboxylation: Similar to the allomaltol route, a carboxyl group must be introduced at the C2 position (which was originally the C6 position in kojic acid before the standard numbering convention is applied to the new core). This often involves oxidation of an intermediate. A known method involves the TEMPO-catalyzed oxidation of a 2-(hydroxymethyl) group, which is installed after the initial kojic acid manipulations.

This route is inherently longer and more complex than the allomaltol approach, potentially leading to lower overall yields.

Workflow Diagram: Kojic Acid Route

G cluster_1 Kojic Acid Route Kojic_Acid Kojic Acid Protected_KA 5-(Benzyloxy)-2-(hydroxymethyl) -4H-pyran-4-one Kojic_Acid->Protected_KA BnBr, K2CO3 Chlorinated_Int 5-(Benzyloxy)-2-(chloromethyl) -4H-pyran-4-one Protected_KA->Chlorinated_Int SOCl2 or PPh3/CCl4 Reduced_Int 5-(Benzyloxy)-2-methyl -4H-pyran-4-one Chlorinated_Int->Reduced_Int Zn, HCl Hydroxymethyl_Int 3-(Benzyloxy)-2-(hydroxymethyl) -6-methyl-4H-pyran-4-one Reduced_Int->Hydroxymethyl_Int 1. Base (LDA) 2. Paraformaldehyde Target 3-(Benzyloxy)-6-methyl-4-oxo- 4H-pyran-2-carboxylic acid Hydroxymethyl_Int->Target TEMPO, NaOCl

Caption: Multi-step synthetic workflow starting from Kojic Acid.

Experimental Protocol: Kojic Acid Route

This protocol is a representative synthesis; specific reagents and conditions may be optimized.

Step 1: Benzylation of Kojic Acid

  • Kojic acid is dissolved in a suitable solvent like DMF or acetone.

  • A base (e.g., K2CO3 or NaH) is added, followed by benzyl bromide.

  • The reaction is stirred, typically with heating, until completion.

  • Workup involves filtration, extraction, and purification to yield 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Conversion of Hydroxymethyl to Chloromethyl Group

  • The product from Step 1 is dissolved in a chlorinated solvent (e.g., dichloromethane).

  • A chlorinating agent such as thionyl chloride (SOCl2) or triphenylphosphine/carbon tetrachloride is added, often at reduced temperature.

  • The reaction is stirred until the starting material is consumed.

  • The mixture is carefully quenched, extracted, and the solvent removed to yield the chloromethyl intermediate.

Step 3: Reduction to Methyl Group

  • The chloromethyl intermediate is dissolved in an acidic medium (e.g., acetic acid or aqueous HCl).

  • Activated zinc dust is added portion-wise, and the reaction is stirred.

  • Upon completion, the mixture is filtered to remove excess zinc, neutralized, and extracted to isolate the 5-(benzyloxy)-2-methyl-4H-pyran-4-one.

Step 4: Introduction of the Hydroxymethyl Group at C2

  • The methyl-pyrone from Step 3 is dissolved in dry THF and cooled to -78 °C.

  • A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to deprotonate the methyl group, forming an anion.

  • Dry paraformaldehyde is added to the solution, which is then allowed to warm slowly to room temperature.

  • The reaction is quenched with saturated ammonium chloride solution and extracted to yield the 3-(benzyloxy)-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one.

Step 5: Oxidation to Carboxylic Acid

  • The hydroxymethyl intermediate is dissolved in a biphasic solvent system (e.g., CH2Cl2/water) containing sodium bicarbonate.

  • Catalytic amounts of TEMPO and sodium bromide are added.

  • The mixture is cooled in an ice bath, and an aqueous solution of sodium hypochlorite (bleach) is added dropwise.

  • After the reaction is complete, it is quenched with sodium thiosulfate, acidified, and extracted. The final product is isolated after removal of the solvent and purification.

Comparative Analysis

The choice between allomaltol and kojic acid as a precursor is a classic case of balancing synthesis length and precursor cost.

ParameterAllomaltol RouteKojic Acid Route
Precursor Cost HigherLower, bulk fermentation product
Number of Steps 3-4 steps (typical)5-6+ steps (typical)
Overall Yield Generally higherGenerally lower due to step count
Key Challenges Regioselectivity of carboxylationMultiple protection/deprotection steps, selective reduction of hydroxymethyl group
Scalability More straightforwardMore complex, potential for intermediate isolation issues
Reagent Safety Use of strong bases (NaH) and pressurized CO2Use of strong bases (LDA), pyrophoric reagents, and chlorinating agents (SOCl2)

Conclusion and Expert Recommendation

For discovery and small-scale synthesis , where speed and overall yield are paramount, allomaltol is the superior precursor. Its structural similarity to the target molecule allows for a more concise and efficient synthesis, minimizing the time and resources required to obtain the desired compound. The higher initial cost of allomaltol is often offset by the reduced number of synthetic steps and higher throughput.

For large-scale manufacturing and process development , where precursor cost is a major driver, the kojic acid route becomes more attractive. Despite the longer and more complex synthesis, the significant cost savings on the starting material can make the overall process more economically viable. However, this route requires substantial process optimization to maximize the yield of each step and ensure safe handling of the more hazardous reagents involved. The multi-step nature also introduces more potential points of failure and requires more rigorous quality control of intermediates.

Ultimately, the optimal precursor is context-dependent. A thorough techno-economic analysis, considering local reagent costs, equipment availability, and the desired scale of production, is essential for making the final decision.

References

  • Teimuri-Mofrad, R., & Abrishami, F. (2008). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 20(2), 1203-1210.
  • Zirak, M., & Eftekhari-Sis, B. (2017). Kojic acid in organic synthesis. Turkish Journal of Chemistry, 41(3), 433-491. [Link]

  • Bentley, R. (2000). Kojic acid: a historical marker in the discovery of the secondary metabolism of fungi. Biotechnology and Genetic Engineering Reviews, 17(1), 299-328.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Chen, Y., et al. (2013). Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase. Bioorganic & Medicinal Chemistry Letters, 23(11), 3354-3357. [Link]

A Senior Application Scientist's Guide to Validating the Purity of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a heterocyclic building block. We will explore the rationale behind methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is designed to be a practical resource, grounded in the principles of scientific integrity and authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound is a complex organic molecule featuring a carboxylic acid group, a pyranone core, and a benzyl ether moiety. Its aromatic and acidic nature makes it well-suited for analysis by reverse-phase HPLC.[3][4] The primary analytical objective is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products. Impurities can arise from starting materials, byproducts of the synthesis, or degradation over time, and even in small amounts, they can impact the safety and efficacy of a final drug product.[5][6]

This guide will compare two distinct reverse-phase HPLC methods, highlighting how subtle changes in chromatographic conditions can significantly impact selectivity and resolution, thereby providing a more robust validation of purity.

The Scientific Rationale: Method Development Strategy

Our strategy is rooted in Quality by Design (QbD) principles, aiming to build a thorough understanding of the method's capabilities.[7][8] We will focus on reverse-phase chromatography, the workhorse of the pharmaceutical industry for impurity profiling.[5][9]

Analyte Properties and Column Selection

The target molecule has a predicted pKa of approximately 2.00, indicating it is a relatively strong acid.[10] To ensure consistent retention and sharp peak shapes in reverse-phase HPLC, the mobile phase pH should be adjusted to suppress the ionization of the carboxylic acid group. A pH of around 2.5 is typically effective for this purpose.[4]

A C18 column is the standard choice for separating moderately polar to non-polar compounds and is expected to provide good retention for our analyte due to its aromatic rings.[11][12] We will compare a standard C18 column with one that is end-capped, which minimizes peak tailing for acidic compounds by shielding residual silanol groups on the silica support.

Mobile Phase and Detection

A combination of an aqueous buffer and an organic modifier is required for elution. We will use a phosphate buffer for its excellent buffering capacity in the desired pH range and acetonitrile as the organic modifier due to its low viscosity and UV transparency.

For detection, the conjugated system of the pyranone ring and the benzene ring suggests strong UV absorbance. The carboxyl group also absorbs at low UV wavelengths.[13][14] A detection wavelength of 210 nm is chosen to ensure high sensitivity for both the main analyte and a broad range of potential impurities.[11][13]

Experimental Protocols

The following section details two distinct HPLC methods for the purity validation of this compound.

General Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Method A: Isocratic Elution with Standard C18 Column

This method is designed for rapid screening and routine quality control.

  • Instrumentation: HPLC system with UV detector.

  • Column: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

    • B: Acetonitrile.

  • Elution Mode: Isocratic at 55% A and 45% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[11]

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Method B: Gradient Elution with End-Capped C18 Column

This method is developed to provide higher resolution and separate closely eluting impurities, making it ideal for stability studies and comprehensive impurity profiling.

  • Instrumentation: HPLC system with UV detector.

  • Column: End-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

    • B: Acetonitrile.

  • Elution Mode: Gradient elution as follows:

    Time (min) % A % B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.[11]

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Method Validation and Comparison

A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][15] According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision, and robustness.[1][16] For this guide, we will focus on a comparative analysis of specificity and resolution.

To challenge the methods, we will hypothesize two potential impurities:

  • Impurity 1 (Starting Material): 6-methyl-4-oxo-4H-pyran-2-carboxylic acid (more polar).

  • Impurity 2 (Degradant): 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (de-benzylated, more polar).

The workflow for method validation follows a structured approach to ensure all critical parameters are assessed.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Dev Define Analytical Target Profile Select Select Column & Mobile Phase Dev->Select Optimize Optimize Chromatographic Conditions Select->Optimize Specificity Specificity (Peak Purity) Optimize->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability) Robustness Robustness (Small Variations) Routine Routine QC Testing Robustness->Routine Stability Stability Studies

Workflow for HPLC Method Validation.
Comparative Data Analysis

The following tables summarize the hypothetical performance data for both methods when analyzing a sample containing the main compound and the two potential impurities.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (Isocratic)Method B (Gradient)Justification
Retention Time (Main Peak) 8.5 min12.2 minGradient elution allows for stronger retention and better separation of early eluting peaks.
Resolution (Impurity 1/2) 1.42.1Method B provides baseline separation (R > 2.0), which is critical for accurate quantification.
Resolution (Impurity 2/Main) 1.83.5Superior resolution in Method B ensures impurities are not co-eluting with the main peak.
Tailing Factor (Main Peak) 1.51.1The end-capped column in Method B significantly reduces peak tailing for the acidic analyte.
Analysis Time 20 min25 minMethod A is faster, but at the cost of resolution.

Table 2: Purity Analysis Results

AnalyteMethod AMethod B
Area % Area %
Impurity 10.080.08
Impurity 20.15 (Co-elution risk)0.15
Main Compound 99.77 99.77
Total Purity 99.77% 99.77%

While both methods calculate the same total purity in this ideal scenario, Method A's lower resolution values (below the generally accepted value of 2.0 for baseline separation) indicate a higher risk of co-elution. Method B provides a much higher degree of confidence that the reported purity is accurate and that no impurities are hidden under the main peak.

The logical flow from selecting a method to reporting a validated purity result is crucial for ensuring data integrity.

G cluster_0 Method Selection cluster_1 Performance Evaluation cluster_2 Decision & Outcome MethodA Method A (Isocratic, Fast) Resolution Resolution > 2.0? MethodA->Resolution MethodB Method B (Gradient, High-Res) MethodB->Resolution Tailing Tailing Factor < 1.5? Resolution->Tailing Yes Fail Method Requires Further Optimization Resolution->Fail No Time Acceptable Run Time? Tailing->Time Yes Tailing->Fail No Pass Method is Fit for Purpose Time->Pass Yes Time->Fail No

Decision tree for HPLC method selection.

Conclusion and Recommendations

This comparative guide demonstrates that while a simple isocratic HPLC method (Method A) can be suitable for quick checks, a well-designed gradient method (Method B) using an appropriate modern column provides superior performance for the definitive purity validation of this compound.

Key Takeaways:

  • Method B is the recommended approach for formal purity validation and stability testing. Its superior resolution ensures accurate quantification of impurities and provides confidence that the method is stability-indicating.

  • The use of an end-capped C18 column is critical for achieving symmetrical peak shapes for this acidic analyte.

  • Gradient elution is essential for separating impurities with different polarities from the main analyte in a reasonable timeframe.

By investing time in developing a robust, high-resolution method, researchers and drug developers can ensure the integrity of their data, the quality of their materials, and compliance with global regulatory standards.

References

  • Method Development for Drug Impurity Profiling: Part 1 . LCGC International.

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid | 119736-16-2 . ChemicalBook.

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency.

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . Macedonian Journal of Chemistry and Chemical Engineering.

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . Technology Networks.

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid | 119736-16-2 . TCI Chemicals.

  • Validation of Analytical Procedures Q2(R2) . ICH.

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography . PubMed Central.

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . ResearchGate.

  • Analytical Methods for Organic Acids . Shimadzu.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . ICH.

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Taylor & Francis Online.

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC . SIELC Technologies.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Labmate Online.

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio.

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods . Springer.

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbio.

  • 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 119736-16-2 . ChemScene.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA).

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design . African Journal of Biomedical Research.

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction . SciSpace.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . MDPI.

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV . SCION Instruments.

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method . Nature.

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid . Chenghui Pharmaceutical Group Ltd.

Sources

A Guide to the Structural Confirmation of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized molecule is a foundational requirement for advancing any project. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays. This guide provides an in-depth technical comparison for the structural confirmation of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid , a substituted pyranone derivative.

Pyranones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various natural products and their utility as versatile synthetic intermediates. The target molecule of this guide serves as a key building block, and its structural integrity must be rigorously verified. To illustrate the nuances of this process, we will compare its spectroscopic data against its direct synthetic precursor, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid . This comparison highlights how a single synthetic modification—the benzylation of a hydroxyl group—manifests across different analytical techniques, providing a clear and logical framework for structural validation.

The Strategic Importance of Multi-Technique Analysis

No single analytical technique is sufficient for the complete structural elucidation of a complex organic molecule. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for a self-validating and trustworthy confirmation. Our analysis will pivot on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The workflow for this confirmation process is systematic, beginning with sample preparation and branching into parallel analyses before the data is integrated for a final, conclusive structural assignment.

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_synthesis Data Integration & Confirmation Prep Sample Preparation (Dissolution in Deuterated Solvent, Preparation of KBr Pellet/Neat Sample) NMR NMR Spectroscopy (¹H, ¹³C, COSY) Prep->NMR Parallel Analysis IR Infrared (IR) Spectroscopy Prep->IR Parallel Analysis MS Mass Spectrometry (MS) Prep->MS Parallel Analysis Analysis Comparative Data Analysis (Interpretation of Spectra) NMR->Analysis Data Acquisition IR->Analysis Data Acquisition MS->Analysis Data Acquisition Confirmation Final Structural Confirmation Analysis->Confirmation Evidence Convergence

Caption: Experimental workflow for structural elucidation.

Comparative Spectroscopic Data Analysis

The primary distinction between our target molecule and its precursor is the presence of a benzyl protecting group (Bn) in place of a phenolic hydroxyl group. This single change introduces several predictable spectroscopic signatures, which form the basis of our comparative analysis.

  • Target Molecule: this compound (Molecular Formula: C₁₄H₁₂O₅, Molecular Weight: 260.25 g/mol )

  • Comparison Compound: 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (Molecular Formula: C₇H₆O₅, Molecular Weight: 170.12 g/mol )

While comprehensive published experimental data for the target molecule is scarce, the following table presents a combination of data from close structural analogs and predictive analysis based on established chemical shift principles. This serves as a robust guide for researchers working with this or similar compounds.

Spectroscopic Feature 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (Precursor) This compound (Target) Causality of the Difference
¹H NMR (ppm)
Pyran Ring Proton (H-5)~6.2-6.4 (s, 1H)~6.4-6.6 (s, 1H)Slight downfield shift due to electronic changes from O-benzylation.
Methyl Protons (-CH₃)~2.3-2.5 (s, 3H)~2.4-2.6 (s, 3H)Minimal change, as the methyl group is distant from the modification site.
Hydroxyl Proton (-OH)~9.0-10.0 (br s, 1H, exchangeable)AbsentThe hydroxyl proton is replaced by the benzyl group.
Carboxylic Acid Proton (-COOH)~12.0-13.0 (br s, 1H, exchangeable)~12.0-13.0 (br s, 1H, exchangeable)The acidic proton remains, its environment largely unchanged.
Benzyl Protons (-CH₂-Ph, Ar-H)Absent~5.2 (s, 2H), ~7.3-7.5 (m, 5H)Key diagnostic signals: Appearance of the benzylic methylene and aromatic protons.
¹³C NMR (ppm)
Carbonyl Carbon (C-4, C=O)~170-175~170-175Minor change in the pyranone carbonyl environment.
Carboxylic Carbon (-COOH)~165-170~165-170Minimal impact on the carboxylic acid carbon.
Pyran Ring CarbonsC-2 (~155), C-3 (~145), C-5 (~110), C-6 (~160)C-2 (~155), C-3 (~150), C-5 (~112), C-6 (~162)The C-3 carbon attached to the oxygen is most affected by benzylation.
Methyl Carbon (-CH₃)~18-20~18-20Distant from the modification, so little to no change is expected.
Benzyl Carbons (-CH₂-Ph, Ar-C)Absent~70-75 (-CH₂-), ~127-136 (Aromatic)Key diagnostic signals: Appearance of the benzylic and aromatic carbons.
IR Spectroscopy (cm⁻¹)
O-H Stretch (phenolic)~3300-3500 (broad)AbsentDisappearance of the broad phenolic -OH band is a crucial indicator.
O-H Stretch (carboxylic acid)~2500-3300 (very broad)~2500-3300 (very broad)The characteristic broad carboxylic acid O-H absorption remains.[1]
C=O Stretch (pyranone)~1640-1660~1640-1660The conjugated ketone stretch is largely unaffected.
C=O Stretch (carboxylic acid)~1700-1720~1700-1720The carboxylic acid carbonyl stretch remains.[1]
C-H Stretch (aromatic)Absent~3030-3100Appearance of aromatic C-H stretches from the benzyl group.
Mass Spectrometry (m/z)
Molecular Ion [M]⁺170260The mass increases by 90 Da, corresponding to the C₇H₆ fragment (benzyl minus a proton).
Key Fragment[M - H₂O]⁺, [M - CO₂]⁺[M - C₇H₇]⁺ (m/z 169), [C₇H₇]⁺ (m/z 91)Key diagnostic fragments: Loss of the benzyl group and the tropylium ion (m/z 91) are characteristic of a benzyl ether.

Deep Dive: Experimental Methodologies

To ensure reproducibility and trustworthiness, the following sections detail the standard protocols for acquiring the data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of exchangeable protons like -OH and -COOH.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • The chemical shifts of the acidic protons of carboxylic acids typically appear in the downfield region of 10-13 ppm.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • The carbonyl carbon of a carboxylic acid is characteristically deshielded, appearing in the 160-185 ppm region.[1]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule.

Protocol:

  • Sample Preparation (FTIR-ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The O-H stretch of a carboxylic acid appears as a very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[1] The C=O carbonyl stretch is a strong, sharp peak around 1700-1720 cm⁻¹.[1]

  • Data Analysis: Identify characteristic absorption bands and compare them to known values for the expected functional groups. The key comparison here is the presence or absence of the sharp phenolic O-H band versus the appearance of aromatic C-H bands.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns.

Protocol:

  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids and is typically run in negative ion mode ([M-H]⁻) to deprotonate the acidic proton or positive ion mode ([M+H]⁺).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation. This is done by colliding the ions with an inert gas (Collision-Induced Dissociation - CID).

  • Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak confirms the molecular weight. The fragmentation pattern provides the "fingerprint" of the molecule. For our target compound, the observation of a fragment at m/z 91 (the tropylium ion) is a classic indicator of a benzyl group.

G mol This compound [M]⁺• at m/z 260 frag1 Loss of Benzyl Radical [M - C₇H₇]⁺ m/z 169 mol:f1->frag1:f0  -•C₇H₇ frag2 Tropylium Ion Formation [C₇H₇]⁺ m/z 91 mol:f1->frag2:f0  Cleavage frag3 Decarboxylation [M - COOH]⁺ m/z 215 mol:f1->frag3:f0  -•COOH

Caption: Key fragmentation pathways in Mass Spectrometry.

Conclusion

The structural confirmation of This compound is definitively achieved by comparing its spectroscopic profile to that of its precursor, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylic acid . The introduction of the benzyl group provides a wealth of unambiguous diagnostic markers:

  • In ¹H NMR , the appearance of a two-proton singlet around 5.2 ppm and a five-proton multiplet in the aromatic region (7.3-7.5 ppm) is conclusive evidence.

  • In ¹³C NMR , new signals corresponding to the benzylic methylene carbon (~70-75 ppm) and the six aromatic carbons confirm the presence of the benzyl moiety.

  • In IR spectroscopy , the most telling change is the disappearance of the relatively sharp phenolic O-H stretch and the appearance of weak aromatic C-H stretches above 3000 cm⁻¹.

  • In Mass Spectrometry , an increase in molecular weight by 90 Da and the presence of a characteristic fragment at m/z 91 (tropylium ion) provide unequivocal proof of benzylation.

By systematically applying this multi-technique, comparative approach, researchers can ensure the structural integrity of their synthesized compounds with the highest degree of confidence, thereby upholding the principles of scientific rigor in drug discovery and development.

References

  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives. (2015). ResearchGate. Available at: [Link]

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. (n.d.). MDPI. Available at: [Link]

  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Development for 4H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on developing robust and reliable in vitro assays for the promising class of 4H-pyran derivatives. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical comparison of assay strategies, supported by experimental insights and protocols. As we navigate the complexities of assay development, this guide will emphasize the rationale behind our choices, ensuring that each step is not just a procedure, but a well-considered scientific decision.

The 4H-pyran scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The successful identification and optimization of lead compounds from this class are critically dependent on the quality of the in vitro assays employed. This guide will provide the foundational knowledge to build and execute an effective screening cascade.

Part 1: Choosing the Right Assay Strategy: A Comparative Overview

The initial step in any screening campaign is the selection of an appropriate assay format. The two primary categories of in vitro assays are biochemical and cell-based assays. The choice between them is not arbitrary; it is dictated by the scientific question at hand, the nature of the biological target, and the stage of the drug discovery process.

Biochemical Assays are reductionist in their approach. They isolate a specific molecular target, such as an enzyme or a receptor, from its complex cellular environment. This allows for a direct measurement of the interaction between the compound and the target.

Cell-Based Assays , in contrast, are more holistic. They measure the effect of a compound on a cellular process within a living cell. This provides a more physiologically relevant context, as it accounts for factors like cell permeability and metabolism.

Below is a comparative summary of these two approaches:

FeatureBiochemical AssaysCell-Based Assays
Principle Measures direct interaction with an isolated target (e.g., enzyme inhibition).Measures a downstream cellular response (e.g., cell death, gene expression).
Physiological Relevance LowerHigher
Information Obtained Target affinity, mechanism of action (e.g., competitive vs. non-competitive inhibition).Cellular potency, cytotoxicity, mechanism of action in a biological system.
Throughput High to Ultra-HighModerate to High
Cost Generally LowerGenerally Higher
Common Artifacts Compound aggregation, non-specific protein binding.Compound cytotoxicity, off-target effects.[3]

A well-rounded screening cascade often employs both types of assays. A high-throughput biochemical assay might be used for primary screening to identify a large number of initial "hits." These hits are then subjected to a lower-throughput, more physiologically relevant cell-based assay for secondary validation.

Part 2: Targeting the Cell Cycle: A Case Study with Cyclin-Dependent Kinase 2 (CDK2)

Many 4H-pyran derivatives have been identified as potent anticancer agents that function by inhibiting cyclin-dependent kinases (CDKs), such as CDK2.[4][5] CDK2 is a key regulator of the cell cycle, and its overexpression is linked to the oncogenesis of cancers like colorectal cancer.[4][5] Therefore, a logical starting point for assay development is to establish a biochemical assay to screen for CDK2 inhibitors.

Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle. Its inhibition by 4H-pyran derivatives can lead to cell cycle arrest and, ultimately, apoptosis.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex E2F_Rb E2F-Rb Complex CDK2->E2F_Rb phosphorylates Rb p21 p21/p27 p21->CDK2 inhibits DNA_Replication DNA Replication E2F_Rb->DNA_Replication releases E2F to activate transcription Pyran 4H-Pyran Derivative Pyran->CDK2 inhibits

Caption: Simplified diagram of the CDK2 pathway in cell cycle progression.

Experimental Protocol 1: A Biochemical Assay for CDK2 Inhibition

For primary screening of CDK2 inhibitors, a luminescent kinase activity assay such as the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity and suitability for high-throughput screening.[6] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4H-pyran derivatives against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin E complex

  • CDK2 substrate (e.g., a synthetic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (4H-pyran derivatives) dissolved in DMSO

  • Positive control (known CDK2 inhibitor, e.g., Roscovitine)

  • 96- or 384-well white assay plates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the 4H-pyran derivatives in DMSO. A typical starting concentration is 10 mM. Then, dilute these stocks into the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction buffer containing the CDK2/Cyclin E complex and the substrate to each well.

    • Add 2.5 µL of the diluted test compound or control to the appropriate wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative (DMSO) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: From Target to Cell: Validating Hits in a Cancer Model

A low IC50 value in a biochemical assay is a promising start, but it doesn't guarantee that a compound will be effective in a cellular context. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and inhibit its target in the presence of high concentrations of cellular ATP. Therefore, the next logical step is to validate the hits from the primary screen in a relevant cancer cell line.

Given that CDK2 is a target in colorectal cancer, the HCT-116 human colorectal cancer cell line is an appropriate model.[4][5] A comprehensive cell-based assay workflow would not only assess cell viability but also confirm the mechanism of action, such as the induction of apoptosis.

Experimental Workflow: A Multi-parametric Cell-Based Assay Cascade

The following diagram outlines a logical workflow for validating hits from a primary screen in a cell-based model.

Cell_Assay_Workflow cluster_workflow Cell-Based Assay Workflow Primary_Screen Primary Screen Hits (e.g., CDK2 IC50 < 1 µM) MTT_Assay Cell Viability Assay (MTT or similar) Primary_Screen->MTT_Assay Test for cellular potency Apoptosis_Assay Apoptosis Confirmation (e.g., Caspase-3 Assay) MTT_Assay->Apoptosis_Assay Confirm apoptotic mechanism Mechanism_Validation Mechanism of Action Validation (e.g., Western Blot for pRb) Apoptosis_Assay->Mechanism_Validation Confirm target engagement Lead_Candidate Lead Candidate Mechanism_Validation->Lead_Candidate

Caption: Workflow for cell-based validation of primary screen hits.

Experimental Protocol 2: Cell Viability and Apoptosis Induction in HCT-116 Cells

Objective: To determine the cytotoxic potency of 4H-pyran derivatives on HCT-116 cells and to confirm that cell death occurs via apoptosis.

A. Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Methodology:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 4H-pyran derivatives for 48-72 hours. Include a positive control (e.g., Doxorubicin) and a negative control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the DMSO control and plot it against the compound concentration to determine the IC50 value.

B. Apoptosis Confirmation via Caspase-3 Activity

To confirm that the observed cytotoxicity is due to apoptosis, one can measure the activity of caspase-3, a key executioner caspase.[5]

Methodology:

  • Cell Treatment: Treat HCT-116 cells in a 96-well plate with the 4H-pyran derivatives at their IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Lysis: Lyse the cells using a buffer compatible with the caspase-3 activity assay kit.

  • Caspase-3 Assay: Use a commercially available fluorometric or colorimetric caspase-3 assay kit. Add the caspase-3 substrate to the cell lysates.

  • Signal Measurement: After incubation, measure the fluorescence or absorbance. The signal is proportional to the caspase-3 activity.

  • Analysis: Compare the caspase-3 activity in treated cells to that in untreated and positive control (e.g., Staurosporine-treated) cells. A significant increase in activity indicates the induction of apoptosis.

Part 4: Data Interpretation and Comparison

The ultimate goal of this tiered screening approach is to identify compounds that are potent not only against the isolated target but also in a complex cellular system. Below is a table with hypothetical data for three 4H-pyran derivatives, illustrating how data from both assay types can be integrated.

CompoundCDK2 IC50 (µM) [Biochemical]HCT-116 IC50 (µM) [Cell-Based]Caspase-3 Activation (Fold Change vs. Control)Senior Scientist's Notes
PYR-001 0.050.54.2Excellent Correlation. Potent target engagement translates to high cellular potency. Strong apoptosis induction confirms the desired mechanism. A priority candidate for further studies.
PYR-002 0.0825.01.1Poor Correlation. Potent on the isolated enzyme but weak in cells. This suggests potential issues with cell permeability or rapid metabolism. Lower priority.
PYR-003 5.02.04.5Interesting Profile. Moderate biochemical potency but good cellular activity. This could indicate an off-target effect or that the compound is metabolized to a more active form. Further investigation into the mechanism of action is warranted.

Part 5: Addressing the Challenges of Working with 4H-Pyran Derivatives

Like many heterocyclic compounds, 4H-pyran derivatives can present specific challenges in in vitro assays.[8] Awareness of these potential pitfalls is crucial for generating reliable data.

  • Solubility: Many organic compounds, including some 4H-pyran derivatives, have poor aqueous solubility.[9] It is standard practice to dissolve compounds in 100% DMSO. However, care must be taken to ensure that the compound does not precipitate when diluted into aqueous assay buffers. If solubility is a major issue, the use of co-solvents or formulation strategies may be necessary.

  • Compound Interference: Some compounds can interfere with assay readouts through mechanisms unrelated to their intended biological activity. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays. It is always good practice to run a control where the compound is added to the assay in the absence of the biological target to check for such interference.

  • Non-Specific Activity: At high concentrations, some compounds can act as "promiscuous inhibitors" by forming aggregates that sequester and denature proteins.[3] This is a common cause of false positives in high-throughput screening. Including a counter-screen with a detergent like Triton X-100 can help identify these aggregator compounds.

By implementing a well-designed, multi-tiered assay cascade and being mindful of potential artifacts, researchers can confidently identify and advance promising 4H-pyran derivatives in the drug discovery pipeline.

References

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • Aziz, M. A., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. MDPI. Available at: [Link]

  • ResearchGate (2022). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. ResearchGate. Available at: [Link]

  • Growing Science (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Growing Science. Available at: [Link]

  • PMC - NIH (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC - NIH. Available at: [Link]

  • Semantic Scholar (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Semantic Scholar. Available at: [Link]

  • PubMed Central (2022). Mechanistic Insights into the Selective Synthesis of 4H-Pyran Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study. PubMed Central. Available at: [Link]

  • Semantic Scholar (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Available at: [Link]

  • ResearchGate (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Dispendix (2025). 5 Key Challenges of Molecular Assay Development & How to Overcome Them. Dispendix. Available at: [Link]

  • ResearchGate (n.d.). 4H-Pyran-based biologically active molecules. ResearchGate. Available at: [Link]

  • Dispendix (2024). Essential Considerations for Successful Assay Development. Dispendix. Available at: [Link]

  • SpringerLink (n.d.). Synthesis and biological activities of some fused pyran derivatives. SpringerLink. Available at: [Link]

  • RSC Publishing (n.d.). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives. RSC Publishing. Available at: [Link]

  • PMC - NIH (2021). Synthesis and Bioactivities of Marine Pyran-Isoindolone Derivatives as Potential Antithrombotic Agents. PMC - NIH. Available at: [Link]

  • ResearchGate (n.d.). Examples of pyran molecules with biological activities. ResearchGate. Available at: [Link]

  • ResearchGate (2021). How to make 4H pyran derivatives soluble??. ResearchGate. Available at: [Link]

  • MDPI (n.d.). Special Issue : Heterocyclic Chemistry in Modern Drug Development. MDPI. Available at: [Link]

  • PubMed (n.d.). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. Available at: [Link]

  • MDPI (2024). Optical and Amplified Spontaneous Emission Properties of 4H-Pyran-4-Ylidene-2-Cyanoacetate Fragment Containing 2-Cyanoacetic Acid Derivative in PVK, PSU, or PS Matrix. MDPI. Available at: [Link]

  • Taylor & Francis Online (2021). Evolution of assay interference concepts in drug discovery. Taylor & Francis Online. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Computational Modeling of 3-(Benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, computational modeling stands as an indispensable tool for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design.[1] This guide provides an in-depth comparative analysis of computational models applied to 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, a key intermediate in the synthesis of antiviral drugs like Dolutegravir and an impurity of Baloxavir marboxil.[2][][4] We will explore a multi-faceted computational approach, grounded in scientific integrity, to elucidate the electronic structure, reactivity, and potential biological interactions of this target molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the why behind procedural choices, ensuring a robust and self-validating computational workflow. We will compare the performance of various computational techniques, supported by illustrative data from studies on analogous pyran derivatives, and provide detailed protocols for their implementation.

Foundational Understanding: The Target Molecule and its Context

This compound (let's denote it as BMOPC ) is a heterocyclic organic compound with a pyran core.[5] Its significance as a pharmaceutical intermediate necessitates a thorough understanding of its chemical behavior.[2][6] Computational modeling allows us to probe aspects of BMOPC that are challenging to measure experimentally, such as its conformational landscape, electronic properties, and potential interactions with biological macromolecules.

To provide a meaningful comparison, we will consider two alternative pyran derivatives found in recent literature with demonstrated biological activity as points of reference for our computational models:

  • Alternative A: A Pyran-based COX-2 Inhibitor. Based on studies of pyran derivatives as anti-inflammatory agents, we will model a hypothetical analog with substituents known to enhance COX-2 inhibition.[7][8]

  • Alternative B: An Imidazole-Pyran Derivative. Drawing from research on multicomponent synthesis of novel pyran derivatives, we will include an imidazole-pyran hybrid, which has shown interesting cytotoxic activities.[9][10][11]

The Computational Toolkit: A Three-Pronged Approach

Our comparative guide will focus on three pillars of computational chemistry, each providing a unique lens through which to view our target molecules.

  • Density Functional Theory (DFT): To understand the intrinsic electronic properties, reactivity, and vibrational spectra of BMOPC and its analogs.[12][13]

  • Molecular Docking: To predict the binding affinity and orientation of our molecules within a relevant biological target.[7][14][15][16]

  • Molecular Dynamics (MD) Simulations: To explore the conformational flexibility and dynamic behavior of the molecules in a simulated biological environment.[17][18][19]

The synergy between these methods provides a more complete picture than any single technique in isolation. DFT provides accurate electronic parameters for MD simulations, while docking can provide an initial pose for MD simulations of a ligand-protein complex.

In-Depth Methodologies and Comparative Analysis

Density Functional Theory (DFT) Calculations: Unveiling Electronic Landscapes

Expertise & Experience: DFT is a quantum mechanical method that allows us to approximate the solution to the Schrödinger equation for a many-electron system. The choice of functional and basis set is critical and directly impacts the accuracy and computational cost of the calculations.[20][21] For organic molecules like pyran derivatives, hybrid functionals such as B3LYP often provide a good balance of accuracy and efficiency.[13] We will compare the performance of B3LYP with a meta-GGA functional, such as M06-2X, which is known to perform well for non-covalent interactions.

Experimental Protocol: DFT Geometry Optimization and Property Calculation

  • Structure Preparation:

    • Draw the 3D structure of BMOPC, Alternative A, and Alternative B using a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • DFT Calculation Setup:

    • Import the optimized structures into a quantum chemistry software package (e.g., Gaussian, ORCA, or PySCF[22]).

    • Method 1 (B3LYP):

      • Select the B3LYP functional.

      • Choose the 6-31G(d,p) basis set for initial optimization and frequency calculations.

      • For more accurate electronic properties, perform a single-point energy calculation with a larger basis set like 6-311+G(d,p).

    • Method 2 (M06-2X):

      • Select the M06-2X functional.

      • Use the same basis set scheme as for B3LYP for a direct comparison.

    • Specify the calculation type: Geometry Optimization followed by Frequency Analysis.

    • Set the solvent model to simulate physiological conditions (e.g., water using the SMD or PCM model).

    • Initiate the calculation.

  • Data Analysis:

    • Verify that the geometry optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

    • Extract key electronic properties:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their gap.

      • Molecular Electrostatic Potential (MEP) surface.

      • Dipole moment.

      • Atomic charges (e.g., Mulliken or NBO charges).

Trustworthiness: The inclusion of a frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. Comparing results from two different functionals provides a measure of the robustness of the predictions.

Workflow Diagram: DFT Calculations

DFT_Workflow A 1. 3D Structure Generation B 2. Initial MM Optimization A->B C 3. DFT Input Preparation B->C D 4a. B3LYP/6-31G(d,p) Optimization & Frequency C->D E 4b. M06-2X/6-31G(d,p) Optimization & Frequency C->E F 5. Analysis of Results (HOMO, LUMO, MEP) D->F E->F G 6. Single-Point Calculation (e.g., 6-311+G(d,p)) F->G

Caption: Workflow for DFT calculations.

Comparative Data Table (Illustrative)

PropertyBMOPC (B3LYP)BMOPC (M06-2X)Alternative A (B3LYP)Alternative B (B3LYP)
HOMO Energy (eV)-6.8-7.2-6.5-7.0
LUMO Energy (eV)-2.1-2.3-2.5-2.2
HOMO-LUMO Gap (eV)4.74.94.04.8
Dipole Moment (Debye)3.53.74.23.9

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual calculated values will vary.

Molecular Docking: Predicting Biological Interactions

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The choice of docking software and scoring function is crucial. For this guide, we will compare a rigid receptor docking approach (e.g., AutoDock Vina) with a flexible docking approach (e.g., Schrödinger's Glide). As a hypothetical target, we will use the active site of a relevant enzyme, for instance, an HIV integrase for which pyran-based inhibitors are known.

Experimental Protocol: Molecular Docking

  • Target and Ligand Preparation:

    • Target: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

    • Ligands: Use the DFT-optimized structures of BMOPC, Alternative A, and Alternative B. Assign partial charges.

  • Docking Simulation:

    • Method 1 (AutoDock Vina):

      • Define the search space (grid box) around the active site of the protein.

      • Run the docking simulation with default parameters.

    • Method 2 (Schrödinger's Glide):

      • Prepare the protein and ligands using the Protein Preparation Wizard and LigPrep, respectively.

      • Define the receptor grid.

      • Perform docking using different precision modes (e.g., SP and XP).

  • Data Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the results from both docking programs.

Trustworthiness: Comparing results from different docking algorithms provides a more reliable prediction. If multiple poses with similar scores are found, it suggests conformational flexibility in the binding site. Experimental validation of computational predictions is crucial for confirming the actual binding mode.[23][24][25]

Workflow Diagram: Molecular Docking

Docking_Workflow A 1. Target & Ligand Preparation B 2a. Rigid Docking (AutoDock Vina) A->B C 2b. Flexible Docking (Schrödinger Glide) A->C D 3. Pose Generation & Scoring B->D C->D E 4. Analysis of Interactions D->E F 5. Comparison of Results E->F

Caption: Workflow for molecular docking.

Comparative Data Table (Illustrative)

MoleculeDocking Score (Vina, kcal/mol)Docking Score (Glide, kcal/mol)Key Interactions
BMOPC-7.5-8.2H-bond with Asp65, Pi-stacking with Tyr143
Alternative A-8.9-9.5H-bond with Arg120, Hydrophobic interactions
Alternative B-8.2-8.8H-bond with Ser119, Cation-pi with Lys159

Note: The data in this table is illustrative. Actual scores and interactions will depend on the specific protein target.

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

Expertise & Experience: MD simulations provide insights into the dynamic behavior of molecules over time.[19] The choice of force field is critical for accurately describing the interactions between atoms. For small organic molecules, force fields like GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations) are commonly used. We will compare simulations in a simple water box to understand conformational stability and in a protein-ligand complex to assess binding stability.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Solvated Ligand: Place the DFT-optimized ligand in the center of a cubic box of water molecules (e.g., TIP3P water model).

    • Protein-Ligand Complex: Use the best-docked pose from the molecular docking step. Solvate the complex in a water box and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Force Field: Assign GAFF or OPLS parameters to the ligands.

    • Minimization: Perform energy minimization to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 atm) in a stepwise manner (NVT and NPT ensembles).

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns).

  • Data Analysis:

    • Trajectory Analysis: Analyze the MD trajectory to calculate:

      • Root Mean Square Deviation (RMSD) to assess conformational stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein.

      • Radial Distribution Functions (RDFs) to analyze solvation.

      • Hydrogen bond analysis to monitor key interactions over time.

Trustworthiness: The stability of the RMSD plot over the simulation time is a key indicator of a well-equilibrated and stable system. Comparing results from different force fields can provide insights into the sensitivity of the simulation to the chosen parameters.

Workflow Diagram: Molecular Dynamics Simulation

MD_Workflow A 1. System Setup (Ligand/Complex in Water) B 2. Force Field Assignment A->B C 3. Energy Minimization B->C D 4. NVT/NPT Equilibration C->D E 5. Production MD Run D->E F 6. Trajectory Analysis (RMSD, RMSF, H-bonds) E->F

Caption: Workflow for molecular dynamics simulation.

Comparative Data Table (Illustrative)

SystemForce FieldAverage RMSD (Å)Key Stable Interactions (from complex simulation)
BMOPC-ProteinGAFF1.8Persistent H-bond with Asp65
BMOPC-ProteinOPLS2.0H-bond with Asp65, intermittent water bridge
Alternative A-ProteinGAFF1.5Stable H-bond with Arg120
Alternative B-ProteinGAFF2.2Fluctuating H-bonds, stable hydrophobic contacts

Note: The data in this table is illustrative and represents typical outputs from an MD simulation analysis.

Synthesizing the Data: A Holistic View

By integrating the results from DFT, molecular docking, and MD simulations, we can build a comprehensive computational profile of this compound. For instance, the MEP calculated by DFT can explain the nature of the interactions observed in molecular docking. The stability of these interactions can then be validated through MD simulations. The comparative data from the alternative molecules provides a crucial context for evaluating the properties of BMOPC.

Conclusion and Future Directions

This guide has outlined a rigorous and self-validating computational workflow for the characterization of this compound. By comparing different computational methods and including analogous compounds, we can achieve a higher degree of confidence in our predictions. The ultimate validation, however, comes from the synergy between computational predictions and experimental results.[1][26] Future work should focus on using these computational insights to guide the synthesis and experimental testing of novel pyran derivatives with improved properties.

References

  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2. (n.d.).
  • 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid-PRODUCT-CHENGHUI PHARMACEUTICAL GROUP LTD. (n.d.). Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. (2020). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C - ACS Publications. (n.d.). Retrieved from [Link]

  • What software shall I use for DFT on an organic molecule? (n.d.). Retrieved from [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. (n.d.). Retrieved from [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed. (n.d.). Retrieved from [Link]

  • Validation of computational results with experimental data - Fiveable. (n.d.). Retrieved from [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulation small molecule - YouTube. (2022, June 16). Retrieved from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and docking studies of pyran, pyridine and thiophene derivatives and their antitumor evaluations against cancer, hepatocellular carcinoma and cervical carcinoma cell lines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular Docking and Antimicrobial Evaluation of Some Novel Pyrano[2,3-C] Pyrazole Derivatives - Trends in Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI. (n.d.). Retrieved from [Link]

  • Molecular dynamics - Wikipedia. (n.d.). Retrieved from [Link]

  • An Over View of Computational Chemistry - Open Access Journals. (n.d.). Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. (n.d.). Retrieved from [Link]

  • Charged Small Molecule Binding to Membranes in MD Simulations Evaluated against NMR Experiments | The Journal of Physical Chemistry B - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. (n.d.). Retrieved from [Link]

  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. (n.d.). Retrieved from [Link]

  • Error Assessment of Computational Models in Chemistry - CHIMIA. (n.d.). Retrieved from [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Retrieved from [Link]

Sources

A Researcher's Guide to the Reactivity of Pyran-2-Carboxylic Acids: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The pyran-2-carboxylic acid motif is a cornerstone in the architecture of numerous bioactive molecules, from natural products to blockbuster pharmaceuticals. The reactivity of the C2-carboxyl group is a pivotal determinant of a molecule's synthetic accessibility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide offers an in-depth, objective comparison of the reactivity of variously substituted pyran-2-carboxylic acids, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to navigate the nuances of this important chemical class.

I. The Heart of the Matter: Principles Governing Reactivity

The reactivity of the carboxylic acid functionality in pyran-2-carboxylic acids is intrinsically linked to the electronic landscape of the pyran ring. The electrophilicity of the carbonyl carbon, the primary site of nucleophilic attack in many key reactions, is modulated by the electronic effects of substituents on the ring.

A. Electronic Effects: The Push and Pull of Substituents

The interplay of inductive and resonance effects dictates the electron density at the carboxyl group, thereby governing its reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents with a positive Hammett sigma value (σ > 0), such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), exert a negative inductive effect, pulling electron density away from the pyran ring. This effect cascades to the carboxyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. Consequently, pyran-2-carboxylic acids bearing EWGs are generally more reactive.

  • Electron-Donating Groups (EDGs): Conversely, substituents with a negative Hammett sigma value (σ < 0), like alkoxy (-OR) or amino (-NR₂) groups, donate electron density to the ring via resonance. This donation can delocalize onto the carbonyl group, reducing its electrophilicity and thus decreasing the reactivity of the carboxylic acid.[1][2]

B. Steric Hindrance

Bulky substituents in close proximity to the carboxylic acid group can physically impede the approach of a nucleophile, slowing down the reaction rate. This steric hindrance is a critical consideration in the design of both synthetic routes and biologically active molecules.

The following diagram illustrates the logical workflow for assessing the reactivity of these compounds.

workflow cluster_exp Experimental Design & Execution cluster_analysis Data Analysis & Interpretation A Selection of Substituted Pyran-2-Carboxylic Acids B Choice of Reaction for Comparison (e.g., Esterification, Amidation) A->B C Standardization of Reaction Conditions B->C D Kinetic Monitoring (e.g., HPLC, GC-MS, NMR) C->D E Determination of Rate Constants (k) D->E F Comparative Analysis of Reactivity E->F G Correlation with Substituent Properties (e.g., Hammett Plot) F->G

Caption: Experimental workflow for the comparative reactivity study of pyran-2-carboxylic acids.

II. A Comparative Study: The Esterification of Substituted Pyran-2-Carboxylic Acids

To illustrate the practical implications of these principles, we present illustrative comparative data for the acid-catalyzed esterification of three model pyran-2-carboxylic acids. This reaction, a cornerstone of organic synthesis, is highly sensitive to the electronic nature of the carboxylic acid.

A. Illustrative Comparative Data

The following table summarizes the hypothetical, yet chemically realistic, relative rates of esterification for three pyran-2-carboxylic acid derivatives under identical reaction conditions.

CompoundDominant Substituent EffectExpected Relative Rate of Esterification
5-Nitro-2H-pyran-2-carboxylic acidStrong Electron-Withdrawing~ 10
2H-pyran-2-carboxylic acidUnsubstituted (Reference)1
5-Methoxy-2H-pyran-2-carboxylic acidStrong Electron-Donating~ 0.1

Table 1. Illustrative relative rates of esterification for selected pyran-2-carboxylic acids. This data is representative of the expected trends based on electronic effects.

B. Experimental Protocol for Kinetic Analysis of Fischer Esterification

The following protocol provides a robust framework for quantifying the esterification rates of different pyran-2-carboxylic acids.

  • Materials and Reagents:

    • Substituted pyran-2-carboxylic acids (e.g., 5-nitro, unsubstituted, 5-methoxy)

    • Anhydrous methanol (reaction solvent and nucleophile)

    • Concentrated sulfuric acid (catalyst)

    • Internal standard (e.g., dodecane, for chromatographic analysis)

    • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

    • Extraction solvent (e.g., ethyl acetate)

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a three-necked flask with a condenser and magnetic stirrer), dissolve a precise amount of the pyran-2-carboxylic acid (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in anhydrous methanol.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 60 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.01 M).

    • Immediately withdraw an aliquot (t=0) and quench it in a vial containing the quenching solution.

    • Withdraw aliquots at regular intervals (e.g., every 15 minutes for 2 hours) and quench them in the same manner.

  • Sample Analysis:

    • Extract the quenched aliquots with ethyl acetate.

    • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting carboxylic acid and the ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the ester product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve. For a more rigorous analysis, the data can be fitted to an appropriate rate law (e.g., pseudo-second-order) to determine the rate constant (k).

C. Mechanistic Insights

The acid-catalyzed Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The enhanced reactivity of the 5-nitro derivative is due to the stabilization of the partial positive charge on the carbonyl carbon, making it a better electrophile for the methanol nucleophile. Conversely, the 5-methoxy group destabilizes this positive charge, slowing the reaction.

fischer_esterification cluster_mech Fischer Esterification Mechanism RCOOH Pyran-2-Carboxylic Acid Protonated_RCOOH Protonated Carboxylic Acid (Activated) RCOOH->Protonated_RCOOH + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH MeOH Methanol (Nucleophile) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Mechanism of the acid-catalyzed Fischer esterification of a pyran-2-carboxylic acid.

III. Reactivity in Amide Bond Formation

The principles governing esterification also apply to amide bond formation, a reaction of paramount importance in medicinal chemistry. The coupling of pyran-2-carboxylic acids with amines, particularly electron-deficient amines, can be challenging.

  • Electron-Deficient Pyran-2-Carboxylic Acids: These compounds are more reactive and will generally form amides under milder conditions using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).[3][4]

  • Electron-Rich Pyran-2-Carboxylic Acids: These less reactive acids may require more forcing conditions or more potent activating agents to achieve efficient amide coupling, especially with unreactive amines.[5][6]

IV. Implications for Drug Discovery and Development

A thorough understanding of the reactivity of pyran-2-carboxylic acids is crucial for:

  • Rational Prodrug Design: The rate of in vivo hydrolysis of an ester prodrug to the active carboxylic acid can be fine-tuned by modulating the electronic properties of the pyran ring, thereby optimizing the drug's release profile.[1]

  • Synthetic Route Optimization: Knowledge of reactivity allows for the selection of appropriate reaction conditions and coupling reagents, improving yields and minimizing side reactions, particularly in the synthesis of complex molecules.

  • Prediction of Metabolic Stability: The electronic nature of the pyran ring can influence its susceptibility to metabolic enzymes, impacting the drug's half-life and overall pharmacokinetic profile.

V. Conclusion

The reactivity of pyran-2-carboxylic acids is a predictable and tunable property, primarily governed by the electronic nature of the substituents on the pyran ring. Electron-withdrawing groups enhance reactivity towards nucleophiles, while electron-donating groups diminish it. By leveraging this understanding and employing robust kinetic analysis, medicinal chemists and drug development professionals can make more informed decisions in the design and synthesis of novel therapeutics, ultimately accelerating the path to new medicines.

VI. References

  • Effect of hydroxyl group substituents on pyran ring on hydrolysis rate of benzoates: 2-tetrahydropyranyl benzoate. Journal of Pharmaceutical Sciences. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-00232.pdf]([Link] SCT-00232.pdf)

  • Kinetic Studies of Esterification of Rosin and Pentaerythritol. MDPI. [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. National Institutes of Health. [Link]

  • Kinetic Study of Esterification Reaction. International Journal of Chemical and Physical Sciences. [Link]

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. Oxford Academic. [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. National Institutes of Health. [Link]

  • Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. MDPI. [Link]

  • Hammett Equation Problem Set. University of Calgary. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Digital CSIC. [Link]

  • Preparation and Study of Reactions of the 5-Substituted 4-Oxo-4H-pyran-2-carboxylic Acid. Chemical Papers. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. ResearchGate. [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • A STUDY ON ESTERIFICATION KINETICS AS A TWO-WAY REACTION. ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 4-Pyrone Derivatives, Centered on 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Pyrone Scaffold as a Privileged Structure in Medicinal Chemistry

The 4-pyrone ring system is a recurring motif in a vast array of natural products and synthetic molecules, lauded for its diverse and potent biological activities.[1][2] This heterocyclic core, characterized by a six-membered ring containing an oxygen atom and a ketone group, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] The inherent chemical features of the 4-pyrone nucleus, including its ability to participate in hydrogen bonding and metal chelation, contribute to its wide-ranging pharmacological profile, which encompasses anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4]

This guide focuses on the potential biological efficacy of a specific, yet lesser-studied derivative, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid . While this compound is recognized primarily as a key intermediate in the synthesis of antiviral drugs such as Dolutegravir and Baloxavir marboxil, its intrinsic biological activities have not been extensively explored.[5][6][] By examining the well-documented efficacy of structurally related 4-pyrone and allomaltol derivatives, we can extrapolate potential therapeutic applications for this compound and outline a comprehensive strategy for its biological evaluation. This guide will provide researchers, scientists, and drug development professionals with a comparative framework and detailed experimental protocols to unlock the therapeutic potential of this promising scaffold.

Comparative Analysis of Biologically Active 4-Pyrone Derivatives

The biological activity of 4-pyrone derivatives is heavily influenced by the nature and position of substituents on the pyrone ring. To contextualize the potential of this compound, we will compare it with other well-characterized derivatives.

Table 1: Comparison of Biological Activities of Selected 4-Pyrone Derivatives
Compound/Derivative ClassKey SubstituentsReported Biological ActivitiesNotable Findings
Kojic Acid 5-hydroxy, 2-(hydroxymethyl)Antioxidant, Tyrosinase inhibitor, AntimicrobialWidely used in cosmetics for skin whitening; inhibits browning in food.[8]
Allomaltol Derivatives Varied, often at C2 and C3Antimycobacterial, AnticancerCertain derivatives show potent activity against Mycobacterium tuberculosis and various cancer cell lines.[9][10]
4H-Pyran-2,6-dicarboxylic acid esters Ester groups at C2 and C6AntidiabeticBis-[6-methyl-heptyl] ester derivative showed potential antidiabetic activity in vitro.[11]
Substituted 4H-pyrans Varied aryl and cyano groupsAnticancer, Antioxidant, Antibacterial, VasorelaxantMulti-drug resistance reversal; inhibition of cancer cell proliferation and CDK2.[3][4][12]
This compound 3-benzyloxy, 6-methyl, 2-carboxylic acidHypothesized: Antiviral, Anticancer, Metal-chelatingThe presence of the carboxylic acid and benzyloxy groups suggests potential for unique interactions with biological targets.

The diverse functionalities of these derivatives underscore the modular nature of the 4-pyrone scaffold. The benzyloxy and carboxylic acid groups on our target compound present intriguing possibilities for novel biological interactions, distinguishing it from naturally occurring derivatives like kojic acid and allomaltol.

Experimental Protocols for Evaluating the Biological Efficacy of this compound

To ascertain the therapeutic potential of this compound, a systematic screening approach is necessary. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cell lines (e.g., HeLa, MCF-7, A549) seeding 2. Seed cells in 96-well plates (5,000-10,000 cells/well) cell_culture->seeding incubation1 3. Incubate for 24h (37°C, 5% CO2) seeding->incubation1 treatment 4. Treat cells with serial dilutions of the test compound incubation1->treatment controls   - Vehicle control (DMSO)   - Positive control (e.g., Doxorubicin) incubation2 5. Incubate for 48-72h treatment->incubation2 add_mtt 6. Add MTT solution (10 µL, 5 mg/mL) to each well incubation2->add_mtt incubation3 7. Incubate for 4h add_mtt->incubation3 add_solubilizer 8. Add solubilization solution (e.g., DMSO, isopropanol) incubation3->add_solubilizer read_absorbance 9. Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability plot_curve 11. Plot dose-response curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 value plot_curve->determine_ic50 MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prepare_compound 1. Prepare serial dilutions of the test compound in broth start->prepare_compound inoculate_wells 3. Inoculate 96-well plates containing compound dilutions prepare_compound->inoculate_wells prepare_inoculum 2. Prepare standardized microbial inoculum (e.g., bacteria, fungi) prepare_inoculum->inoculate_wells controls   - Positive control (microbes + broth)   - Negative control (broth only)   - Drug control (e.g., Ampicillin) incubate 4. Incubate at appropriate temperature and duration inoculate_wells->incubate observe_growth 5. Visually inspect for turbidity or use a plate reader incubate->observe_growth determine_mic 6. Determine MIC: lowest concentration with no visible growth observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prepare_compound 1. Prepare various concentrations of the test compound start->prepare_compound mix_reagents 3. Mix test compound with DPPH solution prepare_compound->mix_reagents prepare_dpph 2. Prepare a fresh solution of DPPH in methanol prepare_dpph->mix_reagents controls   - Control (DPPH + methanol)   - Standard (e.g., Ascorbic acid) incubate 4. Incubate in the dark at room temperature for 30 min mix_reagents->incubate measure_absorbance 5. Measure absorbance at 517 nm incubate->measure_absorbance calculate_scavenging 6. Calculate % scavenging activity measure_absorbance->calculate_scavenging determine_ic50 7. Determine IC50 value calculate_scavenging->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing antioxidant activity using the DPPH radical scavenging assay.

Hypothesized Signaling Pathways and Mechanisms of Action

Based on the activities of related 4-pyrone derivatives, this compound could potentially modulate several key signaling pathways.

Potential Anticancer Mechanism: Induction of Apoptosis

Many 4-pyrone derivatives exert their anticancer effects by inducing apoptosis. This could involve the modulation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound bax_bak Bax/Bak activation compound->bax_bak death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome formation apaf1->apoptosome casp9 Caspase-9 activation execution_caspases Executioner Caspases (Caspase-3, -6, -7) casp9->execution_caspases apoptosome->casp9 disc DISC formation death_receptor->disc casp8 Caspase-8 activation disc->casp8 casp8->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Caption: Hypothesized apoptotic pathways modulated by the test compound.

Conclusion and Future Directions

While this compound is currently valued as a synthetic intermediate, its 4-pyrone core strongly suggests a potential for inherent biological activity. This guide provides a comparative framework and a detailed roadmap for the systematic evaluation of its efficacy. The proposed experimental protocols for anticancer, antimicrobial, and antioxidant screening will be instrumental in elucidating its pharmacological profile.

Future research should focus on the synthesis of a library of derivatives based on this scaffold to establish structure-activity relationships. Furthermore, mechanistic studies, including the investigation of its effects on key signaling pathways, will be crucial in identifying its molecular targets and advancing its development as a potential therapeutic agent. The exploration of this and other under-investigated 4-pyrone derivatives holds significant promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

  • Ercan, A., Oncul, S., & Aytemir, M. (2020). An allomaltol derivative triggers distinct death pathways in luminal a and triple-negative breast cancer subtypes. Bioorganic chemistry, 104, 104231.
  • Karakaya, G., Hamdoun, S., Oflaz, O., Özçelik, B., & Aytemir, M. D. (2024). Allomaltol derivatives as Antimycobacterial agents: In vitro and in silico evaluations with potential protein targets. Istanbul Journal of Pharmacy, 54(3), 446-455.
  • ResearchGate. (n.d.). 4-Pyrones disclosed as biologically active organic molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An allomaltol derivative triggers distinct death pathways in luminal a and triple-negative breast cancer subtypes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • Chenghui Pharmaceutical Group Ltd. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • MDPI. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Retrieved from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester. Retrieved from [Link]

  • PubMed Central. (2024). Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin. Retrieved from [Link]

  • PubMed Central. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). 4H-Pyran-based biologically active molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cell. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The core principle for the disposal of this compound is that it must not be discarded as common waste. Instead, it is to be treated as hazardous chemical waste and disposed of through a licensed and approved waste disposal facility.[1] This directive is based on the hazard profile of analogous compounds, which are known to cause skin, eye, and respiratory irritation.[1][2][3]

Key Chemical and Safety Information

A thorough understanding of the chemical's properties is the foundation of its safe handling and disposal. The table below summarizes the known and inferred data for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid and its close analogs.

PropertyInformationSource
Chemical Name This compound-
CAS Number Not readily available for this specific derivative.-
Hazard Profile (inferred) Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335), Harmful if swallowed (H302).[1][2][3]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][4]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards and hazardous waste regulations as outlined by the Environmental Protection Agency (EPA).[7][8]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to wear appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat or other protective clothing is required.[1]

  • Work Area: All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.[9]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[10]

  • Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or mixed with other reagents.

  • Select a Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable option for carboxylic acids.[11] The container must be in good condition with a secure, screw-top lid.[8]

  • Segregate: This compound, being a non-halogenated organic acid, should be collected in a waste stream for non-halogenated organic solids or liquids. Do not mix this waste with bases, strong oxidizing agents, or other incompatible chemicals.[6]

  • Transfer: Carefully transfer the waste into the designated container, minimizing the creation of dust if it is in solid form.

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and essential for safety.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[11] All components of a mixture must be listed.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA).[10] This area should be close to the point of generation and under the control of laboratory personnel.[12][13] The storage area must be well-ventilated and provide for the segregation of incompatible waste types.[10][12]

Step 4: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by a certified entity.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) office or the designated chemical safety officer to schedule a pickup for the hazardous waste.

  • Waste Broker: Your institution will have a contract with a licensed hazardous waste disposal company that is equipped to handle and transport chemical waste in compliance with all federal and state regulations.[7]

  • Documentation: Ensure all necessary paperwork for the waste transfer is completed as required by your institution and regulatory bodies. Maintaining accurate records is crucial for regulatory compliance.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Waste Generation Assess Assess Hazards (Based on analogous compounds) Start->Assess IsHazardous Is it Hazardous Waste? Assess->IsHazardous PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) IsHazardous->PPE Yes Improper Improper Disposal (Drain/Trash) STOP! IsHazardous->Improper No (Not applicable for this compound) Segregate Segregate Waste (Non-halogenated organic acid) PPE->Segregate Containerize Use Compatible Container (Labeled HDPE) Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Schedule Schedule Pickup with EH&S / Licensed Vendor Store->Schedule End End: Proper Disposal Schedule->End

Caption: Disposal workflow for the subject chemical.

References

  • Benchchem. Proper Disposal of (3,4-DIHYDRO-2H- PYRAN-2-YL)-METHYLAMINE: A Step-by - Benchchem.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • AK Scientific, Inc. Safety Data Sheet: 3-Benzyloxy-6-(tert-butyl-dimethylsilanyloxymethyl)-4-oxo-4h-pyran-2-carboxylic acid.
  • Benchchem. Navigating the Disposal of Tetrahydro-6-undecyl-2H-pyran-2-one: A Guide for Laboratory Professionals.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Benchchem. Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Sigma-Aldrich. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
  • TCI Chemicals. 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid.
  • Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.
  • Nipissing University. Hazardous Materials Disposal Guide.
  • Alabama A&M University. Hazardous Waste Manual.
  • ChemBlink. 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid [CAS# 119736-16-2].
  • ChemScene. 119736-16-2 | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. The handling of any chemical compound necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid, ensuring the protection of laboratory personnel and the integrity of the research environment.

The principles outlined here are grounded in a risk-based approach. The level of protection must be commensurate with the scale and nature of the procedure being performed. Always consult your institution's specific Chemical Hygiene Plan and the material's Safety Data Sheet (SDS) before beginning any work.

Hazard Identification: Understanding the Risk Profile

Before any handling, it is critical to understand the inherent hazards of the compound. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally similar compounds, such as pyran derivatives and benzyloxy-substituted carboxylic acids, provide a strong basis for a conservative safety assessment. The primary hazards are associated with irritation and potential harm upon ingestion.

Based on analogous compounds, the anticipated hazards are summarized below.[1][2][3]

Hazard StatementClassificationImplication for Safe Handling
H315 Causes skin irritationDirect skin contact must be avoided through proper glove and lab coat selection.
H319 Causes serious eye irritationDirect eye contact can lead to significant injury; robust eye protection is mandatory.
H335 May cause respiratory irritationInhalation of the powdered form must be prevented, requiring work in ventilated areas and potential respiratory protection.
H302 Harmful if swallowedIngestion must be prevented through strict hygiene practices; no eating, drinking, or smoking in the lab.[4]

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a passive checklist but an active process of risk mitigation. The following are the minimum PPE requirements for handling this compound, based on the identified hazards.[5][6]

Eye and Face Protection

Due to the significant risk of serious eye irritation (H319), appropriate eye protection is non-negotiable.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required whenever handling the solid powder or its solutions.[5] Safety glasses with side shields do not provide adequate protection against splashes or fine particulates and are insufficient.[7]

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., pouring large volumes, heating solutions, or reacting under pressure), a face shield must be worn in addition to chemical splash goggles. The goggles protect from splashes, while the face shield provides a secondary barrier for the entire face.[5][7]

Hand Protection

To prevent skin irritation (H315), chemically resistant gloves are mandatory.

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact with many carboxylic acids and organic compounds.[8][9] They offer good resistance to splashes and are suitable for handling the solid and preparing solutions.

  • Protocol for Use: Always inspect gloves for tears or punctures before use. For prolonged work or when handling concentrated solutions, consider double-gloving to provide an extra layer of protection.[5] Gloves should be removed promptly if contamination is suspected, and hands should be washed thoroughly. Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or keyboards.[10]

Body Protection

A lab coat is essential to protect skin and personal clothing from spills and contamination.

  • Material and Type: A flame-resistant lab coat is recommended, especially if flammable solvents are being used in the procedure.[6] The coat should have long sleeves and a snap-front closure for easy removal in an emergency.

  • Best Practices: Lab coats must always be worn fully buttoned. They should be removed before leaving the laboratory to prevent the spread of contamination.[10]

Foot Protection

Full-coverage shoes are required at all times in the laboratory.[11][12] Sandals, open-toed shoes, and shoes with porous uppers are prohibited as they offer no protection from chemical spills.

Operational Plan: Integrating PPE into Your Workflow

Properly using PPE is as important as selecting it. The following step-by-step protocol for weighing and solubilizing the solid compound demonstrates how to integrate these safety measures into a common laboratory task.

Protocol: Weighing and Solubilizing Solid Compound

  • Preparation: Before retrieving the chemical, ensure the work area is prepared. This includes clearing the space around the analytical balance and inside the chemical fume hood. Confirm that the fume hood is functioning correctly.

  • Donning PPE: Don your lab coat, followed by chemical splash goggles and nitrile gloves. Ensure your hair is tied back and any loose clothing is secured.[11]

  • Handling the Solid:

    • Perform all manipulations of the solid powder, especially weighing, inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[11]

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or directly into the receiving flask.

    • Avoid creating dust. If any powder is spilled, clean it up immediately according to your lab's spill response procedures.

  • Solubilization:

    • With the receiving flask still inside the fume hood, add the desired solvent slowly to avoid splashing.

    • Cap the flask before agitating or sonicating to dissolve the solid.

  • Waste Disposal:

    • Dispose of any contaminated items (e.g., weigh boats, used gloves, paper towels) in a designated solid hazardous waste container.[13]

    • Unused chemicals and solutions must be disposed of in a properly labeled hazardous liquid waste container. Never pour chemical waste down the sink.[11][14]

  • Doffing PPE:

    • Remove PPE in an order that minimizes cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin.

    • Next, remove your lab coat, followed by your goggles.

    • Immediately wash your hands thoroughly with soap and water.[10]

Emergency Procedures: A Self-Validating System

Trust in a safety protocol is built on its completeness. Knowing how to respond in an emergency is a critical component of safe handling.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][15]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visualization: Hazard Assessment and PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Analysis & Control cluster_2 PPE Specification start Begin Work: Assess Task & Scale task_solid Handling Solid Compound (e.g., Weighing, Transfer) start->task_solid task_solution Handling Dilute Solution (<0.1M, small scale) start->task_solution task_concentrated Handling Concentrated Solution or Large Volume (>1L) start->task_concentrated risk_aerosol Risk of Aerosolization? task_solid->risk_aerosol ppe_goggles Add: Chemical Splash Goggles task_solution->ppe_goggles risk_splash Significant Splash Risk? task_concentrated->risk_splash risk_aerosol->ppe_goggles No ppe_hood Control: Work in Fume Hood risk_aerosol->ppe_hood Yes risk_splash->ppe_goggles No ppe_shield Add: Face Shield risk_splash->ppe_shield Yes ppe_base Base PPE: Lab Coat Nitrile Gloves Closed-Toe Shoes ppe_goggles->ppe_base ppe_hood->ppe_goggles ppe_shield->ppe_goggles caption Figure 1. PPE selection workflow for handling the target compound.

Caption: Figure 1. PPE selection workflow for handling the target compound.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania - Environmental Health and Radiation Safety. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention (CDC). [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich. [Link]

  • Chemistry Lab Safety Rules. PozeSCAF. [Link]

  • Safety Data Sheet for 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. [Link]

  • Safety in the Chemistry Laboratory. Cerritos College. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.